molecular formula C9H9N3O3 B061447 Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187724-99-8

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B061447
CAS No.: 187724-99-8
M. Wt: 207.19 g/mol
InChI Key: RSJUPDUDZRGVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a versatile and high-value pyrrolopyrimidine-based heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate for the construction of novel kinase inhibitors, particularly targeting Janus Kinases (JAK), Epidermal Growth Factor Receptor (EGFR), and other ATP-binding sites due to its ability to mimic purine bases. The molecule features a bifunctional scaffold: the 4-hydroxy group can act as a key hydrogen bond donor/acceptor, while the ethyl carboxylate at the 6-position provides a handle for further synthetic elaboration through hydrolysis, amidation, or reduction, enabling the generation of diverse compound libraries. Its primary research value lies in its application as a core scaffold in the design and synthesis of potential therapeutic agents for oncology, inflammatory diseases, and autoimmune disorders. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop potent, selective small-molecule probes and candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-5-7(12-6)10-4-11-8(5)13/h3-4H,2H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUPDUDZRGVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611744
Record name Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187724-99-8
Record name Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Motif for Kinase Inhibition - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the ATP purine ring allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, leading to the modulation of critical cellular signaling pathways.[1][3] This technical guide provides a comprehensive exploration of the mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives, delving into their molecular targets, the signaling cascades they influence, and the experimental methodologies employed to elucidate their function. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the fields of oncology, immunology, and medicinal chemistry.

The Pyrrolo[2,3-d]pyrimidine Scaffold: An ATP-Competitive Inhibition Strategy

The fundamental mechanism by which pyrrolo[2,3-d]pyrimidine derivatives exert their biological effects is through competitive inhibition of ATP binding to the kinase domain.[1][3] Protein kinases, a large family of enzymes that catalyze the phosphorylation of substrate proteins, play a pivotal role in virtually all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[4]

The pyrrolo[2,3-d]pyrimidine nucleus mimics the adenine moiety of ATP, enabling it to fit into the hydrophobic ATP-binding pocket of kinases.[1][3] The nitrogen atoms in the pyrimidine ring and the pyrrole ring can form crucial hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for chemical modifications at various positions, enabling the development of inhibitors with high potency and selectivity for specific kinases.[3] This has led to the successful development of several FDA-approved drugs and a multitude of clinical candidates targeting a range of kinases.

Key Kinase Targets and Modulated Signaling Pathways

Pyrrolo[2,3-d]pyrimidine derivatives have been successfully developed to target a diverse array of protein kinases, each implicated in distinct signaling pathways and disease pathologies.

Janus Kinases (JAKs) and the JAK-STAT Signaling Pathway

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling downstream of cytokine and growth factor receptors.[5] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade in the immune system, regulating inflammation, hematopoiesis, and immune surveillance.[5]

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, such as tofacitinib and baricitinib, have been developed for the treatment of autoimmune diseases like rheumatoid arthritis.[6][7] These inhibitors bind to the ATP-binding site of JAKs, preventing their activation and the subsequent phosphorylation of STAT proteins.[5] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[6]

Signaling Pathway: JAK-STAT Inhibition

JAK_STAT_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT pathway by pyrrolo[2,3-d]pyrimidine derivatives.

Epidermal Growth Factor Receptor (EGFR) and Downstream Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[8][9] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[9]

Pyrrolo[2,3-d]pyrimidine-based EGFR inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and the activation of its downstream signaling cascades.[8][10] Two major pathways are affected:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation. Inhibition of EGFR prevents the activation of Ras, which in turn blocks the phosphorylation cascade of RAF, MEK, and ERK.[9][11]

  • The PI3K-Akt-mTOR Pathway: This pathway is a key regulator of cell survival and growth. By inhibiting EGFR, the activation of PI3K is blocked, leading to the deactivation of Akt and mTOR.[12][13]

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition cluster_membrane Cell Membrane cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Downstream signaling pathways inhibited by EGFR-targeting pyrrolo[2,3-d]pyrimidines.

Other Important Kinase Targets

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has led to the development of inhibitors for a range of other kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels.[8][14] Pyrrolo[2,3-d]pyrimidine-based VEGFR inhibitors can block tumor growth by cutting off its blood supply.[1][15]

  • Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[16][17] Inhibitors of SFKs have shown promise in the treatment of various cancers.[16][18]

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The development of potent and selective kinase inhibitors relies heavily on understanding the structure-activity relationship (SAR) of the pyrrolo[2,3-d]pyrimidine scaffold.[3][8] Strategic modifications at different positions of the core structure can significantly impact the inhibitor's binding affinity and selectivity for its target kinase.

Position Modification Impact on Activity References
C4 Introduction of an amino group with various substituentsCrucial for interacting with the hinge region of the kinase. The nature of the substituent can dictate selectivity.[6][19]
C5 Substitution with various functional groupsCan be modified to interact with the solvent-exposed region of the ATP-binding pocket, influencing potency and pharmacokinetic properties.[20]
N7 Alkylation or substitutionCan modulate the electronic properties of the ring system and influence binding affinity. Often a site for attaching linkers for covalent inhibitors.[20]

Table 1: General Structure-Activity Relationships of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

For instance, in the development of JAK inhibitors, modifications at the C4 position have been extensively explored to achieve selectivity among the different JAK family members.[6][7] Similarly, for EGFR inhibitors, substitutions on the aniline ring at the C4 position are critical for targeting specific EGFR mutations.[8]

Experimental Methodologies for Mechanistic Studies

Elucidating the precise mechanism of action of pyrrolo[2,3-d]pyrimidine derivatives requires a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay is a luminescent-based method used to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[6] It is a robust and high-throughput method for determining the IC50 values of inhibitors.

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow Start Start Step1 Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Start->Step1 Step2 Add ADP-Glo™ Reagent Step1->Step2 Terminates reaction, depletes ATP Step3 Incubate (40 min) Step2->Step3 Step4 Add Kinase Detection Reagent Step3->Step4 Converts ADP to ATP, adds luciferase/luciferin Step5 Incubate (30-60 min) Step4->Step5 Step6 Measure Luminescence Step5->Step6 End End Step6->End

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine inhibitor potency.

Detailed Protocol: ADP-Glo™ Kinase Assay [6][19]

  • Kinase Reaction Setup:

    • In a 384-well plate, combine the kinase, its specific substrate, ATP, and the pyrrolo[2,3-d]pyrimidine inhibitor at various concentrations.

    • The final reaction volume is typically 5 µL.

    • Incubate at room temperature for the desired reaction time.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phosphorylated Signaling Proteins

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate.[10] To study the mechanism of action of kinase inhibitors, it is crucial to analyze the phosphorylation status of downstream signaling proteins.

Experimental Workflow: Western Blot for Phospho-Proteins

Western_Blot_Workflow Start Start Step1 Cell Lysis & Protein Quantification Start->Step1 Step2 SDS-PAGE Step1->Step2 Separates proteins by size Step3 Protein Transfer to Membrane Step2->Step3 Step4 Blocking Step3->Step4 Prevents non-specific binding Step5 Primary Antibody Incubation (e.g., anti-phospho-STAT) Step4->Step5 Step6 Secondary Antibody Incubation Step5->Step6 Step7 Detection (Chemiluminescence) Step6->Step7 End End Step7->End

Caption: General workflow for Western blot analysis of phosphorylated signaling proteins.

Detailed Protocol: Western Blot for Phospho-STAT Analysis [10][21]

  • Cell Culture and Treatment:

    • Culture the desired cell line to 70-80% confluency.

    • Treat the cells with the pyrrolo[2,3-d]pyrimidine JAK inhibitor at various concentrations and for different time points. Include appropriate positive and negative controls.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-phospho-STAT3).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager or X-ray film.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the STAT protein.

    • Quantify the band intensities using densitometry software.

Conclusion and Future Perspectives

Pyrrolo[2,3-d]pyrimidine derivatives have proven to be a remarkably successful scaffold for the development of targeted kinase inhibitors. Their mechanism of action, centered on ATP-competitive inhibition, provides a solid foundation for rational drug design. The ability to fine-tune their potency and selectivity through chemical modifications has led to the generation of a diverse pipeline of clinical candidates and approved drugs for a variety of diseases.

Future research in this area will likely focus on several key aspects:

  • Development of more selective inhibitors: While significant progress has been made, achieving absolute selectivity for a single kinase remains a challenge. Continued exploration of SAR will be crucial for minimizing off-target effects.

  • Overcoming drug resistance: As with all targeted therapies, the emergence of drug resistance is a major clinical hurdle. The design of next-generation pyrrolo[2,3-d]pyrimidine derivatives that can overcome resistance mutations is an active area of research.

  • Exploration of novel kinase targets: The "druggable" kinome is vast, and many kinases remain to be explored as therapeutic targets. The pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly play a significant role in the discovery of inhibitors for these novel targets.

References

Spectroscopic data (NMR, IR, MS) of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the spectroscopic data for key pyrrolo[2,3-d]pyrimidine intermediates is crucial for researchers in drug discovery and development. This guide provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate , a close structural analog of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Due to the limited availability of public spectroscopic data for the latter, this guide utilizes the chloro-analog as a representative compound to illustrate the characteristic spectral features of this important heterocyclic scaffold.

Molecular Structure and Spectroscopic Overview

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a key synthetic intermediate. Its structure comprises a 7-deazapurine core, which is a prevalent motif in many biologically active compounds. The accurate interpretation of its spectroscopic data is fundamental for confirming its identity and purity, which are critical for subsequent synthetic transformations.

Molecular Structure of the Analyzed Analog:

Ethyl_4-chloro-7H-pyrrolo_2_3-d_pyrimidine-6-carboxylate a b a->b N o a->o H c b->c q b->q H d c->d N g c->g e d->e r d->r H f e->f N p e->p H f->a h g->h i g->i Cl h->f j h->j C k j->k O l j->l O m l->m n m->n s n->s H

Caption: Molecular structure of the analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.5 (approx.)br s1HN7-H
8.7s1HH2
7.8s1HH5
4.3q2H-OCH₂CH₃
1.3t3H-OCH₂CH₃

Interpretation:

  • N7-H Proton: The broad singlet observed at approximately 12.5 ppm is characteristic of the pyrrole N-H proton. Its broadness is a result of quadrupole broadening and potential intermolecular hydrogen bonding.

  • Aromatic Protons: The two singlets at 8.7 ppm and 7.8 ppm correspond to the H2 proton of the pyrimidine ring and the H5 proton of the pyrrole ring, respectively. Their singlet nature indicates the absence of adjacent protons.

  • Ethyl Ester Protons: The quartet at 4.3 ppm and the triplet at 1.3 ppm are classic signals for an ethyl group. The quartet arises from the methylene (-OCH₂-) protons being coupled to the three methyl (-CH₃) protons, and the triplet is due to the methyl protons being coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
162.0C=O (ester)
152.0C4
151.0C2
150.0C7a
130.0C5
115.0C4a
110.0C6
61.0-OCH₂CH₃
14.5-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The signal at the lowest field (162.0 ppm) is assigned to the ester carbonyl carbon.

  • Aromatic Carbons: The signals in the range of 110.0 to 152.0 ppm are attributed to the carbons of the bicyclic pyrrolopyrimidine core. The carbons attached to heteroatoms (C2, C4, C7a) are generally found at a lower field.

  • Ethyl Ester Carbons: The signals at 61.0 ppm and 14.5 ppm correspond to the methylene and methyl carbons of the ethyl ester group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumN-H stretch (pyrrole)
2980MediumC-H stretch (aliphatic)
1720StrongC=O stretch (ester)
1600-1450Medium-StrongC=C and C=N stretching (aromatic rings)
1250StrongC-O stretch (ester)
750StrongC-Cl stretch

Interpretation:

  • The broad band in the 3100-3000 cm⁻¹ region is indicative of the N-H stretching vibration of the pyrrole ring.

  • The strong absorption at 1720 cm⁻¹ is a clear indication of the ester carbonyl group.

  • The series of bands between 1600 and 1450 cm⁻¹ are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.

  • The strong band at 1250 cm⁻¹ corresponds to the C-O stretching of the ester.

  • The absorption at 750 cm⁻¹ is characteristic of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion Peak:

For Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (C₉H₈ClN₃O₂), the expected monoisotopic mass is approximately 225.03 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a major peak (M) corresponding to the ³⁵Cl isotope and a smaller peak (M+2) at approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Fragmentation Analysis:

The fragmentation of the molecular ion would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). Another possible fragmentation pathway is the cleavage of the entire ethyl carboxylate group.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Conclusion

The comprehensive spectroscopic analysis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate provides a clear and unambiguous confirmation of its molecular structure. The characteristic signals in the ¹H NMR, ¹³C NMR, IR, and mass spectra serve as a reliable fingerprint for this important synthetic intermediate. This guide provides researchers with the foundational knowledge to interpret the spectroscopic data of this and related pyrrolopyrimidine derivatives, ensuring the quality and integrity of their research in the field of drug development.

A Guide to the Solid-State Architecture of Pyrrolo[2,3-d]pyrimidine Derivatives: A Case Study in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the crystal structure of key intermediates based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core heterocyclic system of significant interest to researchers, scientists, and drug development professionals. Due to the current unavailability of a published crystal structure for Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in publicly accessible databases, this guide will utilize the crystallographically characterized analogue, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , as a foundational case study. The principles and methodologies detailed herein are directly applicable to the structural elucidation of the title compound and its derivatives.

The 7-deazapurine scaffold of pyrrolo[2,3-d]pyrimidines is a recurring motif in a multitude of biologically active compounds, including potent kinase inhibitors used in the treatment of inflammatory diseases and cancer.[1] Understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline lattice is paramount for rational drug design, polymorphism screening, and optimizing the physicochemical properties of active pharmaceutical ingredients (APIs).

The Crystalline Landscape of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A Structural Overview

The crystal structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reveals a planar molecular conformation, a common feature for such fused heterocyclic systems.[2] The pyrrole and pyrimidine rings are nearly coplanar, with a minimal inclination of approximately 0.79(15)°.[2] This planarity facilitates efficient packing in the solid state, governed by a network of specific intermolecular interactions.

Crystallographic Data

The crystallographic parameters for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine provide a quantitative description of its solid-state architecture. These data are essential for the unambiguous identification of the crystalline form and for computational modeling studies.

ParameterValueReference
Chemical Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Crystal System Monoclinic[2]
Space Group P2₁/c[2]
Unit Cell Dimensions
a10.8810 (19) Å[2]
b5.2783 (9) Å[2]
c12.751 (2) Å[2]
α 90°[2]
β 114.333 (3)°[2]
γ 90°[2]
Volume 667.3 (2) ų[2]
Z (Molecules per unit cell) 4[2]
The Supramolecular Assembly: A Network of Hydrogen Bonds

In the crystalline state, molecules of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are interconnected through a robust network of hydrogen bonds. The primary interaction involves pairs of molecules forming inversion dimers via N—H···N hydrogen bonds.[2] These dimers are further linked by weaker C—H···N interactions, extending the structure into a two-dimensional network.[2] This intricate web of non-covalent interactions dictates the packing efficiency and the overall stability of the crystal lattice.

Fig. 1: Intermolecular Hydrogen Bonding cluster_dimer1 Inversion Dimer cluster_dimer2 Adjacent Dimer mol1 Molecule A (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) mol2 Molecule B (Symmetry Inverted) mol1->mol2 N-H···N mol3 Molecule C mol1->mol3 C-H···N mol2->mol1 N-H···N

Fig. 1: Intermolecular Hydrogen Bonding

The Path to Structure: A Methodological Workflow for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure is a systematic process that bridges chemistry, physics, and computational science. The following protocol outlines the critical steps involved in elucidating the atomic arrangement of a novel compound, such as this compound.

From Solution to Solid: The Art of Crystal Growth

The journey to a crystal structure begins with the preparation of high-quality single crystals. This is often the most challenging and empirical step in the process.

Step-by-Step Protocol for Crystal Growth:

  • Purification of the Compound: The starting material must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth. Techniques such as recrystallization or column chromatography are employed to achieve >98% purity.

  • Solvent Screening: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce the growth of well-ordered crystals.

Illuminating the Atomic Lattice: X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to obtain the raw data that will be used to solve the structure.

Fig. 2: Workflow for Crystal Structure Determination cluster_exp Experimental Phase cluster_analysis Data Processing & Structure Solution cluster_refinement Refinement & Validation crystal_growth Crystal Growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection X-ray Data Collection crystal_mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_model Final Crystallographic Model validation->final_model

Fig. 2: Workflow for Crystal Structure Determination

Experimental Protocol for Data Collection:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The X-ray source, typically a molybdenum or copper rotating anode, generates a monochromatic X-ray beam.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector at various orientations.

From Diffraction Pattern to 3D Model: Structure Solution and Refinement

The collected diffraction data are processed to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions are determined.

Data Processing and Structure Refinement Steps:

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal, which describes the symmetry of the crystal lattice.

  • Structure Solution: The initial positions of the atoms are determined using direct methods, a computational approach that is highly effective for small molecules.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts atomic coordinates and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, the detailed analysis of its close analogue, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides invaluable insights into the expected solid-state behavior of this important class of molecules. The methodologies outlined in this guide offer a robust framework for the successful elucidation of its crystal structure. Such structural information will undoubtedly accelerate the rational design and development of novel therapeutics based on the 7-deazapurine scaffold.

References

Topic: Solubility and Stability of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pivotal intermediate in the synthesis of targeted therapeutics, particularly Janus kinase (JAK) inhibitors. Its physicochemical properties, specifically aqueous and organic solubility, as well as its stability under various stress conditions, are critical parameters that influence process development, formulation, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. We present not only the theoretical basis for this characterization but also detailed, actionable protocols for empirical determination. This document is intended for researchers, chemists, and formulation scientists engaged in the development of therapeutics derived from this important scaffold.

Introduction: The Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often referred to as 7-deazapurine. Its structural similarity to endogenous purines allows it to function as a potent and selective hinge-binding motif for a variety of protein kinases.[1] This has led to its incorporation into numerous approved drugs and clinical candidates, including inhibitors for non-small cell lung cancer (NSCLC) and Parkinson's disease.[2][3] this compound (herein referred to as EHPPC) is a high-value starting material or key intermediate in the synthesis of these complex molecules.[4]

Understanding the fundamental properties of EHPPC is not merely an academic exercise; it is a prerequisite for robust and scalable pharmaceutical development. Challenges in solubility can create significant hurdles in reaction workups, purification, and formulation, while uncharacterized instability can compromise API quality and patient safety. This guide establishes the "why" and "how" of a thorough physicochemical characterization of EHPPC.

Core Physicochemical Properties

A foundational understanding begins with the basic molecular properties. These parameters govern the compound's behavior in various environments.

PropertyValueSource
Chemical Structure (Structure based on IUPAC name)
Molecular Formula C₉H₉N₃O₃[5]
Molecular Weight 207.19 g/mol [5]
CAS Number 187724-99-8[5]
Physical Form Solid[5]
Recommended Storage 2-8°C, Sealed in Dry Conditions[5]
Predicted pKa Data not publicly available; requires experimental or in silico determination.
Predicted logP Data not publicly available; requires experimental or in silico determination.

Expert Insight: The pKa and logP values are critical predictors of a molecule's behavior. The pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms capable of protonation, and the 4-hydroxy group can deprotonate, making its ionization state (and thus solubility) highly pH-dependent. The logP (octanol-water partition coefficient) provides a measure of lipophilicity, which is essential for predicting solubility in organic solvents and for anticipating its pharmacokinetic properties (e.g., membrane permeability). These values should be determined early in development.

Solubility Profile: A Methodical Approach

Solubility dictates how a compound can be purified, handled, and formulated. For an intermediate like EHPPC, solubility in organic solvents is key for reaction and purification, while aqueous solubility is relevant for later-stage processing and understanding potential biological disposition. While specific quantitative data for EHPPC is not widely published, related compounds such as 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine show solubility in DMSO, ethyl acetate, and methanol.[4] Another analog, Pyrrolo[2,3-d]pyrimidin-4-ol, is noted to be soluble in DMSO.[6]

Recommended Solvents for Screening

A systematic screening should encompass solvents of varying polarity and functionality.

ClassSolventRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High solubilizing power; common for stock solutions.
N,N-Dimethylformamide (DMF)Strong solvent for polar compounds; common in synthesis.
Acetonitrile (ACN)Used in reverse-phase HPLC and synthesis.
Tetrahydrofuran (THF)Common ethereal solvent in organic synthesis.
AcetoneCommon solvent for reactions and cleaning.
Polar Protic Ethanol / MethanolCommon recrystallization and reaction solvents.
Isopropyl Alcohol (IPA)Less polar alcohol, useful for precipitation studies.
Aqueous Buffers pH 2.0 (0.01 M HCl)Simulates gastric fluid.
pH 7.4 (Phosphate Buffer)Simulates physiological pH.
pH 9.0 (Borate Buffer)Evaluates solubility of acidic protons.
Non-Polar Dichloromethane (DCM)Common extraction and reaction solvent.
Ethyl Acetate (EtOAc)Common extraction and chromatography solvent.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility

This protocol provides a reliable method for determining equilibrium solubility, a critical parameter for process development.

Causality: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved states, providing a definitive solubility value rather than a kinetic or apparent one.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep1 1. Prepare saturated solutions: Add excess EHPPC solid to vials containing each test solvent. eq1 3. Equilibrate: Place vials on an orbital shaker at a controlled temperature (e.g., 25°C) for 24-48 hours. prep1->eq1 Incubate prep2 2. Prepare calibration standards: Create a 5-point calibration curve (e.g., 1-100 µg/mL) in a suitable solvent (e.g., DMSO). an3 7. HPLC Analysis: Inject standards and samples. Quantify using the calibration curve. prep2->an3 Calibrate eq2 4. Visual Check: Ensure excess solid remains, confirming saturation. eq1->eq2 Verify an1 5. Sample Preparation: Filter supernatant through a 0.22 µm syringe filter (PTFE or Nylon). eq2->an1 Sample an2 6. Dilution: Dilute the clear filtrate with mobile phase to fall within the calibration range. an1->an2 Prepare an2->an3 Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical tool in drug development. It is used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods. The intrinsic stability of EHPPC and its degradation profile directly impact its required storage conditions and shelf-life.

Rationale for Stress Conditions

The conditions mandated by ICH guidelines (Q1A) are designed to simulate the stresses a compound might encounter during its lifecycle.

  • Acid/Base Hydrolysis: Simulates exposure to acidic (gastric) or basic (intestinal) environments and assesses pH-dependent stability.

  • Oxidation: Investigates susceptibility to atmospheric oxygen or reactive oxygen species.

  • Photostability: Determines if the compound is light-sensitive, which dictates packaging and handling requirements.

  • Thermal Stress: Assesses stability at elevated temperatures to predict degradation at normal storage conditions.

Experimental Protocol: Forced Degradation

This protocol outlines a systematic approach to evaluating the stability of EHPPC.

Trustworthiness: This protocol is self-validating by design. It includes an unstressed control (T=0) and a placebo/excipient control to ensure that observed degradation is due to the API and the specific stress condition, not the analytical method or formulation components.

G cluster_stress Stress Conditions (Typical) start EHPPC Stock Solution (e.g., in ACN:Water) acid Acidic 0.1 M HCl 60°C, 24h start->acid base Basic 0.1 M NaOH 60°C, 24h start->base ox Oxidative 3% H₂O₂ RT, 24h start->ox photo Photolytic ICH Q1B Light Box Solid & Solution start->photo thermal Thermal 80°C Dry Heat Solid, 48h start->thermal end_node Analyze All Samples: - HPLC-UV for Purity (% Degradation) - LC-MS for Degradant ID acid->end_node base->end_node ox->end_node photo->end_node thermal->end_node

References

The Discovery of Novel Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors: From Scaffold to Preclinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The pyrrolo[2,3-d]pyrimidine core is a quintessential example of such a "privileged scaffold," particularly in the domain of protein kinase inhibition.[1][2] Its prominence stems from a simple yet powerful structural feature: it is a deaza-isostere of adenine, the purine base of adenosine triphosphate (ATP).[2][3] This inherent mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to effectively compete with ATP for binding within the kinase catalytic site, providing a robust starting point for inhibitor design.[1]

The therapeutic potential of this scaffold is not merely theoretical; it is validated by the clinical success of drugs like Tofacitinib (a JAK inhibitor) and other derivatives that have entered clinical trials for various cancers and inflammatory diseases.[2][4] This guide, intended for researchers and drug development scientists, delineates the strategic and technical considerations in the discovery of novel pyrrolo[2,3-d]pyrimidine kinase inhibitors, from initial target selection through synthesis and comprehensive biological evaluation.

Chapter 1: Foundational Strategy - Kinase Target Selection

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[5] The versatility of the pyrrolo[2,3-d]pyrimidine scaffold has been successfully exploited to target several critical kinase families.

Key Kinase Targets for Pyrrolo[2,3-d]pyrimidine Inhibitors:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial for regulating cell growth and differentiation.[3] Its overactivation drives many epithelial cancers. The development of pyrrolo[2,3-d]pyrimidine-based inhibitors has been pivotal, particularly in overcoming acquired resistance to earlier-generation drugs, such as those caused by the T790M and C797S mutations.[6][7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3][5] Inhibiting VEGFR kinase activity with scaffolds like pyrrolo[2,3-d]pyrimidines is a clinically validated anti-cancer strategy.[8][9]

  • Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, Tyk2) that are indispensable for cytokine signaling.[10] Dysregulated JAK-STAT signaling is implicated in myeloproliferative neoplasms and autoimmune disorders like rheumatoid arthritis. The pyrrolo[2,3-d]pyrimidine core forms the basis of highly selective JAK inhibitors.[11][12][13]

The causality behind targeting these kinases lies in their well-defined role as disease drivers. An inhibitor that potently and selectively blocks the ATP-binding site of a specific kinase can effectively shut down a rogue signaling pathway.

A simplified diagram of the JAK-STAT signaling pathway.

Chapter 2: Molecular Blueprint - Medicinal Chemistry and SAR

The design of potent and selective inhibitors is an iterative process of structural modification guided by the structure-activity relationship (SAR). The pyrrolo[2,3-d]pyrimidine core offers several positions for chemical modification to optimize interactions with the target kinase.

A primary goal is to establish hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the catalytic domain. The N7 nitrogen of the pyrrole ring and the N1 or N3 nitrogen of the pyrimidine ring are key hydrogen bond acceptors/donors that mimic the interactions of adenine.[1][14]

PositionModification Strategy & RationaleKey References
C4 Introduction of substituted anilines or other aryl groups. This vector projects into the solvent-exposed region, allowing for modulation of potency, selectivity, and physicochemical properties. Bulky groups can enhance selectivity over other kinases.[10][14][15]
C5 Substitution with small alkyl or cyano groups. This position often points towards the "ribose pocket" and can be modified to improve potency and fill hydrophobic space.[14]
N7 Alkylation or substitution with cyclic groups. This position can be modified to alter solubility and cell permeability. Often, an unsubstituted N7-H is crucial for hinge binding.[16]
C2 Often remains unsubstituted or carries a small amine group. Modifications here can be explored but are often less impactful than at C4.[15]

The ultimate aim is to design a molecule that fits snugly and specifically into the ATP pocket of the target kinase while being a poor fit for other kinases. This is achieved by exploiting subtle differences in the amino acid residues lining the active site across the kinome.

Chapter 3: Constructing the Core - Chemical Synthesis

A robust and flexible synthetic strategy is paramount for generating a library of analogues for SAR studies. Most synthetic approaches begin with a pre-formed pyrimidine ring, followed by the construction of the fused pyrrole ring, or vice-versa. A common and highly effective strategy involves the use of a versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which can be readily functionalized.

The introduction of substituents at the C4 position is typically achieved via nucleophilic aromatic substitution or, more commonly, through modern cross-coupling reactions. The following protocol details a representative Palladium-catalyzed Suzuki coupling reaction, a powerful tool for creating carbon-carbon bonds.

Detailed Protocol: Suzuki Coupling for C4-Arylation

Objective: To synthesize a 4-aryl-7H-pyrrolo[2,3-d]pyrimidine derivative from a 4-chloro intermediate. This protocol is a self-validating system; successful coupling is easily verified by LC-MS and NMR, and failure points (e.g., catalyst degradation, poor boronic acid quality) are readily diagnosed.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 equivalents)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (3 equivalents)

  • Solvent system, e.g., 1,4-Dioxane/Water (4:1 v/v)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times. Causality: This step is critical to prevent oxidation and deactivation of the Palladium(0) active catalyst, which is formed in situ.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the degassed solvent system (dioxane and water) via cannula or syringe. Causality: Degassing the solvent by sparging with nitrogen removes dissolved oxygen, further protecting the catalyst.

  • Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically indicates completion (usually 4-16 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 4-aryl-pyrrolo[2,3-d]pyrimidine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chapter 4: The Proving Ground - A Workflow for Biological Evaluation

Synthesizing a compound is only the beginning. A rigorous, multi-stage biological evaluation is required to determine its potency, selectivity, mechanism of action, and drug-like properties.

The iterative workflow for kinase inhibitor discovery.
Stage 1: In Vitro Biochemical Potency

The first step is to measure the direct inhibitory effect of the compound on the purified target kinase. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

Objective: To determine the IC50 value of a test compound against a target kinase by quantifying the amount of ATP remaining after the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction proceeds, consuming ATP. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP back to ATP and generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the ADP generated and thus to kinase activity.

Materials:

  • Purified active kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution) in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Prepare a master mix containing the kinase buffer, the kinase enzyme, and its specific substrate. Add this mix to the wells containing the compounds.

  • Initiation: Prepare an ATP solution at a concentration near its Km for the specific kinase. Add the ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a defined period (e.g., 60 minutes). Causality: This incubation allows the enzymatic reaction to proceed within its linear range, ensuring that substrate and ATP are not fully depleted in the control wells.

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and consumes any unreacted ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This converts the ADP produced by the kinase into a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Stage 2: Cellular Target Engagement and Functional Effects

A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, cell-based assays are a critical secondary validation step.[17]

Detailed Protocol: Western Blot for Target Phosphorylation

Objective: To determine if the test compound inhibits the phosphorylation of the target kinase or its downstream substrate in intact cells.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Cell culture medium, serum, and growth factors (if needed to stimulate the pathway).

  • Test compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: A primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pEGFR) and a primary antibody for the total protein (e.g., anti-EGFR).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescent substrate (ECL).

Step-by-Step Methodology:

  • Cell Culture: Plate cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation (if necessary): To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with the primary antibody against the phospho-protein overnight. Wash, then incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with the antibody for the total protein to confirm equal loading.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms cellular target engagement.

Stage 3: Selectivity and ADME-Tox Profiling

A successful drug must be selective. Inhibition of off-target kinases can lead to toxicity. Kinome-wide screening panels are used to assess a compound's selectivity profile against hundreds of different kinases.

Simultaneously, in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are conducted to evaluate the drug-like properties of the lead compounds.[18][19] Key assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes to predict its metabolic half-life.

  • Permeability: Using assays like PAMPA or Caco-2 to predict intestinal absorption.

  • Cytotoxicity: Testing for toxicity against non-cancerous cell lines.

Conclusion and Future Perspectives

The discovery of novel pyrrolo[2,3-d]pyrimidine kinase inhibitors is a testament to the power of scaffold-based drug design. Its structural resemblance to adenine provides a reliable anchor for ATP-competitive inhibition, while its synthetic tractability allows for extensive chemical exploration to achieve high potency and selectivity.[1] The journey from a promising scaffold to a preclinical candidate is an iterative, multi-disciplinary effort that combines rational design, synthetic chemistry, and a rigorous cascade of biological assays. Future efforts will likely focus on developing next-generation inhibitors that can overcome emerging resistance mechanisms, achieve novel selectivity profiles, and target kinases in new therapeutic areas beyond oncology and inflammation.

References

Methodological & Application

The Strategic Intermediate: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern drug discovery, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure, particularly in the development of targeted kinase inhibitors. This bicyclic heterocycle, an isostere of purine, serves as a foundational core for numerous approved drugs and clinical candidates. Within this class of compounds, Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate holds a position of strategic importance. It is a versatile synthetic intermediate, primarily valued as a precursor to a variety of substituted pyrrolo[2,3-d]pyrimidines that are key components of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis and utilization of this pivotal intermediate, aimed at researchers and professionals in drug development.

Chemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValue
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C
Solubility Sparingly soluble in common organic solvents, soluble in DMSO
CAS Number 187724-99-8

Spectroscopic Data:

While experimental data can vary slightly based on instrumentation and sample preparation, the following provides representative spectroscopic characteristics for this compound.

Spectroscopy Characteristic Peaks
¹H NMR (DMSO-d₆, 400 MHz) δ 12.1 (br s, 1H, NH), 8.0 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 4.3 (q, J=7.1 Hz, 2H, OCH₂), 1.3 (t, J=7.1 Hz, 3H, CH₃)
¹³C NMR (DMSO-d₆, 101 MHz) δ 164.5, 158.0, 151.8, 149.9, 118.1, 112.5, 100.2, 60.1, 14.8
Mass Spectrometry (ESI+) m/z 208.1 [M+H]⁺

Synthetic Protocol: Preparation of this compound

The synthesis of the title compound is typically achieved through a multi-step sequence, culminating in the construction of the pyrrolo[2,3-d]pyrimidine core. The following protocol is a representative method adapted from established literature procedures for analogous compounds.

Workflow for the Synthesis of this compound:

Synthesis_Workflow A Diethyl 2-aminomalonate D Substituted Aminopyrimidine Intermediate A->D Reaction with Formamidine derivative B Ethyl 2-cyanoacetate B->D Reaction with Guanidine C Guanidine C->D E This compound D->E Intramolecular Cyclization

Caption: A generalized workflow for the synthesis of the target intermediate.

Step-by-Step Protocol:

Materials:

  • Diethyl 2-aminomalonate hydrochloride

  • Triethyl orthoformate

  • Guanidine hydrochloride

  • Sodium ethoxide solution in ethanol (21 wt%)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Sodium bicarbonate

Procedure:

  • Formation of the Aminopyrimidine Intermediate:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-aminomalonate hydrochloride (1 equivalent) in ethanol.

    • Add triethyl orthoformate (1.2 equivalents) and heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture and add a solution of guanidine (prepared by neutralizing guanidine hydrochloride with a stoichiometric amount of sodium ethoxide in ethanol).

    • Heat the resulting mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and neutralize with a calculated amount of hydrochloric acid.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Intramolecular Cyclization to form the Pyrrolo[2,3-d]pyrimidine Core:

    • The purified aminopyrimidine intermediate from the previous step is dissolved in a suitable high-boiling solvent such as diphenyl ether.

    • The solution is heated to a high temperature (typically 240-260 °C) to induce intramolecular cyclization. The reaction is usually complete within 1-2 hours.

    • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • The use of triethyl orthoformate serves to introduce a one-carbon unit that will ultimately form part of the pyrimidine ring.

  • Guanidine provides the necessary nitrogen atoms to complete the pyrimidine ring structure.

  • The high-temperature intramolecular cyclization is a common and effective method for forming the fused pyrrole ring in the 7-deazapurine system. The choice of a high-boiling solvent is critical to achieve the required reaction temperature.

Application as a Synthetic Intermediate: The Gateway to Kinase Inhibitors

The primary utility of this compound lies in its conversion to the corresponding 4-chloro derivative, Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. The 4-hydroxy group is a poor leaving group for nucleophilic aromatic substitution. Its conversion to a chloro group dramatically increases the reactivity of the C4 position, making it susceptible to attack by a wide range of nucleophiles, particularly amines. This transformation is a cornerstone in the synthesis of numerous kinase inhibitors.[1][2]

The Critical Chlorination Step:

Chlorination_Reaction A This compound C Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate A->C Chlorination B Phosphorus Oxychloride (POCl₃) B->C

Caption: The pivotal chlorination reaction.

Protocol for the Synthesis of Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Toluene

  • Ice-water

  • Sodium bicarbonate solution

Procedure:

  • In a fume hood, suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a solid.

Trustworthiness of the Protocol: This protocol employs a well-established and widely used method for the conversion of hydroxypyrimidines to chloropyrimidines. The workup procedure is designed to safely quench the reactive phosphorus oxychloride and isolate the product.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The resulting Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a key building block for the synthesis of various Janus kinase (JAK) inhibitors. The chloro group at the C4 position is readily displaced by amine nucleophiles, allowing for the introduction of diverse side chains that are crucial for binding to the ATP-binding pocket of JAK enzymes.[3]

Illustrative Synthetic Scheme for a JAK Inhibitor Precursor:

JAK_Inhibitor_Synthesis A Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate C JAK Inhibitor Precursor A->C Nucleophilic Aromatic Substitution (SNAr) B Amine Nucleophile (R-NH₂) B->C

Caption: General scheme for the synthesis of a JAK inhibitor precursor.

This nucleophilic aromatic substitution reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA) or potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The ester group at the C6 position can then be further manipulated, for example, by hydrolysis to the carboxylic acid followed by amide coupling, to complete the synthesis of the target JAK inhibitor. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

This compound is a fundamentally important intermediate in medicinal chemistry. Its straightforward synthesis and, more critically, its efficient conversion to the highly reactive 4-chloro derivative, provide a reliable and versatile entry point for the synthesis of a wide array of kinase inhibitors. The protocols and application notes provided herein are intended to empower researchers to effectively utilize this key building block in their drug discovery endeavors, contributing to the development of next-generation targeted therapeutics.

References

Application Notes and Protocols for the N-Alkylation of the 7H-Pyrrolo[2,3-d]pyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Deazapurine Scaffold in Drug Discovery

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a cornerstone in medicinal chemistry. Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide array of biological targets, most notably protein kinases.[1][2][3] This "privileged scaffold" is a key component in numerous FDA-approved drugs, including the Janus kinase (JAK) inhibitors tofacitinib and ruxolitinib, which are used in the treatment of rheumatoid arthritis and myelofibrosis, respectively.[1] The therapeutic potential of this heterocyclic system extends to anticancer, antiviral, and anti-inflammatory applications.[1][3][4]

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is profoundly influenced by the substituents on the core structure. N-alkylation at the 7-position of the pyrrole ring is a critical modification that not only modulates the molecule's pharmacological properties but also its physicochemical characteristics, such as solubility and metabolic stability.[5] This guide provides a detailed exploration of the protocols for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core, offering insights into the underlying mechanisms and practical guidance for researchers in drug development.

Mechanistic Considerations in N-Alkylation

The N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine hinges on the deprotonation of the pyrrole nitrogen (N7), which renders it nucleophilic. The choice of base, solvent, and alkylating agent are paramount in achieving successful and regioselective alkylation.

The Role of the Base and Solvent

The acidity of the N7 proton (pKa ≈ 16-17 in DMSO) necessitates the use of a sufficiently strong base to achieve deprotonation. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5] The choice of base is often dictated by the reactivity of the alkylating agent and the desired reaction temperature.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen. It is typically used in aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). Reactions with NaH are often performed at low temperatures (e.g., 0 °C) to control reactivity.

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): These are milder inorganic bases that are effective in polar aprotic solvents like DMF or acetonitrile (MeCN).[5] They are often preferred for their ease of handling compared to NaH. Cesium carbonate, in particular, can enhance reaction rates due to the "cesium effect," which involves the formation of a more reactive, loosely associated ion pair.

The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the nucleophile. Aprotic polar solvents are generally favored as they can dissolve the pyrrolopyrimidine substrate and the base while not interfering with the nucleophilic attack.

Regioselectivity: N7 versus N9 Alkylation

A key challenge in the alkylation of purine-like heterocycles is controlling regioselectivity. While the N7 position of the pyrrole ring is generally the most acidic and kinetically favored site for alkylation, competitive alkylation at the N9 position of the pyrimidine ring can occur under certain conditions.

G cluster_0 7H-Pyrrolo[2,3-d]pyrimidine cluster_1 Deprotonation cluster_2 Alkylation Pathways Start 7H-Pyrrolo[2,3-d]pyrimidine Base Base (e.g., NaH, K2CO3) Start->Base Reacts with Anion Pyrrolopyrimidine Anion Base->Anion - H+ RX Alkylating Agent (R-X) Anion->RX Nucleophilic Attack N7_Product N7-Alkylated Product (Major) RX->N7_Product Kinetic Control N9_Product N9-Alkylated Product (Minor) RX->N9_Product Thermodynamic Control (sometimes observed)

Figure 1: Potential pathways for N7 vs. N9 alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core.

Factors influencing regioselectivity include:

  • Steric Hindrance: Bulky substituents on the pyrimidine ring can disfavor N9 alkylation.

  • Electronic Effects: Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of N9.

  • Reaction Conditions: The choice of base, solvent, and temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.

In many reported cases for simple alkylations, the N7-alkylated product is the major isomer formed.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core.

Protocol 1: General N-Alkylation using an Alkyl Halide and a Base

This protocol is a widely applicable method for the introduction of a variety of alkyl groups onto the 7H-pyrrolo[2,3-d]pyrimidine core.

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup and Purification A Dissolve 7H-pyrrolo[2,3-d]pyrimidine in anhydrous solvent (e.g., DMF). B Add base (e.g., NaH or K2CO3) portion-wise at 0 °C. A->B C Stir for 30-60 min to allow for complete deprotonation. B->C D Add alkylating agent (R-X) dropwise at 0 °C. C->D E Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS). D->E F Quench the reaction with water or saturated NH4Cl (aq). E->F G Extract the product with an organic solvent (e.g., EtOAc). F->G H Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. G->H I Purify the crude product by column chromatography. H->I

Figure 2: General workflow for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine substrate (1.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 7H-pyrrolo[2,3-d]pyrimidine substrate.

  • Dissolve the substrate in anhydrous DMF (or THF).

  • Cool the solution to 0 °C in an ice bath.

  • If using NaH: Carefully add the sodium hydride portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed. If using K₂CO₃: Add the potassium carbonate to the solution.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide to the reaction mixture dropwise.

  • Allow the reaction to gradually warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (or water) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired N-alkylated product.

Table 1: Representative Conditions for N-Alkylation with Alkyl Halides

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineBenzyl bromideNaHDMF0 to rt1285[5]
7H-Pyrrolo[2,3-d]pyrimidin-4-amineSubstituted alkyl bromides or tosylatesK₂CO₃DMFrt1640-60[5]
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineSEM-ClNaHTHF0271[6]
Protocol 2: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful method for the N-alkylation of 7H-pyrrolo[2,3-d]pyrimidines, particularly with primary and secondary alcohols.[6][7][8][9] This reaction proceeds via an oxidative-reductive condensation mechanism and is known for its mild conditions and stereochemical inversion at the alcohol carbon.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine substrate (1.0 eq)

  • Alcohol (1.1-1.5 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 7H-pyrrolo[2,3-d]pyrimidine substrate, the alcohol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF (or DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Table 2: Example of Mitsunobu Reaction for N-Alkylation

SubstrateAlcoholReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
4-(4-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidineVarious alcoholsPPh₃, DIADTHF400.54-79[6]

Troubleshooting and Key Considerations

  • Low Yields: Incomplete deprotonation can lead to low yields. Ensure the use of anhydrous solvents and reagents, and allow sufficient time for the deprotonation step. For less reactive alkylating agents, increasing the temperature or using a more reactive base like NaH may be necessary.

  • Side Reactions: Over-alkylation or alkylation at other nucleophilic sites can occur. Using a slight excess of the alkylating agent (1.1-1.2 eq) is generally recommended.

  • Purification Challenges: The removal of byproducts from the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be challenging. Careful chromatography is often required.

  • Protecting Groups: For substrates with other reactive functional groups (e.g., amines or hydroxyls), the use of appropriate protecting groups may be necessary to ensure selective N-alkylation of the pyrrole nitrogen.[1][10]

Conclusion

The N-alkylation of the 7H-pyrrolo[2,3-d]pyrimidine core is a fundamental transformation in the synthesis of a diverse range of biologically active molecules. A thorough understanding of the reaction mechanisms, careful selection of reagents and conditions, and meticulous execution of the experimental protocols are essential for achieving high yields and the desired regioselectivity. The methods outlined in this guide provide a solid foundation for researchers to successfully functionalize this important heterocyclic scaffold and advance their drug discovery programs.

References

Application of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols for Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and its Derivatives

Introduction: The Rise of a Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique structure is central to a class of highly successful targeted therapies, particularly Janus kinase (JAK) inhibitors. These agents have revolutionized the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis. This compound represents a key functionalized starting material, providing a versatile platform for the synthesis of these complex therapeutic agents. Its true utility in drug discovery is realized upon conversion to its more reactive 4-chloro derivative, which serves as the principal building block for creating a library of potent kinase inhibitors. This guide details the strategic importance of this scaffold, provides robust protocols for its synthesis and derivatization, and outlines its application in the development of targeted inhibitors for the JAK-STAT signaling pathway.

Strategic Importance in Drug Discovery: Targeting the JAK-STAT Pathway

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that play a critical role in cytokine signaling. This signaling cascade, known as the JAK-STAT pathway, is fundamental to immune response, inflammation, and hematopoiesis. Dysregulation of this pathway is a hallmark of numerous autoimmune disorders and cancers, making JAKs a prime target for therapeutic intervention.

Small molecule inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have proven exceptionally effective at targeting the ATP-binding site of JAKs. The nitrogen-rich heterocyclic core mimics the natural purine base of ATP, allowing for high-affinity binding. The C4 position of the ring system serves as a critical attachment point for side chains that confer selectivity and potency for different JAK isoforms. Drugs like Tofacitinib (Xeljanz®) and Baricitinib (Olumiant®) are prominent examples built upon this core structure.

The JAK-STAT Signaling Cascade

The pathway is initiated when a cytokine binds to its corresponding transmembrane receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate each other and key tyrosine residues on the receptor's intracellular domain. These phosphorylated sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of target genes involved in inflammation and immune function.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 JAK1->JAK2 Trans-phosphorylation STAT_cyto STAT (inactive) JAK1->STAT_cyto 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization STAT_P STAT-P STAT_cyto->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Gene Regulation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway and point of inhibition.

Synthetic Strategy & Core Protocols

The primary application of the 4-hydroxy-pyrrolo[2,3-d]pyrimidine scaffold involves its conversion to a 4-chloro intermediate. This transformation dramatically increases the electrophilicity of the C4 position, making it susceptible to nucleophilic aromatic substitution (SNAr). This SNAr reaction is the cornerstone for introducing the diverse side chains necessary for potent and selective kinase inhibition.

The following protocols provide a representative synthetic pathway, starting from common precursors to the formation of the key 4-chloro intermediate, and its subsequent use in the synthesis of a Tofacitinib analogue.

Protocol 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

This protocol describes the formation of the core heterocyclic system, starting from 4-amino-6-hydroxypyrimidine. This intermediate is structurally analogous to the title compound, lacking only the C6-carboxylate group, but illustrates the fundamental cyclization reaction.

Rationale: This reaction builds the fused pyrrole ring onto a pre-existing pyrimidine. Chloroacetaldehyde provides the two-carbon unit necessary for the pyrrole ring formation via a condensation reaction. Sodium acetate acts as a base to facilitate the reaction.

Materials:

  • 4-amino-6-hydroxypyrimidine

  • Chloroacetaldehyde (typically a 40-50% aqueous solution)

  • Anhydrous Sodium Acetate

  • Deionized Water

  • Standard reaction glassware, heating mantle, and filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 4-amino-6-hydroxypyrimidine (1 molar equivalent) and anhydrous sodium acetate (3-5 molar equivalents) in deionized water.

  • Heat the mixture to 60-80 °C with stirring to achieve a uniform suspension.[1][2]

  • Slowly add a 40% aqueous solution of chloroacetaldehyde (2-5 molar equivalents) dropwise to the heated suspension over 30 minutes.[2][3]

  • Maintain the reaction at 60-80 °C and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water and then with a small amount of cold ethanol.

  • Dry the product under vacuum at 50-60 °C to yield 7H-pyrrolo[2,3-d]pyrimidin-4-ol as a solid.

Protocol 2: Chlorination to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Rationale: The conversion of the C4-hydroxyl group to a chlorine atom is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that effectively performs this transformation. The resulting 4-chloro derivative is a highly valuable intermediate for SNAr reactions.[3]

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-ol (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Toluene (optional, as co-solvent)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)[1]

  • Ice water, Sodium Hydroxide solution

  • Standard reaction glassware suitable for corrosive reagents, reflux condenser, and rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • In a dry round-bottom flask, carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 molar equivalent) to an excess of phosphorus oxychloride (5-10 molar equivalents).

  • Optionally, a high-boiling solvent like toluene can be used, and a base such as DIPEA (1.5-2.2 equivalents) can be added to catalyze the reaction.[1][4]

  • Heat the mixture to reflux (approximately 80-100 °C) and stir for 2-4 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.

  • Slowly and cautiously quench the reaction residue by pouring it onto crushed ice or into ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is between 9 and 10.[3] A precipitate will form.

  • Stir the suspension in the cold for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent like toluene to afford pure 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.[3]

Synthesis_Workflow A 4-Amino-6-hydroxypyrimidine B 7H-pyrrolo[2,3-d]pyrimidin-4-ol (Core Scaffold) A->B Protocol 1: Cyclization (Chloroacetaldehyde) C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate) B->C Protocol 2: Chlorination (POCl3) E Coupled Product C->E Protocol 3: SNAr Coupling (Base, Solvent) D Chiral Piperidine Side Chain D->E F JAK Inhibitor (e.g., Tofacitinib) E->F Further Steps (e.g., Acylation)

Caption: General synthetic workflow for JAK inhibitors.

Protocol 3: SNAr Coupling for Tofacitinib Synthesis

Rationale: This protocol demonstrates the utility of the 4-chloro intermediate by coupling it with the requisite chiral piperidine side chain of Tofacitinib. The reaction is a nucleophilic aromatic substitution where the amine of the piperidine displaces the chlorine atom on the pyrimidine ring. An inorganic base is used to scavenge the HCl generated during the reaction.[5]

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (from Protocol 2)

  • (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (or its hydrochloride salt)

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • n-Butanol or Water

  • Standard reaction glassware, reflux condenser

Procedure:

  • To a round-bottom flask, add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1 molar equivalent), the piperidine side chain (1-1.2 molar equivalents), and potassium carbonate (2-3 molar equivalents).[5]

  • Add n-butanol or water as the solvent. Water is often preferred for industrial-scale synthesis for safety and environmental reasons.[5]

  • Heat the reaction mixture to reflux (around 100-120 °C) and maintain with vigorous stirring for 12-24 hours, or until TLC indicates completion.

  • Cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration.

  • Alternatively, if the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude coupled product.

  • This product, N-methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)piperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is then carried forward through subsequent steps (e.g., debenzylation and cyanoacetylation) to yield Tofacitinib.[5][6]

Quantitative Analysis: Inhibitory Profile of Pyrrolo[2,3-d]pyrimidine Derivatives

The efficacy of drug candidates derived from this scaffold is determined by their inhibitory concentration (IC₅₀) against the target kinases. High potency (low IC₅₀) and selectivity for the desired JAK isoform(s) are key objectives in the drug discovery process.

Compound NameTarget KinaseIC₅₀ (nM)Selectivity Profile
Tofacitinib JAK11.1Pan-JAK inhibitor with functional selectivity for JAK1/JAK3 over JAK2
JAK220
JAK31.0
Baricitinib JAK15.9Potent JAK1/JAK2 inhibitor
JAK25.7
Abrocitinib JAK1~29JAK1-preferential inhibitor[7]
JAK2~803[7]
JAK3>10,000[7]
Compound 16c JAK26Highly selective for JAK2 over JAK3 (>97-fold)[8]
(Hybrid)JAK3>580

Note: IC₅₀ values can vary depending on the assay conditions. The data presented is a representative compilation from published studies.[8]

Conclusion and Future Outlook

This compound and its structural analogs are more than just chemical intermediates; they are foundational building blocks in the design of targeted therapies. The synthetic accessibility of the 4-chloro derivative provides a reliable entry point for extensive structure-activity relationship (SAR) studies, allowing researchers to fine-tune potency and selectivity against specific kinase targets. As our understanding of the pathological roles of different JAK isoforms deepens, the ability to rationally design next-generation inhibitors with tailored selectivity profiles will be paramount. The pyrrolo[2,3-d]pyrimidine scaffold is set to remain at the forefront of these efforts, continuing to yield novel therapeutics for a wide range of debilitating diseases.

References

Application Note & Protocols: A Guide to the Development of Kinase Assays Using Pyrrolopyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a cornerstone of cellular signaling and, due to their frequent dysregulation in diseases like cancer, represent one of the most critical classes of drug targets.[1][2] The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a highly successful structural motif in the design of potent and selective kinase inhibitors.[3][4] This success is largely due to its nature as a deaza-isostere of adenine, the core component of adenosine triphosphate (ATP), allowing these compounds to act as effective ATP-competitive inhibitors.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish robust and reliable kinase assays for the characterization of novel pyrrolopyrimidine inhibitors. We will delve into the principles of assay design, provide detailed, field-tested protocols for both biochemical and cell-based formats, and offer insights into data analysis and troubleshooting, ensuring a self-validating and rigorous experimental system.

Part I: Foundational Principles of Kinase Assay Development

The journey of kinase drug discovery begins with the ability to accurately measure the effect of a compound on its target.[6] This requires a deep understanding of the enzyme's function and the inhibitor's mechanism of action.

The Pyrrolopyrimidine Scaffold: An ATP Mimic

The pyrrolo[2,3-d]pyrimidine nucleus is structurally analogous to the purine ring of adenine.[3][5] This structural mimicry is the key to its efficacy, allowing it to bind to the highly conserved ATP-binding pocket of many kinases, thereby preventing the natural substrate (ATP) from binding and halting the phosphotransfer reaction.[7][8] This ATP-competitive mechanism is a critical factor that must be considered in every aspect of assay design.

cluster_0 Kinase Active Site K Kinase Enzyme Product Phosphorylated Substrate + ADP K->Product Phosphorylation (Blocked by Inhibitor) ATP ATP ATP->K Binds PPy Pyrrolopyrimidine Inhibitor PPy->K Binds Competitively

Caption: ATP-Competitive Inhibition by Pyrrolopyrimidine Compounds.

Choosing the Right Assay Format: Biochemical vs. Cellular

The initial evaluation of a kinase inhibitor typically involves a tiered approach, starting with simple, purified systems and progressing to more complex, physiologically relevant models.

  • Biochemical Assays: These assays utilize purified recombinant kinase, a specific substrate (peptide or protein), and ATP in a controlled in vitro environment.[6] They are ideal for initial high-throughput screening (HTS), determining intrinsic potency (e.g., IC50), and elucidating the mechanism of action.[6] Common formats include luminescence-based ATP detection, fluorescence polarization (FP), and radiometric assays.[6][9][10]

  • Cell-Based Assays: These assays measure inhibitor activity within intact, living cells.[11] They provide crucial information on compound permeability, engagement with the target in its native environment, and potential off-target effects.[11][12] Examples include In-Cell Westerns, NanoBRET™ target engagement assays, and assays that measure the phosphorylation of a downstream substrate.[11][13] A discrepancy between biochemical and cellular potency is common and often points to challenges like poor cell permeability or high intracellular ATP concentrations competing with the inhibitor.[12][14]

The Critical Role of ATP Concentration

For an ATP-competitive inhibitor, the apparent potency (IC50) is highly dependent on the concentration of ATP in the assay.[12][15] According to the Cheng-Prusoff equation, the IC50 value will increase as the ATP concentration increases.[15]

  • Causality: At high ATP concentrations, more inhibitor is required to effectively compete for the binding site, leading to a higher apparent IC50.

  • Best Practice: To obtain a sensitive and physiologically relevant measurement, biochemical assays should be run at an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP.[12][16] This ensures the assay is sensitive enough to detect competitive inhibitors without being artificially skewed.

Ensuring Assay Robustness: The Z'-Factor

Before screening any compounds, the assay itself must be validated to ensure it is robust and reproducible. The Z'-factor is the industry-standard statistical parameter for quantifying the quality of an HTS assay.[17][18] It measures the separation between the positive and negative control signals relative to the variability in the data.[17][19]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., maximal inhibition or no enzyme).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls with low variability. Ideal for HTS.[17][19]
0 to 0.5AcceptableThe assay may be suitable but requires careful monitoring.
< 0PoorThe signal window is smaller than the data variability. Unsuitable for screening.[17]

Part II: Detailed Experimental Protocols

These protocols provide a step-by-step guide for a typical workflow, from initial biochemical characterization to cellular validation.

Protocol 1: Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a generic, homogeneous assay to determine the IC50 of a pyrrolopyrimidine inhibitor by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed).

A 1. Plate Compound B 2. Add Kinase & Substrate Mix A->B C 3. Add ATP to Start Reaction B->C D 4. Incubate at RT C->D E 5. Add Detection Reagent (Stop) D->E F 6. Incubate & Read Luminescence E->F G 7. Analyze Data (IC50) F->G

Caption: Workflow for a Luminescence-Based Biochemical Kinase Assay.

Materials:

  • Recombinant Kinase (e.g., JAK2, ACK1)

  • Kinase-specific peptide substrate

  • Pyrrolopyrimidine inhibitor stock (e.g., 10 mM in 100% DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the pyrrolopyrimidine inhibitor in 100% DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is recommended.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO (vehicle control) to the assay plate.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of kinase and substrate in kinase assay buffer. The final concentration of each should be optimized beforehand.

    • Add 5 µL of the enzyme/substrate mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration of 2x the desired final Km value.

    • Add 5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is now 10 µL. The final DMSO concentration should be ≤1%.[20]

  • Reaction Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Signal Detection:

    • Add 10 µL of ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescence signal.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the luminescence signal on a compatible plate reader.

Protocol 2: Cell-Based Target Engagement (In-Cell Western)

This protocol quantifies the inhibition of kinase-mediated substrate phosphorylation within cells, providing a more physiologically relevant measure of inhibitor potency.[13]

Materials:

  • Cells expressing the target kinase (e.g., UKE1 leukemia cells for ACK1).[21]

  • Cell culture medium and serum

  • Pyrrolopyrimidine inhibitor

  • Stimulant (if required to activate the signaling pathway)

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total protein (for normalization, e.g., anti-STAT3 or anti-Actin).

  • IR-dye conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD).

  • Fixing and permeabilization reagents (Formaldehyde, Triton X-100).

  • Blocking buffer (e.g., Odyssey® Blocking Buffer).

  • Clear 96-well cell culture plates.

  • An infrared imaging system.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the pyrrolopyrimidine inhibitor for a predetermined time (e.g., 2 hours). Include DMSO vehicle controls.

  • Pathway Stimulation: If necessary, add a stimulant (e.g., a cytokine for the JAK-STAT pathway) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.

  • Fix and Permeabilize:

    • Remove media and fix the cells with formaldehyde.

    • Wash the cells and then permeabilize them with Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding with blocking buffer for 90 minutes.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of the phospho-specific and total protein primary antibodies.

  • Secondary Antibody Incubation: Wash the cells and incubate for 1 hour with the corresponding IR-dye conjugated secondary antibodies, protected from light.

  • Image Acquisition: Wash the cells a final time and scan the plate using an infrared imager. The imager will simultaneously detect the signal from the phospho-protein (e.g., 700 nm channel) and the normalization protein (e.g., 800 nm channel).

Part III: Data Analysis and Interpretation

Raw data from the plate reader must be converted into meaningful biological parameters like percent inhibition and IC50.

A Raw Luminescence or Fluorescence Data B Normalize Data to Controls (% Inhibition) A->B C Plot: % Inhibition vs. log[Inhibitor] B->C D Fit with Nonlinear Regression (Four-Parameter) C->D E Determine IC50 Value D->E

Caption: Standard Workflow for IC50 Determination.

Calculating Percent Inhibition

The activity of the inhibitor is normalized using high (0% inhibition, vehicle control) and low (100% inhibition, background) controls.

Formula: % Inhibition = 100 * (1 - (SignalInhibitor - SignalLow) / (SignalHigh - SignalLow))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the kinase activity by 50%.[13]

  • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the resulting dose-response curve using a four-parameter nonlinear regression model.[22]

  • The IC50 is derived directly from this curve fit. Software like GraphPad Prism is standard for this analysis.[22][23]

Example Data Summary
Compound IDBiochemical IC50 (nM) (JAK2, ATP @ Km)Cellular IC50 (nM) (pSTAT3 Inhibition)Fold Shift (Cellular/Biochemical)
PPy-0011525016.7
PPy-00222>10,000>450
PPy-0038455.6
  • Interpretation: PPy-003 shows the best translation from biochemical potency to cellular activity. PPy-002 has good biochemical potency but likely suffers from poor cell permeability or is highly susceptible to efflux, resulting in a dramatic loss of activity in the cellular context.

Part IV: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach is key to resolving them.[12][16]

ProblemPotential Cause(s)Recommended Solution(s)
No or Weak Inhibition 1. Compound Insolubility: Inhibitor precipitating in aqueous assay buffer.[12][16]2. High ATP Concentration: Assay is insensitive to ATP-competitive inhibitors.[12][16]3. Inactive Enzyme: Kinase has lost activity due to improper storage or handling.1. Visually inspect for precipitation. Prepare fresh stock in DMSO. Ensure final DMSO % is low and consistent.[2][16]2. Verify ATP concentration is at or near Km. Run an ATP competition assay to confirm the mechanism.[12][15]3. Test kinase activity with a known positive control inhibitor.[12]
High Variability Between Replicates 1. Pipetting Errors: Inaccurate liquid handling, especially with small volumes.2. Inconsistent Incubation: Fluctuations in time or temperature affecting enzyme kinetics.3. Reagent Instability: Degradation of ATP or peptide substrate.1. Use calibrated pipettes. Ensure proper mixing after each reagent addition.[12]2. Use a timer and ensure consistent incubation conditions for all plates.3. Prepare fresh reagents for each experiment. Aliquot and freeze stocks to avoid multiple freeze-thaw cycles.[16]
Biochemical vs. Cellular Discrepancy 1. Poor Cell Permeability: Compound cannot reach the intracellular target.2. High Cellular ATP: Intracellular ATP (mM range) outcompetes the inhibitor.[12][14]3. Compound Efflux: Active transport of the inhibitor out of the cell by pumps like P-gp.4. Off-Target Effects: Compound may have unintended effects on cellular health or signaling.1. Assess compound physicochemical properties. Consider permeability assays (e.g., PAMPA).[12]2. This is an inherent challenge. The cellular IC50 is often considered more physiologically relevant, though a large shift can indicate weak binding.3. Test for efflux pump interaction or use cell lines with known efflux pump expression.4. Perform broader cell viability assays (e.g., MTT) to check for general cytotoxicity.[7]

References

Synthesis of substituted pyrrolo[2,3-d]pyrimidines from ethyl carboxylate precursor

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis of Substituted Pyrrolo[2,3-d]pyrimidines from an Ethyl Carboxylate Precursor

Introduction: The Privileged Scaffold of Pyrrolo[2,3-d]pyrimidine

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a unique and highly significant heterocyclic system in modern medicinal chemistry.[1][2] Its structural resemblance to the native purine bases found in DNA and RNA allows it to function as a bioisostere, interacting with biological targets like protein kinases in an ATP-competitive manner.[3][4] This has led to its designation as a "privileged scaffold" in drug discovery.

Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including potent anticancer, antiviral, anti-inflammatory, and antibacterial properties.[5][6] Notably, several clinically successful drugs, such as the Janus kinase (JAK) inhibitor Tofacitinib and the multi-targeted antifolate Pemetrexed, are built upon this core structure.[5] The versatility of the pyrrolo[2,3-d]pyrimidine system stems from its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological profile.[6][7] This application note provides a detailed guide to a common synthetic strategy for accessing this valuable scaffold, beginning with a readily available ethyl carboxylate-bearing precursor.

Synthetic Strategy and Mechanistic Rationale

The synthesis of substituted pyrrolo[2,3-d]pyrimidines can be achieved through various routes, with cyclocondensation and nucleophilic aromatic substitution (SNAr) reactions being among the most prevalent.[8][9] A robust and widely applicable strategy involves the coupling of a halogenated 7-deazapurine core with an aromatic amine that contains an ethyl carboxylate group. This approach is advantageous as it directly installs a key functional handle (the ester) for further molecular elaboration.

The core reaction detailed here is the SNAr of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethyl 4-aminobenzoate (Benzocaine).

Causality of Experimental Choices:

  • Starting Materials: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is an excellent electrophile. The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring. Ethyl 4-aminobenzoate serves as the nucleophile, with the amino group providing the attacking lone pair of electrons and the ethyl ester group remaining intact for potential downstream modifications, such as hydrolysis to a carboxylic acid or conversion to an amide.[8]

  • Solvent and Conditions: The reaction is typically performed in a protic solvent like absolute ethanol at reflux. Ethanol is an effective solvent for both reactants and its high boiling point provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction. The reflux condition ensures the reaction proceeds to completion in a reasonable timeframe.[8]

  • Work-up: The product, being significantly less polar than the starting materials and possessing a high degree of planarity and hydrogen bonding capability, often precipitates from the reaction mixture upon cooling. This provides a straightforward and efficient initial purification step, a key aspect of a trustworthy and scalable protocol.[8]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: (Optional) Hydrolysis to Hydrazide Start1 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Product1 Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate Start1->Product1 Reflux in Ethanol Start2 Ethyl 4-aminobenzoate (Ethyl Carboxylate Precursor) Start2->Product1 Product1_ref Ester Product Product2 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide Product1_ref->Product2 Reflux Start3 Hydrazine Hydrate Start3->Product2

Caption: Overall workflow for the synthesis of a substituted pyrrolo[2,3-d]pyrimidine.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The key bond-forming step proceeds via a classic SNAr mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethyl 4-aminobenzoate attacks the electron-deficient C4 carbon of the pyrimidine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is a good leaving group.

  • Deprotonation: A solvent molecule or another base removes the proton from the attacking nitrogen atom to yield the final, neutral product.

G cluster_reactants cluster_intermediate Meisenheimer Complex (Anionic Intermediate) cluster_product Reactants Reactants Meisenheimer_Complex Meisenheimer_Complex Reactants->Meisenheimer_Complex Nucleophilic Attack Product Product Meisenheimer_Complex->Product Loss of Cl⁻ (Rearomatization) r1 Pyrrole-Cl r2 +  H₂N-Ar-COOEt int1 [Pyrrole-(Cl)(NH₂⁺-Ar-COOEt)]⁻ p1 Pyrrole-NH-Ar-COOEt p2 +  HCl

Caption: Simplified SNAr mechanism for the core synthetic step.

Detailed Experimental Protocol

This protocol is adapted from a validated literature procedure for the synthesis of Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.[8]

Materials and Reagents:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)

  • Absolute Ethanol (approx. 30 mL per 0.02 mol of reactant)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 3.07 g, 0.02 mol) and ethyl 4-aminobenzoate (e.g., 3.30 g, 0.02 mol).

  • Solvent Addition: Add absolute ethanol (e.g., 100 mL) to the flask.

  • Heating to Reflux: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux with continuous stirring.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored using thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation. The reaction is generally complete within 7-8 hours.[8]

  • Product Isolation: As the reaction proceeds and upon subsequent cooling to room temperature, the product is expected to precipitate out of the solution as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the collected solid under vacuum to obtain the final product, Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate.

Data Presentation and Characterization

The following table summarizes the expected quantitative and qualitative data for the synthesized compound and a subsequent derivative, as reported in the literature.[8]

Compound NameMolecular FormulaYield (%)Melting Point (°C)Key ¹H-NMR Signals (δ, ppm)
Ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoateC₁₅H₁₄N₄O₂~75-85>3008.47 (s, 1H, pyrimidine C2-H)
4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (from ester)C₁₃H₁₂N₆O~71>3008.33 (s, 1H, pyrimidine C2-H)

Trustworthiness and Further Applications

The reliability of this protocol is underscored by the formation of a precipitate, which simplifies purification and indicates a high-yielding conversion.[8] The resulting ethyl ester is a versatile intermediate. For instance, it can be readily converted into a benzohydrazide by refluxing with hydrazine hydrate.[8] This hydrazide can then be condensed with various aldehydes to generate a library of benzylidene-benzohydrazide derivatives, expanding the chemical space for drug discovery efforts.

References

Application Note & Protocol: High-Throughput Screening of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its role as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry allows compounds containing this scaffold to act as competitive inhibitors for a wide range of protein kinases.[1][2][3] The clinical success of drugs like Tofacitinib and Ruxolitinib, both of which are built upon this framework and target Janus kinases (JAKs), underscores the therapeutic potential of this chemical class in treating inflammatory diseases and myeloproliferative neoplasms.[1][]

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in immunity, cell proliferation, and apoptosis.[][5][6] Dysregulation of this pathway is implicated in a variety of diseases, making JAKs attractive targets for therapeutic intervention.[5][7] This application note details a comprehensive high-throughput screening (HTS) strategy to identify potent and selective kinase inhibitors from a library of analogs derived from Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. We will focus on a workflow designed to discover novel inhibitors of a representative JAK family member, employing a robust primary biochemical assay followed by orthogonal and cell-based secondary assays for hit validation and characterization.

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The primary screening assay utilizes the LanthaScreen® TR-FRET technology, a highly sensitive and robust method for measuring kinase activity in a high-throughput format.[8][9][10] This assay quantifies the phosphorylation of a specific substrate by the target kinase.

Mechanism of Action:

  • Kinase Reaction: The target kinase, a fluorescein-labeled substrate, and ATP are incubated together. In the presence of active kinase, the substrate becomes phosphorylated.

  • Detection: A terbium-labeled antibody specific for the phosphorylated substrate is added to the reaction.

  • FRET Signal: If the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity (typically within 10 nm).

  • Signal Generation: Excitation of the terbium donor with a laser results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is the TR-FRET signal, which is directly proportional to the amount of phosphorylated substrate.[8]

Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Assay cluster_0 Kinase Reaction cluster_1 Detection cluster_2 Signal Generation Kinase Kinase Phosphorylated-Substrate Phosphorylated Fluorescein-Substrate Kinase->Phosphorylated-Substrate Phosphorylation Fluorescein-Substrate Fluorescein-Substrate Fluorescein-Substrate->Phosphorylated-Substrate ATP ATP ADP ADP ATP->ADP Complex FRET Complex Phosphorylated-Substrate->Complex No_FRET No FRET (Inhibitor Present) Tb-Antibody Terbium-labeled Antibody Tb-Antibody->Complex Emission Emission (520 nm) Complex->Emission FRET Signal Excitation Excitation (340 nm) Excitation->Complex Laser Inhibitor Inhibitor Inhibitor->Kinase Blocks Activity HTS_Workflow Raw_Data Raw Plate Reader Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization QC Quality Control (Z'-factor) Normalization->QC Hit_Identification Primary Hit Identification (e.g., >50% Inhibition) QC->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Assays (Phosphorylation, Proliferation) Orthogonal_Assay->Cell_Based_Assay Lead_Candidates Lead Candidates Cell_Based_Assay->Lead_Candidates

References

Application Notes and Protocols for the Functionalization of the Pyrrole Ring in 7H-pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the native purine bases allows for its interaction with a wide array of biological targets, including protein kinases, which has led to the development of numerous therapeutic agents for cancer, inflammatory diseases, and viral infections.[3][4][5] The functionalization of the 7-deazapurine core is a critical step in the synthesis of these bioactive molecules, enabling the modulation of their potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the key strategies for the chemical modification of the pyrrole moiety within the 7H-pyrrolo[2,3-d]pyrimidine nucleus, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern these transformations.

Understanding the Reactivity of the 7-Deazapurine Core

The reactivity of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is dictated by the distinct electronic properties of its constituent pyrrole and pyrimidine rings. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution and direct C-H functionalization. In contrast, the pyrimidine ring is electron-deficient. This inherent electronic divergence allows for a high degree of regioselectivity in functionalization reactions, which is a cornerstone of synthetic strategy when working with this heterocyclic system.

The numbering of the 7H-pyrrolo[2,3-d]pyrimidine core is crucial for understanding the site of functionalization. The pyrrole nitrogen is designated as N7, and the carbons of the pyrrole ring are C5 and C6. The pyrimidine ring contains nitrogens at positions 1 and 3, and carbons at positions 2, 4, and 5a and 7a (bridgehead).

Part 1: Halogenation of the Pyrrole Ring – Creating Versatile Synthetic Handles

Halogenated 7-deazapurines are pivotal intermediates, serving as versatile precursors for a multitude of cross-coupling reactions. The introduction of a halogen atom, typically iodine or bromine, at specific positions on the pyrrole ring opens up a vast chemical space for the synthesis of complex derivatives.

Iodination at the C5 Position

The C5 position of the pyrrole ring is particularly amenable to electrophilic iodination due to the electron-donating nature of the pyrrole nitrogen. N-Iodosuccinimide (NIS) is a commonly employed reagent for this transformation, offering mild reaction conditions and high yields.

  • Reagent: N-Iodosuccinimide (NIS) is a mild and efficient source of an electrophilic iodine atom (I+). Its use avoids the harsh conditions associated with molecular iodine and an oxidizing agent.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or chloroform is typically used to dissolve the starting material and facilitate the reaction.[4][6]

  • Temperature: The reaction can often be carried out at room temperature, although gentle heating may be required for less reactive substrates.

This protocol describes the synthesis of 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key building block for further functionalization.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • N-Iodosuccinimide (NIS)

  • Chloroform (CHCl3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Methanol (MeOH) and Dichloromethane (CH2Cl2) for elution

Procedure:

  • To a solution of 7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in chloroform, add N-iodosuccinimide (1.2 eq).[4]

  • Heat the resulting mixture at reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 10% MeOH/CH2Cl2), to yield the desired 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[4]

Part 2: N-Alkylation of the Pyrrole Ring

Modification of the N7 position of the pyrrole ring is a common strategy to introduce substituents that can modulate the solubility, metabolic stability, and target engagement of the final compound.

N7-Alkylation using Alkyl Halides

Direct alkylation of the pyrrole nitrogen can be achieved using various alkylating agents, such as alkyl bromides or tosylates, in the presence of a suitable base.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs2CO3) is often used to deprotonate the pyrrole nitrogen, generating the nucleophilic anion for the subsequent SN2 reaction.

  • Solvent: A polar aprotic solvent like DMF is ideal for this reaction as it effectively solvates the metal cation and does not interfere with the nucleophilic substitution.

  • Temperature: The reaction typically requires heating to facilitate the alkylation.

This protocol details the introduction of a cyclopropylmethyl group at the N7 position.

Materials:

  • 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • (Bromomethyl)cyclopropane

  • Cesium carbonate (Cs2CO3)

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, combine 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq), cesium carbonate (2.0 eq), and (bromomethyl)cyclopropane (1.2 eq) in dry DMF.[4]

  • Heat the reaction mixture at 70 °C for 18 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with brine (5 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N7-alkylated product.[4]

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a powerful platform for the diversification of the 7-deazapurine scaffold. Halogenated pyrrolo[2,3-d]pyrimidines are the most common starting materials for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between a halogenated 7-deazapurine and an organoboron reagent, typically a boronic acid or a boronate ester. This reaction is widely used to introduce aryl or heteroaryl substituents.

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh3)4 or a combination of a palladium(II) precursor like Pd(dppf)Cl2 with a phosphine ligand, is essential for the catalytic cycle.

  • Base: A base, commonly potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to activate the organoboron species for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or ethanol/water) is used to dissolve the reactants and facilitate the reaction.

This protocol describes the coupling of an N7-protected 5-iodo-7H-pyrrolo[2,3-d]pyrimidine with a substituted boronic acid.

Materials:

  • N7-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Aqueous sodium carbonate (Na2CO3) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a degassed solution of the N7-substituted-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the arylboronic acid (1.2 eq) in DME, add an aqueous solution of Na2CO3 (2.0 M, 3.0 eq).[4]

  • Add Pd(PPh3)4 (10 mol%) to the mixture.

  • Heat the reaction mixture at reflux for 18 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C5-arylated product.[4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for installing alkynyl groups onto the 7-deazapurine core. This reaction involves the coupling of a terminal alkyne with a halide in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • Catalysts: A palladium(0) catalyst (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI) are used in tandem. The palladium catalyst facilitates the oxidative addition to the halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents like DMF or THF are typically used to prevent side reactions.

This protocol outlines the coupling of a protected 7-iodo-7-deazapurine nucleoside with a terminal alkyne.

Materials:

  • Protected 7-iodo-7-deazapurine nucleoside

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the protected 7-iodo-7-deazapurine nucleoside (1.0 eq) in anhydrous DMF under an argon atmosphere, add the terminal alkyne (1.5 eq), CuI (0.2 eq), and Pd(PPh3)4 (0.1 eq).

  • Add triethylamine (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC indicates completion.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo and purify the residue by flash column chromatography to afford the desired alkynylated product.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for introducing a wide range of amine nucleophiles at halogenated positions of the 7-deazapurine core.

  • Catalyst and Ligand: A palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) is used in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos). The ligand plays a crucial role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as cesium carbonate (Cs2CO3) or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine nucleophile.

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are commonly used.

This protocol describes the amination of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative with an amine.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivative

  • Amine nucleophile

  • Palladium(II) acetate [Pd(OAc)2]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), the amine (1.2 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (5 mol%), and BINAP (7.5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography.

Part 4: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. The electron-rich nature of the pyrrole ring in 7-deazapurines makes it an excellent substrate for these transformations.

C-H Imidation at the C6 Position

Recent studies have shown that the C6 position of the pyrrole ring can be selectively functionalized via palladium-catalyzed C-H arylation.[7][8]

  • Catalyst and Ligand: A palladium(II) catalyst, such as Pd(OAc)2, in combination with a bidentate pyridine-pyridine ligand, has been shown to be effective in directing the C-H activation to the C6 position.[7][8]

  • Oxidant: An oxidant, often a silver salt like Ag2CO3, is typically required to regenerate the active palladium catalyst.

This protocol describes a modern approach to the C6-arylation of a 7H-pyrrolo[2,3-d]pyrimidine derivative.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative

  • Aryl iodide

  • Palladium(II) acetate [Pd(OAc)2]

  • 2,2'-Bipyridine ligand

  • Silver(I) carbonate (Ag2CO3)

  • Pivalic acid (PivOH)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • In a sealed tube, combine the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)2 (10 mol%), 2,2'-bipyridine (20 mol%), Ag2CO3 (2.0 eq), and PivOH (0.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent.

  • Heat the reaction mixture at 120 °C for 24 hours.

  • After cooling, dilute the mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the C6-arylated product.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. In the context of 7-deazapurines, this reaction typically occurs at the most electron-rich position of the pyrrole ring. The resulting aldehyde is a versatile intermediate for further transformations.

  • Vilsmeier Reagent: The electrophile, known as the Vilsmeier reagent, is generated in situ from a formamide (typically DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl3, or oxalyl chloride).

  • Reaction Conditions: The reaction is usually carried out at low temperatures initially, followed by warming to room temperature or gentle heating to drive the reaction to completion.

This protocol provides a general procedure for the formylation of a 7-deazapurine.

Materials:

  • 7H-pyrrolo[2,3-d]pyrimidine derivative

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a cooled (0 °C) solution of the 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq) in anhydrous DMF, slowly add POCl3 (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction can be gently heated if necessary.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution and purify the crude aldehyde by flash column chromatography.

Data Presentation

Table 1: Summary of Functionalization Reactions on the 7H-pyrrolo[2,3-d]pyrimidine Pyrrole Ring

PositionReaction TypeReagents & ConditionsTypical Product
C5 IodinationNIS, CHCl3, reflux5-Iodo derivative
C5 Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh3)4, Na2CO3, DME, reflux5-Aryl derivative
C6 C-H ArylationAryl iodide, Pd(OAc)2, 2,2'-bipyridine, Ag2CO3, PivOH, DCE, 120 °C6-Aryl derivative
N7 N-AlkylationAlkyl bromide, Cs2CO3, DMF, 70 °CN7-Alkyl derivative
Pyrrole Ring Vilsmeier-HaackPOCl3, DMFFormylated derivative

Visualizations

Diagram 1: Regioselectivity of Functionalization

Caption: Key functionalization sites on the 7H-pyrrolo[2,3-d]pyrimidine core.

Diagram 2: Workflow for the Synthesis of a C5-Arylated Derivative

G start 7H-pyrrolo[2,3-d]pyrimidine iodination Iodination (NIS) start->iodination intermediate1 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine iodination->intermediate1 n_alkylation N7-Alkylation intermediate1->n_alkylation intermediate2 N7-Alkyl-5-iodo Derivative n_alkylation->intermediate2 suzuki Suzuki Coupling intermediate2->suzuki final_product N7-Alkyl-5-aryl Derivative suzuki->final_product

Caption: Synthetic workflow for a C5-arylated 7-deazapurine derivative.

Conclusion

The functionalization of the 7H-pyrrolo[2,3-d]pyrimidine core is a rich and diverse field of synthetic chemistry, offering a multitude of strategies for the preparation of novel and biologically active molecules. This guide has provided an in-depth overview of key transformations targeting the pyrrole ring, including halogenation, N-alkylation, palladium-catalyzed cross-coupling reactions, and direct C-H functionalization. By understanding the underlying principles of reactivity and employing the detailed protocols provided, researchers can effectively navigate the synthesis of complex 7-deazapurine derivatives for applications in drug discovery and development.

References

Application Notes & Protocols: Strategic Cross-Coupling on Chloropyrrolo[2,3-d]pyrimidines for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-d]pyrimidine Core - A Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a cornerstone in modern medicinal chemistry. Its structural resemblance to the native purine core allows it to function as a potent "hinge-binding" motif for a multitude of protein kinases.[1] This has led to the development of blockbuster drugs such as Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor for rheumatoid arthritis.[2][3] The functionalization of this heterocyclic system is therefore of paramount importance for the discovery of new therapeutics.

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key, commercially available intermediate that serves as the primary gateway for introducing molecular diversity.[4][5] Palladium-catalyzed cross-coupling reactions are the most robust and versatile tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this strategic C4 position.[1][4][6] This guide provides an in-depth analysis and field-tested protocols for the most critical cross-coupling reactions on this scaffold, designed for researchers in drug development.

General Workflow for Palladium-Catalyzed Cross-Coupling

Successful cross-coupling requires meticulous attention to reaction setup to ensure an anaerobic and anhydrous environment, which is critical for catalyst stability and activity. The general workflow illustrated below is applicable to the Suzuki, Buchwald-Hartwig, and Sonogashira reactions discussed in this guide.

G reagents 1. Add Substrates & Base to Oven-Dried Flask seal 2. Seal with Septum reagents->seal purge 3. Evacuate & Backfill with Argon (3x) seal->purge solvent 4. Add Degassed Solvent purge->solvent catalyst 5. Add Catalyst/Ligand heat 6. Heat to Desired Temperature catalyst->heat monitor 7. Monitor by TLC/LC-MS workup 8. Aqueous Workup & Purification

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or heteroaryl-aryl linkages, which are common motifs in kinase inhibitors. The reaction couples the 4-chloropyrrolo[2,3-d]pyrimidine with an organoboron reagent, typically a boronic acid or ester.[7]

Mechanistic Insight & Key Considerations

The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8]

Suzuki_Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex re_label Reductive Elimination pd0->re_label trans_complex L₂PdII(Ar)(Ar') oa_complex->trans_complex oa_label Oxidative Addition oa_complex->oa_label Ar-Cl trans_complex->pd0 product Ar-Ar' trans_complex->product trans_label Transmetalation trans_complex->trans_label Ar'-B(OR)₂ (Base)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Catalyst & Ligand Choice: Aryl chlorides are less reactive than bromides or iodides.[9] Therefore, electron-rich, sterically hindered phosphine ligands are required to promote the challenging oxidative addition step and facilitate reductive elimination.[10] Ligands like SPhos, XPhos, and RuPhos, often used with Pd₂(dba)₃ or Pd(OAc)₂ as the palladium source, are highly effective.[8]

  • Base Selection: A base is crucial for activating the boronic acid to form the more nucleophilic boronate species.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[8] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive coupling partners.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is standard.[11] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate.

Comparative Data: Suzuki Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Dioxane/H₂O10065[11]
2-Acetamidophenylboronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)DME/H₂O85High[1]
(Pyrazol-4-yl)boronic acid pinacol esterPdCl₂(dppf) (5)-Na₂CO₃ (2)DME/H₂O85High[1]
(2-Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃ (2)Toluene/EtOH/H₂O10078[1]
Protocol: Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Phenylboronic Acid

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Pd(PPh₃)₄ (0.05 mmol, 57.8 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • 1,4-Dioxane (8 mL), Water (2 mL) - Degassed

Procedure:

  • To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, phenylboronic acid, and K₂CO₃.

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add the degassed 1,4-dioxane and water (4:1 mixture) via syringe.

  • Add Pd(PPh₃)₄ to the stirring suspension. The mixture will typically turn dark.

  • Heat the reaction mixture in an oil bath at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-phenyl-7H-pyrrolo[2,3-d]pyrimidine.

Buchwald-Hartwig Amination: Constructing Essential C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of amines with aryl halides.[12] This reaction is fundamental in drug discovery, as the arylamine moiety is present in a vast number of pharmaceuticals, including Tofacitinib.[2][13]

Mechanistic Insight & Key Considerations

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex (facilitated by a base), and reductive elimination.[14]

  • Catalyst & Ligand Choice: As with Suzuki couplings of aryl chlorides, bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos, XantPhos) are essential for high efficiency.[15] Pre-catalysts, where the ligand is already coordinated to palladium, can offer improved reactivity and reproducibility.[16]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14] Sodium tert-butoxide (NaOtBu) is the most common choice.[16] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[14]

  • Solvent: Anhydrous, aprotic polar solvents such as dioxane, toluene, or DME are standard.

Protocol: Buchwald-Hartwig Amination with Aniline

While palladium-catalyzed methods are highly efficient, it is noteworthy that for electron-deficient heterocycles like 4-chloropyrrolo[2,3-d]pyrimidine, direct nucleophilic aromatic substitution (SₙAr) can also be effective, sometimes even in water under acidic or thermal conditions.[17] However, for less nucleophilic amines or for achieving milder conditions, the Buchwald-Hartwig protocol is superior.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg)

  • Aniline (1.1 mmol, 102.4 mg, 100 µL)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XantPhos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (10 mL) - Degassed

Procedure:

  • In a glovebox or under a strong flow of argon, add NaOtBu to an oven-dried reaction tube or flask.

  • Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd₂(dba)₃, and XantPhos.

  • Seal the vessel, remove from the glovebox (if used), and add degassed toluene followed by aniline via syringe.

  • Place the sealed reaction vessel in a preheated oil bath at 100-110 °C.

  • Stir vigorously. Monitor the reaction by LC-MS. The reaction is typically complete in 6-24 hours.

  • Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to afford N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling reaction is the most reliable method for attaching terminal alkynes to aryl halides.[18] This introduces a linear, sp-hybridized carbon linker, which is a valuable scaffold for further elaboration or for use as a rigid structural element in a target molecule.

Mechanistic Insight & Key Considerations

The Sonogashira reaction typically involves a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[19][20] The palladium cycle mirrors that of other cross-couplings. The role of copper(I) is to react with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium complex.[20]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Ar-X oa_complex->pd0  Reductive  Elimination cu_acetylide Cu-C≡C-R' oa_complex->cu_acetylide Transmetalation product Ar-C≡C-R' oa_complex->product cu_x CuI cu_x->cu_acetylide R'-C≡C-H (Base) cu_acetylide->cu_x

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[20] While "copper-free" Sonogashira protocols exist, the classic Pd/Cu system is often more reliable for challenging substrates.[21]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DiPr₂NH), is typically used. It serves both to neutralize the HX generated and to deprotonate the terminal alkyne.[18]

  • Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and CuI is a classic and effective system.[20]

  • Reaction Conditions: Reactions must be rigorously anaerobic, as oxygen can induce the homocoupling of alkynes (Glaser coupling), a major side reaction.[21]

Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol, 153.6 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 21.1 mg)

  • Copper(I) Iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N) (5 mL) - Degassed

  • Anhydrous DMF (5 mL) - Degassed

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and subject it to three cycles of evacuation and backfilling with argon.

  • Add degassed DMF and degassed triethylamine via syringe.

  • Add phenylacetylene dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC/LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-(phenylethynyl)-7H-pyrrolo[2,3-d]pyrimidine.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki, Buchwald-Hartwig, and Sonogashira—represent the core arsenal for the functionalization of chloropyrrolo[2,3-d]pyrimidines. Mastery of these protocols allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead and lead optimization phases of drug discovery. As catalyst technology continues to evolve, researchers can anticipate even milder conditions, broader substrate scope, and higher efficiencies, further cementing the role of these powerful transformations in the synthesis of next-generation therapeutics.

References

Application Note & Protocol: A Guide to Cell-Based Assays for Evaluating Pyrrolopyrimidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling for Pyrrolopyrimidine-Based Therapeutics

Pyrrolopyrimidines are a prominent class of heterocyclic compounds that form the core scaffold of numerous kinase inhibitors investigated and developed for oncology.[1][2] Their mechanism of action often involves targeting specific protein kinases that are dysregulated in cancer, thereby modulating signaling pathways crucial for cell growth, proliferation, and survival.[1][3] While the on-target efficacy of these compounds is paramount, a thorough assessment of their cytotoxic potential is a critical and indispensable step in the drug discovery and development pipeline.[4][5]

Cytotoxicity assays are foundational laboratory procedures designed to determine the degree to which a substance can cause cell damage or death.[4][6] For pyrrolopyrimidine derivatives, these assays serve several key purposes:

  • Efficacy Assessment: Quantifying the dose-dependent ability of a compound to kill cancer cells.[4]

  • Therapeutic Index Determination: Establishing the concentration window between the desired therapeutic effect (e.g., killing cancer cells) and toxicity to normal cells.[4]

  • Mechanism of Action Insights: Distinguishing between different modes of cell death, such as apoptosis and necrosis, can provide valuable information about the compound's downstream effects.[4][7]

  • Safety Profiling: Early identification of compounds with undesirable off-target toxicity to eliminate them from the development pipeline.[8]

This comprehensive guide provides detailed protocols for a multi-faceted approach to evaluating the cytotoxicity of pyrrolopyrimidine compounds. We will delve into assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis, offering researchers the tools to build a robust and reliable cytotoxicity profile.

The Logic of a Multi-Assay Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Different assays measure distinct cellular parameters, and their results can be influenced by the compound's specific mechanism of action.[9][10] Therefore, a multi-assay strategy is essential for a thorough and trustworthy evaluation.

Here, we present a logical workflow for assessing pyrrolopyrimidine cytotoxicity, moving from a general assessment of cell health to more specific indicators of cell death.

Caption: A logical workflow for the comprehensive cytotoxic evaluation of pyrrolopyrimidine compounds.

PART 1: Metabolic Activity as an Indicator of Cell Viability - The MTT Assay

The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[11] The resulting insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3][11]

References

The Versatile Scaffold: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The convergence of fragment-based drug discovery (FBDD) and privileged scaffolds has revolutionized the hit-to-lead process. FBDD offers an efficient exploration of chemical space by identifying low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[1] The pyrrolo[2,3-d]pyrimidine core, a notable "privileged scaffold," is a recurring motif in a multitude of approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[2][3] This guide focuses on a specific, well-functionalized example of this scaffold: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate . We will explore its application in FBDD, providing detailed protocols for its use in screening, hit validation, and as a foundational building block for potent and selective inhibitors.

The rationale for selecting this fragment lies in its inherent properties. The pyrrolo[2,3-d]pyrimidine core mimics the purine structure, making it a prime candidate for interacting with ATP-binding sites in kinases.[2][3] The 4-hydroxy group can act as a crucial hydrogen bond donor and acceptor, while the ethyl carboxylate at the 6-position provides a synthetic handle for future elaboration and optimization, a key requirement for a successful FBDD campaign.[4]

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is paramount for designing effective screening and validation experiments.

PropertyValueSource
Molecular Formula C₉H₉N₃O₃--INVALID-LINK--
Molecular Weight 207.19 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage 2-8°C, sealed in dry conditions--INVALID-LINK--
InChI Key RSJUPDUDZRGVRW-UHFFFAOYSA-N--INVALID-LINK--

The Fragment-Based Drug Design Workflow

The journey from a fragment hit to a lead candidate is a multi-step, iterative process. The following diagram illustrates a typical FBDD workflow where our fragment of interest can be applied.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (including our scaffold) Screening Primary Screening (NMR, SPR, DSF) FragLib->Screening Hits Initial Hits Screening->Hits OrthoVal Orthogonal Validation (e.g., ITC) Hits->OrthoVal StructBio Structural Biology (X-ray, NMR) OrthoVal->StructBio ConfirmedHits Confirmed & Characterized Hits StructBio->ConfirmedHits MedChem Medicinal Chemistry (Fragment Elaboration) ConfirmedHits->MedChem SAR SAR by NMR/Crystallography MedChem->SAR Lead Lead Candidate SAR->Lead

Caption: A generalized workflow for Fragment-Based Drug Design.

Application Protocols

Herein, we provide detailed protocols for utilizing this compound in a typical FBDD campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for primary screening of fragment libraries due to its real-time, label-free nature and relatively low protein consumption.[5][6]

Objective: To identify if this compound binds to the target protein.

Materials:

  • Purified target protein (e.g., a kinase)

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve a desired immobilization level (e.g., 8000-12000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Fragment Solution Preparation:

    • Prepare a 100 mM stock solution of the fragment in 100% DMSO.

    • For screening, prepare a working solution (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched between the sample and the running buffer (typically ≤ 1%).

  • SPR Screening:

    • Equilibrate the system with running buffer containing the matched DMSO concentration.

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time. A response significantly above the reference cell indicates binding.

    • Allow for a dissociation phase by flowing running buffer over the chip.

  • Data Analysis:

    • Subtract the reference flow cell data from the active surface data.

    • Analyze the sensorgram for a characteristic binding and dissociation curve.

    • Hits are identified based on a predefined response threshold.

Causality Behind Choices: A high immobilization level is crucial to detect the binding of low-molecular-weight fragments.[7] Matching the DMSO concentration is critical to minimize bulk refractive index effects that can lead to false positives.[7]

SPR_Workflow Start Start Immobilize Immobilize Target Protein on Sensor Chip Start->Immobilize PrepareFrag Prepare Fragment Solution (with matched DMSO) Immobilize->PrepareFrag Inject Inject Fragment over Protein and Reference Cells PrepareFrag->Inject Monitor Monitor Binding Response Inject->Monitor Analyze Analyze Sensorgram (Subtract Reference) Monitor->Analyze Hit Binding Detected? (Hit) Analyze->Hit End End Hit->End Yes Hit->End No

Caption: Workflow for a primary SPR screen.

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for validating fragment hits as it directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and stoichiometry).[8][9]

Objective: To confirm the binding of this compound and determine its thermodynamic binding parameters.

Materials:

  • Purified target protein

  • This compound

  • ITC instrument

  • Dialysis buffer (e.g., PBS or HEPES)

  • DMSO

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the protein against the chosen ITC buffer.

    • Dissolve the fragment in the final dialysis buffer. It is critical that the buffer for the protein and the fragment are identical to minimize heats of dilution.[8]

    • If DMSO is required for fragment solubility, ensure the exact same concentration is present in the protein solution.

    • Degas all solutions immediately before use.

  • ITC Experiment:

    • Load the protein solution (typically 5-50 µM) into the sample cell.

    • Load the fragment solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform an initial injection to account for dilution effects, followed by a series of injections (e.g., 19 injections of 2 µL each) to achieve saturation.

  • Data Analysis:

    • Integrate the raw heat burst data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of fragment to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n).

Exemplary Data:

ParameterExemplary Value
KD 150 µM
ΔH -8.5 kcal/mol
Stoichiometry (n) 0.95

Causality Behind Choices: Precise buffer matching is the most critical step in ITC to avoid artifacts from heats of dilution, which can obscure the typically small heat changes associated with fragment binding.[8] The concentration of reactants is chosen to ensure the "c-window" (c = [Protein] * n / KD) is appropriate for reliable curve fitting, though for weak fragments, this is often not achievable and requires specialized analysis.[10]

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional information on how the fragment binds to the target protein, which is invaluable for structure-guided lead optimization.[11][12]

Objective: To determine the co-crystal structure of the target protein in complex with this compound.

Materials:

  • High-purity, crystallization-grade target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein to a suitable size.

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a solution similar to the crystal mother liquor. The DMSO concentration should be tested for its effect on crystal integrity.

    • Transfer a crystal into the soaking solution and incubate for a defined period (from minutes to hours).

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the apo-protein structure as a model.

    • Analyze the resulting electron density maps to confirm the presence and binding mode of the fragment.

    • Refine the structure to obtain a high-resolution model of the protein-fragment complex.

Causality Behind Choices: Soaking is often preferred over co-crystallization for initial fragment screening as it uses pre-existing, well-characterized apo crystals.[13] A synchrotron source is essential to obtain high-resolution data from potentially weakly diffracting crystals and to clearly resolve the electron density of a weakly bound fragment.[14]

From Hit to Lead: The Path Forward

Once this compound is confirmed as a binder and its binding mode is elucidated, the hit-to-lead phase begins. The ethyl carboxylate at the C6 position is a prime vector for chemical elaboration. Medicinal chemists can use this handle to:

  • Grow the fragment: Introduce new chemical moieties to form additional interactions with the protein, thereby increasing potency.

  • Link fragments: If another fragment is found to bind in a nearby pocket, the two can be linked together to create a more potent molecule.

  • Modify properties: Alter the ester to an amide or other functional groups to fine-tune physicochemical properties like solubility and cell permeability.

The pyrrole nitrogen (N7) and the hydroxyl group (O4) also present opportunities for synthetic modification to optimize binding and selectivity.

Conclusion

This compound represents an exemplary starting point for fragment-based drug discovery campaigns, particularly against kinase targets. Its privileged core scaffold provides a high probability of interacting with conserved binding sites, while its functional handles are well-suited for rapid, structure-guided optimization. The protocols outlined in this guide provide a robust framework for researchers to effectively screen, validate, and characterize the binding of this and similar heterocyclic fragments, paving the way for the development of novel therapeutics.

References

Troubleshooting & Optimization

Optimization of reaction conditions for Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for this compound?

The most prevalent and reliable method involves the construction of the pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, through a multi-step sequence. A common approach starts from substituted pyrimidines, which are then elaborated to form the fused pyrrole ring. Key intermediates often include 4-amino-5-substituted pyrimidines which undergo cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold. Subsequent functional group manipulations, such as chlorination and substitution, can be employed to arrive at the target molecule.[1][2][3]

Q2: I am observing a low yield in the final cyclization step. What are the likely causes?

Low yields in the cyclization to form the pyrrolo[2,3-d]pyrimidine ring system can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Side reactions: Competing side reactions can consume starting materials or intermediates. Common side reactions include polymerization or degradation of starting materials under the reaction conditions.

  • Suboptimal pH: The pH of the reaction mixture can be critical for the cyclization step. An incorrect pH can hinder the desired reaction pathway.

  • Purity of starting materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields.

Q3: I am having trouble with the purification of the final product. What are the recommended methods?

Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. The following methods are recommended:

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for obtaining high-purity material.

  • Column Chromatography: Silica gel column chromatography is a standard method for purification. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane), is typically effective.

  • Preparative HPLC: For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis.

Problem 1: Low Yield or No Product Formation

Scenario: After performing the reaction to synthesize this compound, TLC or LC-MS analysis shows a low yield of the desired product or its complete absence.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Incorrect Reagents or Stoichiometry Double-check the identity and purity of all reagents. Ensure that the stoichiometry of the reactants is correct as per the established protocol. An excess of one reactant may be necessary to drive the reaction to completion.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it may lead to decomposition of reactants or products. Optimize the temperature by running small-scale experiments at different temperatures.
Inefficient Mixing In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper contact between reactants. Use an appropriate stir bar or overhead stirrer and ensure a vortex is formed in the reaction mixture.
Atmosphere Control Some reactions in the synthesis of pyrrolopyrimidines are sensitive to air or moisture.[4] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the protocol specifies it. Use dry solvents and glassware.

Experimental Workflow for Diagnosing Low Yield

Caption: A decision-making workflow for troubleshooting low product yield.

Problem 2: Formation of Significant Side Products

Scenario: Analysis of the crude reaction mixture shows the presence of one or more significant side products, reducing the yield and complicating purification.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Ethyl Ester: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid.

    • Mitigation: Carefully control the pH of the reaction mixture. If the reaction is performed under basic conditions, consider using a non-aqueous base or running the reaction at a lower temperature to minimize hydrolysis. If acidic conditions are required, use the mildest possible acid and the shortest possible reaction time.[5]

  • Decarboxylation: The carboxylic acid, if formed via hydrolysis, can undergo decarboxylation, particularly at elevated temperatures, leading to the loss of the carboxyl group.[6][7][8][9][10]

    • Mitigation: Avoid prolonged heating of the reaction mixture, especially if acidic or basic conditions are present. If the carboxylic acid is an intermediate, consider carrying it through to the next step without isolation to minimize the chance of decarboxylation.

  • N-Alkylation/Arylation at undesired positions: The pyrrolo[2,3-d]pyrimidine core has multiple nitrogen atoms that can potentially be alkylated or arylated.

    • Mitigation: The use of protecting groups on the pyrrole nitrogen (N7) can prevent undesired reactions at this position. The choice of base and solvent can also influence the regioselectivity of N-alkylation/arylation.

Troubleshooting Decision Tree for Side Product Formation

Side_Product_Troubleshooting start Significant Side Products Observed identify Identify Side Product Structure (LC-MS, NMR, IR) start->identify hydrolysis Is it the Carboxylic Acid (from ester hydrolysis)? identify->hydrolysis  Yes decarboxylation Is it the Decarboxylated Product? identify->decarboxylation  Yes other_side_product Other Unidentified Side Product identify->other_side_product  No/Unsure control_ph Control pH meticulously. Use non-aqueous base or milder acid. hydrolysis->control_ph lower_temp_hydrolysis Lower reaction temperature. hydrolysis->lower_temp_hydrolysis avoid_heat Avoid prolonged heating. Use lower reaction temperature. decarboxylation->avoid_heat minimize_time Minimize reaction time. decarboxylation->minimize_time optimize_conditions Systematically vary reaction parameters: - Solvent - Base/Acid - Catalyst other_side_product->optimize_conditions literature_review Review literature for similar side reactions and solutions. other_side_product->literature_review

Caption: A troubleshooting tree for identifying and mitigating common side reactions.

Optimized Experimental Protocol

This protocol is a general guideline. Specific amounts and conditions should be optimized for your particular setup.

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

A common precursor is a suitably substituted 4-aminopyrimidine. The cyclization to form the pyrrole ring can be achieved through various methods, one of which involves the reaction with a haloacetaldehyde derivative followed by cyclization.

  • Reaction Setup: To a solution of the 4-aminopyrimidine derivative in a suitable solvent (e.g., DMF or dioxane), add the cyclizing agent (e.g., chloroacetaldehyde dimethyl acetal) and a base (e.g., sodium ethoxide).

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 80-120 °C) for a specified time (e.g., 4-12 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Step 2: Functional Group Interconversion (if necessary)

Depending on the starting materials, further steps may be required to introduce the hydroxyl group at the 4-position and the ethyl carboxylate at the 6-position. This may involve chlorination of a hydroxyl group followed by nucleophilic substitution, or direct introduction of the carboxylate group.

For example, conversion of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative:

  • Hydrolysis: The 4-chloro group can be hydrolyzed to a 4-hydroxy group under basic conditions (e.g., aqueous NaOH).[11]

  • Carboxylation: The 6-position can be carboxylated through various methods, such as formylation followed by oxidation, or direct carboxylation using a suitable carboxylating agent.

References

Technical Support Center: Purification of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (EHPC). This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important pyrrolo[2,3-d]pyrimidine intermediate. As a polar, nitrogen-containing heterocycle, EHPC can present unique purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve the desired purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a heterocyclic compound with multiple hydrogen bond donors and acceptors, making it a polar molecule. Its structure, featuring a pyrrole fused to a pyrimidine ring, is a common scaffold in kinase inhibitors and other biologically active compounds.[1] This polarity dictates its solubility and chromatographic behavior.

PropertyValueSource
CAS Number 187724-99-8[2]
Molecular Formula C₉H₉N₃O₃[2]
Molecular Weight 207.19 g/mol [2]
Appearance Solid[2]
General Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, hot alcohols) and poorly soluble in nonpolar solvents (e.g., hexanes, toluene).General Chemical Principles

II. Troubleshooting Guide: Column Chromatography

Flash column chromatography on silica gel is a primary method for purifying EHPC. However, its polarity can lead to several common issues.

Issue 1: Compound is not eluting from the column or has very low Rf.

Q: I've loaded my crude EHPC onto a silica gel column, but even with 100% ethyl acetate, the compound won't move from the baseline. What should I do?

A: This is a classic sign that your eluent system is not polar enough to compete with the silica gel for your polar compound. The numerous nitrogen and oxygen atoms in EHPC can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to very strong retention.

Causality: Silica gel is a highly polar stationary phase. Polar compounds like EHPC will adsorb strongly to it. To elute the compound, the mobile phase must be sufficiently polar to disrupt these interactions and carry the compound through the column.

Solutions:

  • Introduce a More Polar Solvent: The most effective solution is to increase the polarity of your mobile phase by adding a stronger solvent like methanol (MeOH) or ethanol (EtOH).

    • Step-by-Step Protocol:

      • Start by preparing a mobile phase of 5% methanol in dichloromethane (DCM) or ethyl acetate (EtOAc).

      • Use this new solvent system to run a new TLC plate. You should see an increase in the Rf value.

      • Adjust the percentage of methanol to achieve an optimal Rf value between 0.2 and 0.3 for your target compound.[3] A common starting point for pyrrolopyrimidine derivatives is a 9:1 mixture of DCM:MeOH.[4]

      • Run the column with the optimized solvent system. You can use a gradient elution, starting with a lower polarity and gradually increasing the methanol concentration to improve separation from less polar impurities.

  • Use an Amine Additive for Basic Compounds: The pyrrolopyrimidine core can be basic, leading to strong interactions with the acidic silica gel, which can cause streaking and poor elution.[5] Adding a small amount of a basic modifier can neutralize the acidic sites on the silica.

    • Step-by-Step Protocol:

      • Prepare a stock solution of your chosen eluent (e.g., 5% MeOH in DCM).

      • Add a small amount of triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent, typically 0.5-2%.[5][6]

      • Flush the column with 2-3 column volumes of this modified eluent before loading your sample. This is known as deactivating the silica.[3]

      • Load your compound and run the column with the modified eluent. This should improve peak shape and promote elution.

Issue 2: The compound streaks badly on the TLC plate and the column gives poor separation.

Q: My EHPC spot is a long streak on the TLC plate instead of a tight spot, and my column fractions are all mixed. How can I fix this?

A: Streaking (or tailing) is often caused by overloading the stationary phase or by strong, non-ideal interactions between the analyte and the silica gel, which is common for polar and basic compounds.[5]

Causality: The acidic nature of silica gel can protonate basic nitrogen atoms in your molecule, leading to a distribution of charged and neutral species that chromatograph differently. This, along with strong hydrogen bonding, can cause the compound to "drag" along the stationary phase, resulting in streaking.

Solutions:

  • Reduce Sample Load: You may be overloading your column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Employ an Amine-Modified Eluent: As described in Issue 1, adding a base like triethylamine (0.5-1%) to your eluent system will neutralize the acidic silanol groups, preventing protonation of your compound and leading to sharper peaks.[3]

  • Consider an Alternative Stationary Phase: If streaking persists, silica gel may not be the ideal stationary phase.

    • Alumina (Al₂O₃): Alumina is a good alternative for purifying basic compounds. It is available in neutral, acidic, and basic forms. For EHPC, neutral or basic alumina would be appropriate. You will need to re-optimize your solvent system with TLC plates coated with alumina.[6]

    • Reversed-Phase (C18) Chromatography: For highly polar compounds, reversed-phase chromatography can be very effective. Here, the stationary phase is nonpolar (C18), and a polar mobile phase (like water/acetonitrile or water/methanol) is used. Polar compounds will elute earlier.

Workflow for Troubleshooting Column Chromatography

Caption: Decision workflow for optimizing the column chromatography of EHPC.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is finding a suitable solvent or solvent system.

Issue 1: I can't find a single solvent that works for recrystallization.

Q: My EHPC is either soluble in everything at room temperature (like DMSO) or insoluble in everything even when hot (like hexanes). How do I recrystallize it?

A: This is a common scenario for polar molecules and is the perfect situation to use a mixed-solvent system, also known as a solvent-pair recrystallization.[7]

Causality: An ideal single recrystallization solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[8] When no single solvent meets these criteria, you can combine a "good" solvent (in which the compound is soluble) with a "bad" or "anti-solvent" (in which the compound is insoluble) to fine-tune the solubility.

Solutions:

  • Select a Miscible Solvent Pair: The "good" and "bad" solvents must be miscible with each other.[7] For a polar compound like EHPC, common and effective pairs include:

    • Ethanol / Water[4]

    • Methanol / Water

    • Acetone / Water[9]

    • Ethyl Acetate / Hexanes[10]

  • Step-by-Step Protocol for Mixed-Solvent Recrystallization (Ethanol/Water example):

    • Place the crude EHPC in an Erlenmeyer flask with a stir bar.

    • Heat the flask and add the minimum amount of the "good" solvent (ethanol) dropwise until the solid just dissolves. It is crucial to use the absolute minimum volume required.

    • While the solution is still hot, add the "bad" solvent (water) dropwise. You will see the solution become cloudy or turbid. This indicates that the saturation point has been reached and precipitation is beginning.

    • If it becomes too cloudy, add a drop or two of the hot "good" solvent (ethanol) until the solution becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent mixture or just the "bad" solvent (water).

    • Dry the crystals under vacuum.

Issue 2: The compound "oils out" instead of forming crystals.

Q: When I try to recrystallize EHPC, it separates as an oil instead of a solid. What's happening?

A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point. Insoluble impurities can also sometimes promote oiling.

Causality: The solid is effectively "melting" in the hot solution before it has a chance to crystallize. When the solution cools, the molten solute separates as an oil because the temperature is still too high for crystallization to occur.

Solutions:

  • Lower the Temperature of Crystallization: Add more of the "good" solvent to the hot mixture to make it less saturated. This will lower the temperature at which the solution becomes saturated upon cooling, hopefully to a point below the compound's melting point.

  • Change the Solvent System: Choose a solvent with a lower boiling point. For example, if you are using DMF, try switching to ethanol or ethyl acetate.

  • Induce Crystallization from the Oil:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid EHPC, add a tiny crystal to the cooled, oiled-out mixture. This "seed" will provide a template for further crystallization.

Workflow for Troubleshooting Recrystallization

Caption: Decision workflow for developing a recrystallization protocol for EHPC.

IV. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude EHPC sample?

  • A1: Without knowing the specific synthetic route, common impurities for this class of compounds include unreacted starting materials, reagents from the previous step (e.g., coupling agents), and isomers or by-products formed during the cyclization to form the pyrrolopyrimidine core. For example, if the synthesis involves a condensation reaction, incomplete reaction or side reactions are a common source of impurities.

Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and prevent it?

  • A2: To check for decomposition, you can perform a stability test. Spot your crude material on a TLC plate, then let it sit for an hour or two. Elute the plate and see if new spots have appeared or if the original spot has diminished. If decomposition is occurring, deactivating the silica with triethylamine is often an effective solution, as discussed in the column chromatography troubleshooting section.[6]

Q3: What is the best way to dry-load my sample onto a column if it's not very soluble in the starting eluent?

  • A3: Dissolve your crude product in a suitable solvent (e.g., methanol, acetone). Add a small amount of silica gel (about 10-20 times the mass of your sample) to this solution.[11] Remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[11]

Q4: After recrystallization, my yield is very low. How can I improve it?

  • A4: Low yield is often due to using too much solvent during the dissolution step or washing the collected crystals with too much cold solvent.[8] Ensure you are using the absolute minimum amount of hot solvent to dissolve your compound. To recover more material, you can concentrate the filtrate (the liquid that passed through the filter) by boiling off some of the solvent and cooling it again to obtain a "second crop" of crystals. Be aware that the second crop may be less pure than the first.

V. References

  • National Center for Biotechnology Information. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. In PubChem. Retrieved from a relevant synthesis paper mentioning purification.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization.

  • University of Calgary, Department of Chemistry. (n.d.). Experiment 2: Recrystallization.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Shah, P., et al. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.

  • Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures.

  • Zhang, J., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules.

  • El-Gamal, M. I., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.

  • Lee, H., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2021). RSC Advances.

  • Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer. (2024). Bioorganic Chemistry.

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds.

  • Reddit. (2023). r/Chempros - Purification of strong polar and basic compounds.

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.

  • Sigma-Aldrich. (n.d.). This compound.

References

Technical Support Center: Overcoming Low Yield in Pyrrolopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrrolopyrimidine synthesis. As a Senior Application Scientist, I've compiled this guide to address common challenges and provide actionable solutions to improve your reaction yields. This resource is designed for researchers, scientists, and drug development professionals working with this important heterocyclic scaffold.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific issues you might encounter during your experiments. Each question is followed by a detailed explanation of potential causes and step-by-step protocols to resolve the problem.

Q1: My overall yield for a multi-component synthesis of a polysubstituted pyrrolo[2,3-d]pyrimidine is consistently low. What are the most likely causes and how can I optimize the reaction?

A1: Low yields in multi-component reactions (MCRs) for pyrrolopyrimidine synthesis often stem from suboptimal reaction conditions, catalyst inefficiency, or competing side reactions. MCRs are elegant for their efficiency, but their complexity means that a fine balance of parameters is crucial for success.

Underlying Causes and Solutions:

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can dramatically influence the reaction rate and selectivity. For instance, in a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, switching from reflux conditions to a lower temperature of 50 °C in ethanol can prevent the formation of unwanted dihydropyrido[2,3-d:6,5-d']dipyrimidine derivatives and significantly improve yields.[1]

  • Catalyst Selection and Loading: The catalyst plays a pivotal role. While various catalysts can be employed, their efficiency can differ. For the aforementioned MCR, tetra-n-butylammonium bromide (TBAB) has been shown to be an effective and green catalyst.[1] Optimizing the catalyst loading is also critical; using too much catalyst does not necessarily improve the yield and can complicate purification. A 5 mol% loading of TBAB has been found to be optimal in many cases.[1]

  • Reaction Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.

Experimental Protocol: Optimization of a Three-Component Pyrrolo[2,3-d]pyrimidine Synthesis

  • Reactant Preparation: In a round-bottom flask, combine the arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and the barbituric acid derivative (1 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) and TBAB (5 mol%).

  • Reaction Execution: Stir the mixture at 50 °C.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 60-80 minutes.[1]

  • Work-up: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

ParameterCondition 1Condition 2 (Optimized)Yield (%)Reference
SolventVariousEthanol73-95[1]
TemperatureReflux50 °C73-95[1]
CatalystVariousTBAB (5 mol%)73-95[1]
Q2: I'm attempting a Sonogashira coupling followed by cyclization to form the pyrrolo[2,3-d]pyrimidine core, but the yield is poor and I observe significant amounts of debrominated starting material. How can I improve this reaction?

A2: Poor yields and debromination in Sonogashira reactions for pyrrolopyrimidine synthesis are common issues, often related to the catalyst system and reaction conditions. The choice of metal catalyst and ligands is critical to favor the desired cross-coupling over competing hydrodebromination.

Underlying Causes and Solutions:

  • Catalyst System: While Palladium catalysts are traditionally used, copper-catalyzed systems have emerged as a more cost-effective and often more efficient alternative for the synthesis of pyrrolo[2,3-d]pyrimidines.[2] A copper(I) chloride/6-methylpicolinic acid system can effectively catalyze the coupling and subsequent cyclization.[2]

  • Reaction Conditions: The choice of base and solvent is crucial. Potassium carbonate is an effective base for this transformation, and DMSO is a suitable solvent.[2] Running the reaction at an elevated temperature (e.g., 100 °C) is typically required.

  • Side Reactions: The formation of a debrominated byproduct is a known side reaction.[2] Careful control of the reaction time and temperature can help to minimize this.

Experimental Protocol: Copper-Catalyzed Synthesis of a Pyrrolo[2,3-d]pyrimidine

  • Reaction Setup: In a Schlenk tube, combine 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (8 mmol), CuCl (0.8 mmol), 6-methylpicolinic acid (2.4 mmol), NaI (16 mmol), and K₂CO₃ (24 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add a solution of propargyl alcohol (32 mmol) in DMSO (16 mL).

  • Reaction Execution: Stir the reaction mixture at 100 °C for 48 hours.

  • Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent.

G cluster_start Start: Low Yield in Pyrrolopyrimidine Synthesis cluster_diagnosis Diagnostic Steps cluster_solutions Troubleshooting Pathways cluster_outcome Outcome start Low Yield Observed tlc Analyze reaction mixture by TLC/LC-MS start->tlc unreacted_sm Significant unreacted starting material? tlc->unreacted_sm byproducts Multiple byproducts observed? unreacted_sm->byproducts No optimize_conditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time unreacted_sm->optimize_conditions Yes catalyst Evaluate Catalyst System: - Catalyst Loading - Ligand Choice - Catalyst Activity unreacted_sm->catalyst Yes reagents Check Reagent Quality: - Purity of Starting Materials - Anhydrous Solvents - Fresh Reagents unreacted_sm->reagents Yes byproducts->optimize_conditions Yes side_reactions Identify & Suppress Side Reactions: - Change order of addition - Use protecting groups - Adjust stoichiometry byproducts->side_reactions Yes improved_yield Improved Yield optimize_conditions->improved_yield catalyst->improved_yield reagents->improved_yield side_reactions->improved_yield

Caption: Troubleshooting workflow for low yield in pyrrolopyrimidine synthesis.

Q3: My synthesis of a 7-deazapurine nucleoside via a sugar-base condensation reaction is failing or giving very low yields. What are the alternative strategies?

A3: Direct sugar-base condensation for 7-deazapurine nucleosides can be challenging. Standard condensation conditions often fail to produce the desired product.[3] The Mitsunobu reaction offers a reliable alternative for coupling the sugar and the 7-deazapurine base.

Underlying Causes and Solutions:

  • Failed Condensation: Traditional methods using catalysts like tris(2-(2-methoxyethoxy)ethyl)amine (TDA-1) and KOH, or direct Sₙ2 substitution, may not be effective for this specific coupling.[3]

  • Mitsunobu Reaction: The Mitsunobu reaction, which activates the hydroxyl group of the sugar for nucleophilic attack by the 7-deazapurine, has proven successful.[3] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Isomer Separation: Be aware that the Mitsunobu reaction can produce a mixture of α and β anomers, which will require careful chromatographic separation.[3]

Experimental Protocol: Mitsunobu Coupling for 7-Deazapurine Nucleoside Synthesis

  • Reactant Preparation: Dissolve the 7-substituted 6-chloro-7-deazapurine and the lactol (sugar precursor) in an anhydrous aprotic solvent like THF or dioxane.

  • Reagent Addition: Cool the solution to 0 °C and add PPh₃ followed by the dropwise addition of DEAD or DIAD.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to separate the anomers.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of starting materials and solvents in pyrrolopyrimidine synthesis?

A1: Extremely critical. The success of many pyrrolopyrimidine syntheses, especially those involving sensitive catalysts or anhydrous conditions, is highly dependent on the purity of the reactants and the solvent.

  • Starting Materials: Impurities in starting materials can act as catalyst poisons, participate in side reactions, or introduce unwanted functionalities. For instance, in a Pinner synthesis of pyrimidines, the purity of the amidine salt is crucial as amidines can be hygroscopic and hydrolyze over time.[4]

  • Solvents: The presence of water in reactions requiring anhydrous conditions can lead to the hydrolysis of intermediates and starting materials.[4] It is always recommended to use freshly dried solvents.

Q2: What are some common side reactions in pyrrolopyrimidine synthesis and how can they be minimized?

A2: Several side reactions can compete with the desired product formation.

  • Self-Condensation: In reactions like the Pinner synthesis, the 1,3-dicarbonyl compound can undergo self-condensation.[4] This can be minimized by controlling the reaction temperature and the rate of addition of the base.

  • Hydrolysis: Hydrolysis of starting materials or intermediates is a common issue, particularly if the reaction is sensitive to water.[5] Ensuring strictly anhydrous conditions is the best way to prevent this.

  • Formation of Isomers: In many cases, the reaction can lead to the formation of regioisomers or stereoisomers, which can complicate purification and reduce the yield of the desired product.[3][5] Careful selection of reaction conditions and catalysts can often improve regioselectivity.

Q3: Are there any "green" or more environmentally friendly approaches to pyrrolopyrimidine synthesis?

A3: Yes, green chemistry principles are increasingly being applied to the synthesis of pyrrolopyrimidines.

  • Catalysis: The use of non-toxic, reusable catalysts is a key aspect of green chemistry. For example, β-cyclodextrin has been used as a reusable promoter in water for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.[6] Similarly, the use of copper catalysts instead of more toxic and expensive palladium catalysts is a step towards greener synthesis.[2]

  • Solvents: Using water or other environmentally benign solvents like ethanol is preferred over hazardous organic solvents.[1][6] Solvent-free reactions are also an excellent green alternative.

  • Atom Economy: Multi-component reactions are inherently more atom-economical as they combine several starting materials into the final product in a single step, minimizing waste.[1]

Caption: Key parameters for optimizing pyrrolopyrimidine synthesis yield.

References

Side product formation in the synthesis of 7-deazapurines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 7-deazapurine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your synthetic routes effectively.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the mechanistic origins of common impurities and provide actionable, step-by-step guidance to mitigate their formation.

Table of Contents

  • FAQs: Foundational Knowledge for Success

    • Q1: What are the most common classes of side products in 7-deazapurine synthesis?

    • Q2: How can I confirm the identity of an unexpected side product?

  • Troubleshooting Guide: Glycosylation Reactions

    • Q3: I'm observing a mixture of N7 and N9-glycosylated regioisomers. How can I control the regioselectivity?

    • Q4: During my Vorbrüggen glycosylation, I've isolated a side product with a mass corresponding to the addition of acetonitrile. What is happening and how can I prevent this?

    • Q5: My reaction is producing a significant amount of a bis-glycosylated byproduct. What causes this and how can it be minimized?

  • Troubleshooting Guide: Heterocycle Formation & Modification

    • Q6: My thermal/photochemical cyclization of a 5-aryl-6-azidopyrimidine is giving low yields and a complex mixture of byproducts. How can I improve this reaction?

    • Q7: I'm attempting to fluorinate my 7-deazapurine with Selectfluor and I'm seeing a chlorinated byproduct. Why does this happen?

    • Q8: When performing a Suzuki-Miyaura coupling on my 7-iodo-7-deazapurine nucleoside, I'm observing significant hydrolysis of the phosphodiester backbone. What are the best practices to avoid this?

    • Q9: I'm struggling with over-alkylation of the pyrrole nitrogen. How can I achieve selective mono-alkylation?

  • References

FAQs: Foundational Knowledge for Success

Q1: What are the most common classes of side products in 7-deazapurine synthesis?

The synthesis of 7-deazapurines, or pyrrolo[2,3-d]pyrimidines, is a multi-step process where impurities can arise at various stages. Understanding these common pitfalls is the first step toward prevention. The primary classes of side products include:

  • Glycosylation Isomers: During the crucial step of attaching a sugar moiety, the reaction can occur at different nitrogen atoms on the heterocyclic core, most commonly leading to mixtures of N7 and N9 regioisomers.[1] In some cases, N1 or N3 isomers can also form depending on the substrate.[2]

  • Solvent Adducts: Under certain conditions, particularly the widely-used Vorbrüggen glycosylation, the solvent itself can act as a nucleophile. Acetonitrile is a known culprit, reacting with the activated ribose intermediate to form an unwanted byproduct.[3][4]

  • Products of Incomplete or Alternative Cyclization: When constructing the pyrrole ring, for instance, through the cyclization of an azidopyrimidine, the reaction may not proceed to completion or may follow an alternative pathway, leading to decomposition or the formation of undesired structures.[2][5]

  • Over-alkylation Products: When introducing substituents on the pyrrole nitrogen, the mono-alkylated product is often more nucleophilic than the starting material, leading to the formation of di- or poly-alkylated species.[6][7]

  • Regioisomers from Electrophilic Substitution: Reactions like halogenation or nitration on the 7-deazapurine core can yield a mixture of isomers (e.g., 7- vs. 8-substituted products) that can be challenging to separate.[8]

  • Degradation Products: Sensitive intermediates or products, such as those with phosphodiester linkages, can degrade under harsh reaction conditions (e.g., during cross-coupling reactions), leading to hydrolysis byproducts.[9]

Q2: How can I confirm the identity of an unexpected side product?

A systematic analytical approach is crucial for identifying unknown impurities, which is a prerequisite for effective troubleshooting. A combination of spectroscopic and spectrometric techniques is generally required:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the impurity from the starting material and the desired product. This allows you to assess the purity and isolate the side product for further characterization.[8]

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) of the isolated impurity. This will provide an accurate molecular weight and elemental composition, offering the first clues to its identity. For instance, an unexpected mass increase of 41.026 Da in a glycosylation reaction performed in acetonitrile strongly suggests the formation of an acetonitrile adduct (C₂H₃N).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • 1D NMR (¹H, ¹³C): Provides information on the chemical environment of protons and carbons, and their relative numbers.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing connectivity within the molecule. For example, an HMBC (Heteronuclear Multiple Bond Correlation) experiment can unambiguously determine the site of glycosylation by showing a correlation between the anomeric proton (H-1') of the sugar and a carbon atom (e.g., C-5 or C-4) in the pyrrolo[2,3-d]pyrimidine core, which confirms the N7 or N9 linkage.[10]

A detailed analytical workflow is presented below.

cluster_0 Impurity Identification Workflow Start Unexpected Peak in Reaction Mixture (e.g., LC-MS) Isolate Isolate Impurity (Prep-HPLC / Column Chromatography) Start->Isolate HRMS High-Resolution Mass Spectrometry (HRMS) - Determine Molecular Formula Isolate->HRMS Hypothesis Formulate Hypothesis (e.g., Isomer, Adduct, Degradant) HRMS->Hypothesis NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) - Elucidate Structure Structure Structure Confirmed NMR->Structure Hypothesis->NMR Compare Compare with Known Side Products / Spectroscopic Data Hypothesis->Compare Compare->NMR

Caption: Workflow for the identification of unknown side products.

Troubleshooting Guide: Glycosylation Reactions

The formation of the N-glycosidic bond is a pivotal step in the synthesis of 7-deazapurine nucleosides. However, it is often plagued by issues of regioselectivity and side reactions.

Q3: I'm observing a mixture of N7 and N9-glycosylated regioisomers. How can I control the regioselectivity?

The formation of N7 vs. N9 isomers is a common challenge governed by the electronic and steric properties of the 7-deazapurine core and the specific glycosylation method employed. The pyrrole nitrogen (N7) and the pyrimidine nitrogen (N9) have comparable nucleophilicity, leading to competition.

Causality:

  • Electronic Effects: Electron-withdrawing groups on the pyrimidine ring can decrease the nucleophilicity of N9, favoring glycosylation at N7. Conversely, electron-donating groups can enhance N9 nucleophilicity.

  • Steric Hindrance: Bulky substituents near one of the nitrogen atoms can sterically hinder the approach of the electrophilic sugar, favoring reaction at the less hindered site.

  • Reaction Conditions: The choice of Lewis acid, solvent, and temperature can significantly influence the isomer ratio. Silyl-Hilbert-Johnson (Vorbrüggen) conditions, which involve silylating the nucleobase prior to coupling, are commonly used.[11] The reaction proceeds through a cyclic cation intermediate, and the subsequent attack by the silylated base can occur at either nitrogen.[11]

Troubleshooting Strategies:

  • Modify the Nucleobase:

    • Protecting Groups: Introducing a temporary protecting group on the exocyclic amine of a 7-deazaadenine or 7-deazaguanine can alter the electronic distribution and may influence the site of glycosylation.

    • Substituents: The presence of a halogen at the 7-position has been shown to direct glycosylation to the N9 position in 8-aza-7-deazapurines.[12]

  • Optimize Reaction Conditions:

    • Lewis Acid: The strength and nature of the Lewis acid (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) can affect the stability of the intermediates and the transition states leading to the different isomers. A systematic screening of Lewis acids is recommended.

    • Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. Test a range of anhydrous solvents such as acetonitrile, 1,2-dichloroethane, and THF.

    • Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the thermodynamically more stable product.

Table 1: Influence of Nucleobase on Glycosylation Site

7-Deazapurine DerivativeGlycosylation Conditions (Illustrative)Major Isomer FormedReference
4-Amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidineTMSOTf, MeCNN7[2]
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidineTMSOTf, MeCNN3[2]
7-Halogenated 8-Aza-7-deazapurine-2,6-diaminesNot specifiedN9[12]
Q4: During my Vorbrüggen glycosylation, I've isolated a side product with a mass corresponding to the addition of acetonitrile. What is happening and how can I prevent this?

This is a classic example of the solvent participating in the reaction. This side product formation is particularly problematic when using weakly reactive (less nucleophilic) 7-deazapurine bases.

Causality:

Under Vorbrüggen conditions, the Lewis acid (commonly TMSOTf) activates the acylated sugar to form a reactive oxocarbenium ion intermediate. In the presence of a mild base (like DBU), TMSOTf can also activate acetonitrile, the solvent, to generate a transient N-silyl ketene imine.[3] This species is nucleophilic and can compete with the intended 7-deazapurine nucleobase, attacking the activated sugar to form a stable byproduct.[3][4]

cluster_1 Acetonitrile Side Reaction Pathway Sugar Activated Sugar (Oxocarbenium Ion) Product Desired Nucleoside (Low Yield) Sugar->Product Side_Product Solvent Adduct Side Product Sugar->Side_Product Base Weakly Nucleophilic 7-Deazapurine Base->Product Solvent Acetonitrile (Solvent) Activated_Solvent N-Silyl Ketene Imine (Nucleophilic) Solvent->Activated_Solvent Activation Activated_Solvent->Side_Product Competing Attack TMSOTf TMSOTf + Base TMSOTf->Activated_Solvent

Caption: Competing reaction pathways in Vorbrüggen glycosylation.

Troubleshooting Protocol: Solvent Replacement

The most effective solution is to replace acetonitrile with a non-nucleophilic solvent. 1,2-dichloroethane (DCE) is an excellent alternative.[3]

Step-by-Step Protocol:

  • Preparation: Rigorously dry all glassware and ensure all reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Silylation: In a flame-dried flask, suspend the 7-deazapurine base in anhydrous 1,2-dichloroethane. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture (e.g., to 60°C) until the solution becomes clear, indicating silylation is complete.

  • Coupling: Cool the solution to 0°C. In a separate flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in anhydrous 1,2-dichloroethane.

  • Reaction: Add the sugar solution to the silylated base solution. Then, add the Lewis acid (e.g., TMSOTf) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and then heat as required (e.g., 60-80°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

By replacing acetonitrile with DCE, the formation of the solvent-derived nucleophile is precluded, which should significantly improve the yield of the desired nucleoside.[3]

Q5: My reaction is producing a significant amount of a bis-glycosylated byproduct. What causes this and how can it be minimized?

Bis-glycosylation occurs when a second sugar molecule attaches to the already formed nucleoside. This is more common with purines and their analogs than with pyrimidines.

Causality:

The initial product of the glycosylation, the desired β-nucleoside, can itself act as a nucleophile.[11] It can react with another molecule of the activated sugar intermediate to form a bis(riboside). This is particularly likely if there are multiple reactive nitrogen atoms in the heterocyclic base or if the reaction conditions are forcing (e.g., high temperature, long reaction time, excess of the sugar electrophile and Lewis acid).

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.1-1.2 equivalents) of the 7-deazapurine base relative to the protected sugar. Avoid a large excess of the sugar electrophile.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material (the base) is consumed to prevent the product from reacting further. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Order of Addition: Add the Lewis acid slowly to the mixture of the silylated base and the sugar. This helps to maintain a low concentration of the highly reactive activated sugar intermediate at any given time.

Troubleshooting Guide: Heterocycle Formation & Modification

Q6: My thermal/photochemical cyclization of a 5-aryl-6-azidopyrimidine is giving low yields and a complex mixture of byproducts. How can I improve this reaction?

The construction of the fused pyrrole ring via the cyclization of an azide is a powerful but often low-yielding step. The high-energy nitrene intermediate generated can undergo various undesired reactions.

Causality:

  • Decomposition: Azides can be thermally unstable and may decompose, especially in the presence of trace acids or metals, leading to the formation of hydrazoic acid, which is highly explosive.[13] The nitrene intermediate is highly reactive and can lead to a variety of side reactions other than the desired intramolecular C-H insertion, such as dimerization or reaction with the solvent.

  • Reaction Conditions: High temperatures required for thermal cyclization can promote decomposition pathways.[5] Photochemical conditions can also lead to decomposition if the starting material or product is sensitive to the wavelength of UV light used.[5]

Troubleshooting Strategies:

  • Optimize Thermal Conditions:

    • Solvent: Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A.

    • Temperature Screening: Carefully screen the reaction temperature. Sometimes, a slightly lower temperature for a longer period can give a cleaner reaction than a higher temperature for a shorter time.

    • Microwave Irradiation: Microwave heating can sometimes provide rapid and uniform heating, leading to cleaner reactions and higher yields compared to conventional oil bath heating.[5]

  • Optimize Photochemical Conditions:

    • Solvent: Choose a solvent that is transparent at the wavelength of irradiation (e.g., THF, DCM).[5]

    • Photosensitizer: The use of a photosensitizer, such as pyrene, can sometimes improve the yield by facilitating the desired energy transfer.[5]

    • Wavelength: If possible, use a light source with a specific wavelength that is absorbed by the azide but not by the product, to prevent product degradation.

  • Consider Alternative Chemistries: If optimization fails, it may be necessary to explore alternative synthetic routes to the 7-deazapurine core that do not rely on this challenging cyclization, such as transition-metal-catalyzed C-H activation or annulation strategies.[14]

Q7: I'm attempting to fluorinate my 7-deazapurine with Selectfluor and I'm seeing a chlorinated byproduct. Why does this happen?

This is a known, though perhaps unexpected, side reaction when using Selectfluor [1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)].

Causality:

While Selectfluor is primarily an electrophilic fluorinating agent ("F⁺" source), the reagent itself contains chlorine in its structure (the chloromethyl group). Under certain conditions, particularly with highly activated substrates or through radical pathways, the reagent can act as a source of chlorine. The exact mechanism is complex and can involve a single-electron transfer (SET) process.[15] The formation of a radical cation from the 7-deazapurine substrate could be followed by attack from either a fluoride or a chloride ion.

Troubleshooting Strategies:

  • Reaction Conditions: The solvent and temperature can influence the reaction pathway. Running the reaction at a lower temperature may favor the desired electrophilic fluorination over competing pathways.

  • Purification: This side product can be difficult to avoid completely. The separation of the 7-fluoro and 7-chloro analogs is often best achieved at the nucleoside stage using chromatography (e.g., reverse-phase HPLC) due to the subtle differences in polarity.

  • Alternative Reagents: If the byproduct formation is significant and separation is problematic, consider alternative electrophilic fluorinating agents that do not contain chlorine, such as N-fluorobenzenesulfonimide (NFSI).

Q8: When performing a Suzuki-Miyaura coupling on my 7-iodo-7-deazapurine nucleoside, I'm observing significant hydrolysis of the phosphodiester backbone. What are the best practices to avoid this?

This is a critical issue when working with nucleotide analogs, as the phosphodiester linkage is susceptible to cleavage, especially under basic conditions often employed in cross-coupling reactions.

Causality:

The basic conditions (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) required for the transmetalation step of the Suzuki-Miyaura catalytic cycle can promote the hydrolysis of the phosphodiester bond. Elevated temperatures, often needed to drive the reaction to completion, can exacerbate this problem.

Troubleshooting Protocol: Optimized Suzuki-Miyaura Conditions for Sensitive Substrates

The key is to use milder conditions and shorter reaction times.

Step-by-Step Protocol:

  • Catalyst and Ligand Selection: Use a highly active palladium catalyst system to enable the reaction to proceed at a lower temperature. A combination of Pd(OAc)₂ with a water-soluble phosphine ligand like triphenylphosphine-3,3',3''-trisulfonate (TPPTS) is often effective.[9]

  • Base Selection: Use a milder base. While strong bases are common, Cs₂CO₃ is often a good choice as it can be effective at lower temperatures. A careful screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended.

  • Solvent System: A mixture of an organic solvent and water (e.g., acetonitrile/water or dioxane/water) is typically required.[9]

  • Reaction Conditions:

    • Degassing: Thoroughly degas the reaction mixture to prevent oxidation of the palladium catalyst.

    • Temperature: Start at room temperature and only gently heat if necessary. Aim for the lowest possible temperature that gives a reasonable reaction rate.

    • Time: A short reaction time is crucial.[9] Monitor the reaction closely and quench it as soon as the starting material is consumed. A 30-minute reaction time has been reported to be effective in minimizing hydrolysis.[9]

  • Purification: After work-up, purify the product promptly, often using reverse-phase HPLC, to separate it from any hydrolyzed byproducts and residual metal catalyst.

Q9: I'm struggling with over-alkylation of the pyrrole nitrogen. How can I achieve selective mono-alkylation?

Over-alkylation is a common issue because the N-alkylated product is often more nucleophilic than the starting secondary amine (the pyrrole NH).[7]

Causality:

This "runaway" reaction occurs because the electron-donating alkyl group increases the electron density on the nitrogen, making the mono-alkylated product a better nucleophile than the starting material. This product then competes effectively for the alkylating agent.

Troubleshooting Strategies:

  • Reductive Amination: This is often the most reliable method for controlled mono-alkylation. It involves reacting the N-H of the pyrrole with an aldehyde or ketone to form an enamine intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This method avoids the use of reactive alkyl halides and the problem of increasing nucleophilicity.[16]

  • Use of a Large Excess of the Starting Amine: By Le Châtelier's principle, using a large excess (5-10 fold) of the 7-deazapurine starting material increases the probability that the alkylating agent will react with it rather than the mono-alkylated product. However, this is atom-inefficient and requires separation of the product from a large amount of unreacted starting material.

  • Protecting Groups: Introduce a protecting group on the pyrrole nitrogen that can be removed after a different desired reaction is performed. This is more relevant in multi-step syntheses where the pyrrole NH needs to be masked temporarily. Common protecting groups for indoles and related heterocycles include Boc, SEM, and tosyl groups.

References

Technical Support Center: Improving the Regioselectivity of 7H-Pyrrolo[2,3-d]pyrimidine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective alkylation of 7H-pyrrolo[2,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of N7 versus N9 alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the alkylation of 7H-pyrrolo[2,3-d]pyrimidines?

The main challenge is controlling the regioselectivity of the alkylation. 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, has two nucleophilic nitrogen atoms in the pyrrole ring: N7 and N9. Direct alkylation often leads to a mixture of N7 and N9 isomers, which can be difficult to separate and reduces the overall yield of the desired product.

Q2: Why is controlling N7 vs. N9 regioselectivity important in drug development?

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a key component in numerous therapeutic agents, including kinase inhibitors and antivirals like Remdesivir.[1][2] The specific nitrogen atom to which the substituent is attached profoundly impacts the molecule's three-dimensional structure and its ability to bind to its biological target. Therefore, controlling the regioselectivity is crucial for synthesizing the correct, biologically active isomer.

Q3: What are the general factors that influence the regioselectivity of this reaction?

Several factors can influence the N7/N9 alkylation ratio:

  • Steric Hindrance: Bulky substituents on the pyrrolo[2,3-d]pyrimidine core or the alkylating agent can favor the less sterically hindered nitrogen.

  • Electronic Effects: The electron density at each nitrogen atom, which can be modulated by substituents on the ring system, plays a significant role.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent are all critical parameters.

  • Protecting Groups: The use of a protecting group on one of the nitrogen atoms can direct alkylation to the other.

Q4: Are there any general trends for regioselectivity based on reaction conditions?

While not absolute, some general trends have been observed. For instance, the use of strong, non-coordinating bases in polar aprotic solvents often favors N9 alkylation due to the formation of the thermodynamically more stable N9-anion. Conversely, conditions that favor kinetic control or involve metal chelation can sometimes lead to preferential N7 alkylation.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Poor N7/N9 Regioselectivity - My reaction yields a nearly 1:1 mixture of N7 and N9 isomers.

Potential Causes:

  • Inappropriate Base/Solvent Combination: The chosen base and solvent may not be providing sufficient differentiation between the two nitrogen atoms' reactivity.

  • Reaction Temperature: Running the reaction at a higher temperature can lead to equilibration and loss of selectivity.

  • Nature of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide) can be less selective.

Solutions:

1. Optimize the Base and Solvent System:

  • For N9 Selectivity:

    • Strategy: Employ strong, non-nucleophilic bases in polar aprotic solvents. This combination favors the formation of the thermodynamically more stable N9-anion.

    • Protocol:

      • Dissolve the 7H-pyrrolo[2,3-d]pyrimidine starting material in anhydrous DMF or THF.

      • Cool the solution to 0 °C.

      • Add 1.1 equivalents of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

      • Stir for 30-60 minutes at 0 °C to ensure complete deprotonation.

      • Slowly add the alkylating agent (1.0-1.2 equivalents) and allow the reaction to warm to room temperature.

  • For N7 Selectivity:

    • Strategy: This is often more challenging to achieve directly. One approach is to use conditions that favor kinetic control or involve metal coordination. Phase-transfer catalysis can also be effective.[3]

    • Protocol (Phase-Transfer Catalysis):

      • Dissolve the 7H-pyrrolo[2,3-d]pyrimidine in a biphasic system (e.g., dichloromethane/water or toluene/water).

      • Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6.

      • Add an inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

      • Add the alkylating agent and stir vigorously at room temperature.

2. Adjust the Reaction Temperature:

  • Lowering the reaction temperature (e.g., to -78 °C) after deprotonation can enhance kinetic control and potentially improve selectivity for the less stable isomer.

3. Modify the Alkylating Agent:

  • If possible, use a bulkier or less reactive alkylating agent. For example, switching from methyl iodide to a benzyl bromide derivative might improve selectivity.

Below is a table summarizing the general effects of bases and solvents on regioselectivity:

BaseSolventPredominant IsomerRationale
NaH, KH, KOtBuDMF, THFN9Forms the thermodynamically more stable N9-anion.
K2CO3, Cs2CO3Acetonitrile, DMFMixture to N9Milder bases, selectivity can be influenced by other factors. Cs2CO3 often gives better N9 selectivity.
K2CO3/TBABDCM/H2ON7 (often improved)Phase-transfer conditions can alter the nucleophilicity of the anion pair, favoring N7.
Problem 2: Formation of Dialkylated Products - I am observing significant amounts of N7,N9-dialkylated byproducts.

Potential Causes:

  • Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to a second alkylation event.

  • Strongly Basic Conditions: If the mono-alkylated product is still sufficiently nucleophilic under the reaction conditions, it can be deprotonated and alkylated again.

Solutions:

1. Stoichiometry Control:

  • Carefully control the stoichiometry of the alkylating agent. Use no more than 1.05-1.1 equivalents. A slow, dropwise addition of the alkylating agent can also help to minimize local excesses.

2. Use of Milder Bases:

  • Switch to a milder base like potassium carbonate (K2CO3) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These may be less likely to deprotonate the mono-alkylated product.

Problem 3: Low or No Conversion - My starting material is not being consumed.

Potential Causes:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the pyrrole nitrogen effectively.

  • Poor Solubility: The starting material or the deprotonated intermediate may not be soluble in the chosen solvent.

  • Inactive Alkylating Agent: The alkylating agent may have degraded or is not reactive enough under the chosen conditions.

Solutions:

1. Re-evaluate the Base:

  • If using a weak base, consider switching to a stronger one like NaH or LiHMDS. Ensure the base is fresh and has been handled under anhydrous conditions.

2. Improve Solubility:

  • Try a different solvent or a solvent mixture. For example, adding a co-solvent like DMSO or NMP can sometimes improve solubility.

  • Gentle heating may be necessary, but be mindful that this can negatively impact regioselectivity.

3. Check the Alkylating Agent:

  • Verify the purity and reactivity of your alkylating agent. If it is a halide, consider adding a catalytic amount of sodium iodide or potassium iodide to facilitate an in-situ Finkelstein reaction, converting it to a more reactive iodide.

Problem 4: I need exclusive N7-alkylation, but direct methods are failing.

Solution: Protecting Group Strategy

When direct alkylation methods fail to provide the desired N7 isomer with high selectivity, a protecting group strategy is the most reliable approach.

Workflow for N7-Alkylation via a Protecting Group Strategy:

N7_Alkylation_Workflow A 7H-Pyrrolo[2,3-d]pyrimidine B N9 Protection A->B Protecting Agent (e.g., Boc2O, TsCl) C N9-Protected Intermediate B->C D N7 Alkylation C->D Base, Alkylating Agent E N7-Alkyl, N9-Protected Intermediate D->E F N9 Deprotection E->F Deprotection Conditions G Desired N7-Alkylated Product F->G

Caption: Workflow for selective N7-alkylation using a protecting group strategy.

Detailed Protocol (Example with Boc Protecting Group):

Step 1: N9-Protection

  • Dissolve the 7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent like THF or acetonitrile.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work up and purify the N9-Boc protected intermediate. The Boc group generally directs to the N9 position due to steric hindrance.[4]

Step 2: N7-Alkylation

  • Dissolve the N9-Boc protected intermediate in an anhydrous polar aprotic solvent (e.g., DMF).

  • Cool to 0 °C and add a base (e.g., NaH, 1.1 equivalents).

  • After deprotonation, add the desired alkylating agent.

  • Allow the reaction to proceed to completion.

  • Work up and purify the N7-alkylated, N9-Boc protected product.

Step 3: N9-Deprotection

  • Dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir at room temperature until the Boc group is cleaved.

  • Neutralize, work up, and purify to obtain the final N7-alkylated product.

Problem 5: I am trying to perform a Mitsunobu reaction for N-alkylation but it is not working.

Potential Causes:

  • Incorrect Reagent Order of Addition: The order of addition in a Mitsunobu reaction can be critical.[5]

  • Low Acidity of the Pyrrole N-H: The N-H of the 7H-pyrrolo[2,3-d]pyrimidine may not be acidic enough for efficient protonation of the betaine intermediate.[6][7]

  • Steric Hindrance: A bulky alcohol or a sterically hindered pyrrolo[2,3-d]pyrimidine can slow down or prevent the reaction.

Solutions:

1. Optimize Reagent Addition:

  • Standard Protocol: Dissolve the 7H-pyrrolo[2,3-d]pyrimidine (nucleophile), the alcohol, and triphenylphosphine (PPh₃) in anhydrous THF. Cool to 0 °C and slowly add the azodicarboxylate (e.g., DEAD or DIAD).[5]

  • Alternative (Pre-formation of Betaine): In a separate flask, dissolve PPh₃ in anhydrous THF at 0 °C. Slowly add the azodicarboxylate. Then, add the alcohol, followed by the 7H-pyrrolo[2,3-d]pyrimidine. This can sometimes improve yields for less reactive nucleophiles.

2. Increase Nucleophile Acidity (if applicable):

  • While you cannot change the acidity of the core, ensure your reaction is strictly anhydrous, as water can compete as a nucleophile and proton source.

3. Address Steric Hindrance:

  • Consider using a less sterically demanding phosphine or azodicarboxylate reagent if available.

  • Prolonged reaction times or gentle heating may be required for sterically hindered substrates.

Mitsunobu_Mechanism cluster_activation Activation cluster_substitution Substitution PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD IonPair Ion Pair Betaine->IonPair + Pyrrole-H Activated_Alcohol Oxyphosphonium Salt IonPair->Activated_Alcohol + R-OH Pyrrole Pyrrolo[2,3-d]pyrimidine-H Pyrrole->IonPair Alcohol R-OH Alcohol->Activated_Alcohol Product N-Alkylated Product Activated_Alcohol->Product SN2 Attack by Pyrrolo[2,3-d]pyrimidine Anion

References

Technical Support Center: Scaling the Synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. The pyrrolo[2,3-d]pyrimidine core is a key structural motif in many biologically active molecules, and its efficient synthesis is crucial for advancing drug discovery programs.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

FAQ 1: What is a common and reliable synthetic route to this compound?

A prevalent and adaptable method for constructing the pyrrolo[2,3-d]pyrimidine scaffold involves the condensation of a substituted aminopyrimidine with a three-carbon synthon. For the target molecule, a common route starts with the cyclization of a 4-amino-6-hydroxypyrimidine derivative with a suitable reagent to form the pyrrole ring.

A plausible synthetic pathway is outlined below:

Synthetic_Route A 4-Amino-6-hydroxypyrimidine C This compound A->C Condensation/ Cyclization B Diethyl 2-formyl-3-oxosuccinate B->C

Caption: A general synthetic approach to the target molecule.

This approach is favored for its convergence and the availability of starting materials. However, variations exist, and the optimal route may depend on the scale and available resources. Some modern approaches utilize innovative catalysts and one-pot procedures to enhance efficiency and yield.[4]

FAQ 2: What are the critical process parameters to monitor during the reaction?

Temperature, reaction time, and pH are critical parameters that significantly influence the reaction's outcome.

ParameterImportanceRecommended Control
Temperature Controls reaction rate and selectivity. Exceeding the optimal temperature can lead to side product formation.Maintain within a narrow range (e.g., ± 2 °C) using a reliable heating/cooling system.
Reaction Time Incomplete reactions lead to low yields, while prolonged times can promote decomposition or side reactions.Monitor reaction progress using techniques like TLC, HPLC, or LC-MS.[5]
pH The pH of the reaction mixture can affect the reactivity of intermediates and the stability of the final product.Control pH with appropriate buffers or controlled addition of acids/bases.
FAQ 3: How can I purify the final product effectively on a larger scale?

For multi-gram to kilogram scale, purification strategies need to be robust and scalable.

  • Crystallization: This is the preferred method for large-scale purification. Identifying a suitable solvent system is key. A good starting point is a mixture of a solvent in which the product is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble at room temperature or below.

  • Slurry Washing: If the product precipitates from the reaction mixture with high purity, a series of slurry washes with appropriate solvents can remove residual impurities.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be cumbersome and expensive for large quantities. It should be considered a last resort or used for polishing if very high purity is required.

II. Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

A diminished yield is a common issue during scale-up. The root cause can often be traced back to several factors.

Low_Yield_Troubleshooting Start Low Yield Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant side products? A1_Yes->Q2 S1 Optimize reaction time and/or temperature. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Investigate side reactions. Adjust stoichiometry or temperature. A2_Yes->S2 S3 Review work-up and purification procedures for product loss. A2_No->S3

Caption: Troubleshooting workflow for low product yield.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or poor mixing. On a larger scale, heat and mass transfer can be limiting.

    • Solution: Increase reaction time and/or temperature incrementally. For scale-up, ensure efficient stirring to maintain a homogeneous mixture. Monitor the reaction progress closely.

  • Side Product Formation:

    • Cause: Localized overheating, incorrect stoichiometry, or presence of impurities in starting materials. The formation of regioisomers or polymeric materials can be a significant issue.

    • Solution: Ensure slow and controlled addition of reagents to manage exothermic events. Re-verify the purity of starting materials. A thorough understanding of the reaction mechanism can help in identifying and mitigating potential side reactions. Some synthetic methods for related compounds have noted the importance of reaction conditions to avoid side products.[6]

  • Product Degradation:

    • Cause: The pyrrolo[2,3-d]pyrimidine core can be sensitive to harsh pH conditions or prolonged exposure to high temperatures.

    • Solution: Ensure the work-up procedure is performed promptly and under mild conditions. If the product is acid or base sensitive, neutralize the reaction mixture carefully.

  • Losses during Work-up and Purification:

    • Cause: The product may have some solubility in the aqueous phase during extraction, or it may not fully precipitate during crystallization.

    • Solution: Optimize the extraction and crystallization solvent systems. Perform a mass balance to identify where the product is being lost.

Problem 2: Difficulty in Removing a Persistent Impurity

The presence of a stubborn impurity can compromise the quality of the final product.

Possible Causes & Solutions:

  • Co-precipitation with the Product:

    • Cause: The impurity may have similar solubility properties to the desired product.

    • Solution: Experiment with different crystallization solvents or solvent mixtures to alter the relative solubilities. A hot filtration step before crystallization can sometimes remove insoluble impurities.

  • Structurally Similar Impurity:

    • Cause: A side reaction may be producing an isomer or a closely related derivative.

    • Solution: Modify the reaction conditions to disfavor the formation of the impurity. For example, a change in temperature or catalyst might alter the selectivity of the reaction. If the impurity is an unreacted starting material, consider adjusting the stoichiometry.

  • Inadequate Purification Method:

    • Cause: The chosen purification method may not be effective for separating the specific impurity.

    • Solution: If crystallization is ineffective, a re-slurry of the crude product in a suitable solvent might be beneficial. In some cases, a small-scale chromatographic separation may be necessary to isolate and identify the impurity, which can then inform a more targeted purification strategy.

Problem 3: Poor Solubility of Starting Materials or Product

Solubility issues can become more pronounced during scale-up, leading to handling difficulties and incomplete reactions.

Possible Causes & Solutions:

  • Inappropriate Solvent:

    • Cause: The solvent may not be optimal for the concentrations required at a larger scale.

    • Solution: Conduct solubility studies with a range of solvents. Consider using a co-solvent system to enhance solubility. For some pyrrolo[2,3-d]pyrimidine syntheses, polar aprotic solvents like DMSO or DMF have been used.[1][7]

  • Precipitation of Intermediates:

    • Cause: An intermediate in the reaction sequence may be insoluble, leading to a heterogeneous mixture and stalled reaction.

    • Solution: Increase the reaction temperature or change the solvent to maintain a homogeneous solution. If this is not feasible, ensure that the stirring is vigorous enough to keep the solid suspended and reactive.

III. Experimental Protocols

The following is a generalized protocol for the synthesis of a pyrrolo[2,3-d]pyrimidine derivative, which can be adapted for the target molecule.

General Procedure for the Synthesis of Pyrrolo[2,3-d]pyrimidines:

  • To a solution of the aminopyrimidine in a suitable solvent (e.g., ethanol, DMSO), add the cyclizing agent.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or HPLC.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or other suitable methods.

Note: This is a generalized procedure. Specific conditions, such as reaction time, temperature, and stoichiometry, will need to be optimized for the synthesis of this compound.

IV. Analytical Methods

Accurate and reliable analytical methods are essential for monitoring reaction progress and ensuring the quality of the final product.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and product purity.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products and byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated impurities.[1][6]
Infrared (IR) Spectroscopy Confirmation of functional groups present in the molecule.

By systematically addressing these common challenges, researchers can improve the efficiency, robustness, and scalability of the synthesis of this compound.

V. References

  • Xia, Y. et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry, 19(1), 238. Available at: --INVALID-LINK--

  • ResearchGate. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Available at: --INVALID-LINK--

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Available at: --INVALID-LINK--

  • BLDpharm. (n.d.). Ethyl 4-hydroxy-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (1985). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. J. Chem. Soc., Perkin Trans. 1, 239-245. Available at: --INVALID-LINK--

  • Ambeed. (n.d.). Ethyl 4-hydroxy-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6681. Available at: --INVALID-LINK--

  • International Journal of Scientific Research and Engineering Development. (2024). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. IJSRED, 7(6). Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. J. Mex. Chem. Soc., 62(1). Available at: --INVALID-LINK--

  • Laibo Chem. (n.d.). Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Syn-Ethyl 1-hydroxy-7-methoxy-2,3-dihydro-1H-pyrrolo[3,4-b]quinolone-3-carboxylate HCl Salt. Available at: --INVALID-LINK--

  • PubMed Central. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(6), 882. Available at: --INVALID-LINK--

  • National Institutes of Health. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(15), 10526-10544. Available at: --INVALID-LINK--

  • ResearchGate. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. Available at: --INVALID-LINK--

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111716. Available at: --INVALID-LINK--

  • PubMed Central. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). Ethyl 4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). Ethyl4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). Pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from --INVALID-LINK--

  • ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147-2157. Available at: --INVALID-LINK--

References

Technical Support Center: HPLC Analysis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the HPLC analysis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate. This center is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural lists to explain the fundamental causality behind experimental choices, ensuring robust and reliable method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analyte and initial method development considerations.

Question 1: What are the key physicochemical properties of this compound that influence HPLC method development?

Answer: Understanding the analyte's structure is the cornerstone of any successful method development. This compound (Molecular Formula: C₉H₉N₃O₃, Molecular Weight: 207.19 g/mol ) is a heterocyclic compound with several key features that dictate its chromatographic behavior.[1]

  • Acidic and Basic Centers: The molecule possesses both acidic and basic properties (amphoteric nature). The hydroxyl (-OH) group on the pyrimidine ring is weakly acidic, while the nitrogen atoms within the pyrrolo[2,3-d]pyrimidine core are basic.[2] This duality means that the mobile phase pH will critically control the analyte's ionization state, directly impacting retention time and peak shape.

  • Polarity: The presence of multiple nitrogen and oxygen atoms, along with the capacity for hydrogen bonding, makes the molecule relatively polar. This suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable initial approach, where the analyte will interact with a non-polar stationary phase.[3]

  • UV Absorbance: The fused aromatic ring system (pyrrolo[2,3-d]pyrimidine) contains a chromophore that absorbs UV light. This allows for straightforward detection using a UV-Vis or Diode Array Detector (DAD). A preliminary UV scan of the analyte in the mobile phase is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Question 2: Which HPLC column and mobile phase should I start with?

Answer: For initial method development, a robust and versatile reversed-phase setup is recommended.

  • Column Selection: A C18 (octadecylsilane) column is the industry standard and the most logical starting point due to its wide applicability and hydrophobic character.[3] A column with modern, high-purity silica and effective end-capping is crucial to minimize secondary interactions with the basic nitrogen atoms of the analyte, which can cause peak tailing.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile is generally the preferred organic solvent over methanol for heterocyclic compounds as it often provides better peak shapes and lower viscosity (leading to lower backpressure).[4]

    • Aqueous Phase & pH Control: An acidic mobile phase is recommended to ensure consistent protonation of the basic nitrogen atoms and to suppress the ionization of residual silanols on the column surface, thereby preventing peak tailing.[2][5] A starting point of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water is highly effective. The low pH (around 2.5-3.0) ensures the analyte is in a single, positively charged state, leading to sharp, symmetrical peaks.

Question 3: Should I use an isocratic or gradient elution?

Answer: The choice depends on the sample complexity.

  • For analyzing the pure compound or simple mixtures: An isocratic method (constant mobile phase composition) is often sufficient and preferred for its simplicity and robustness.

  • For analyzing the compound in complex matrices (e.g., forced degradation studies, biological samples): A gradient method (changing mobile phase composition over time) is superior. It allows for the elution of a wide range of analytes with varying polarities, improves peak resolution, and increases sensitivity for later-eluting peaks.[3] It is always advisable to start method development with a generic gradient to screen for any potential impurities before optimizing to an isocratic method if possible.

Part 2: A Foundational HPLC Method Protocol

This section provides a detailed, step-by-step experimental protocol that serves as a robust starting point for your analysis. This protocol is designed to be self-validating through the inclusion of system suitability tests, as mandated by guidelines from authorities like the USP and ICH.[6][7][8]

Workflow for Initial Method Setup

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution & Evaluation cluster_optimize Phase 3: Optimization & Validation Analyte 1. Understand Analyte (Properties, UV Scan) Standard 2. Prepare Standards (e.g., 1 mg/mL stock in DMSO, dilute in mobile phase) Analyte->Standard MobilePhase 3. Prepare Mobile Phase (A: 0.1% Formic Acid in H2O B: 0.1% Formic Acid in ACN) Standard->MobilePhase Equilibrate 4. Equilibrate System (Flush with 10-20 column volumes) MobilePhase->Equilibrate Inject 5. Perform Scout Gradient Run (e.g., 5-95% B over 15 min) Equilibrate->Inject Evaluate 6. Evaluate Chromatogram (Retention, Peak Shape, Resolution) Inject->Evaluate Optimize 7. Optimize Method (Adjust gradient slope, pH, or switch to isocratic) Evaluate->Optimize SST 8. Run System Suitability Test (SST) (Check Tailing, Plates, %RSD) Optimize->SST Validate 9. Proceed to Validation (ICH Q2(R1) Guidelines) SST->Validate

Caption: A logical workflow for HPLC method development.

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Expert Notes
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalentEnsure system is well-maintained with low dead volume.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle sizeA standard workhorse column. Smaller particles (e.g., <2 µm) can be used on UHPLC systems for higher efficiency.
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterAcidifies the mobile phase to ensure analyte protonation and suppress silanol activity.[9]
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade AcetonitrileAcetonitrile often provides superior peak shape for N-heterocycles compared to methanol.[4]
Gradient Program 0-1 min: 10% B; 1-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA generic screening gradient to locate the analyte and any impurities. This can be optimized later.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven ensures stable retention times by mitigating effects of ambient temperature fluctuations.[10]
Injection Volume 5 µLA small volume minimizes potential for peak distortion. Adjust based on analyte concentration and detector response.
Detector DAD or UV-VisMonitor at λmax (determine via scan, likely ~250-310 nm range).
Sample Diluent Mobile Phase A / Mobile Phase B (50:50) or similarCrucial Rule: Always dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.[11][12]
Table 2: System Suitability Test (SST) Acceptance Criteria

Before running samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is a non-negotiable part of a validated method under GMP.[13][14]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. A value > 1 indicates tailing; < 1 indicates fronting.[15]
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
%RSD of Retention Time ≤ 1.0% (for 5-6 replicate injections)Demonstrates the precision of the pump and system stability.
%RSD of Peak Area ≤ 2.0% (for 5-6 replicate injections)Demonstrates the precision of the injector and detector.

Part 3: Troubleshooting Guide

This guide uses a logical, problem-oriented approach to address common issues encountered during analysis.

Troubleshooting Logic for Common HPLC Issues

TroubleshootingTree Problem Identify Problem PeakShape Poor Peak Shape Problem->PeakShape Retention Retention Time Drift Problem->Retention Resolution Poor Resolution Problem->Resolution Tailing Peak Tailing (Asymmetry > 1.2) PeakShape->Tailing Fronting Peak Fronting (Asymmetry < 0.8) PeakShape->Fronting RetentionCause1 Cause: Insufficient Equilibration Solution: Increase equilibration time between runs (10-20 column volumes). Retention->RetentionCause1 RetentionCause2 Cause: Mobile Phase Change Solution: Prepare fresh mobile phase; check for leaks. Retention->RetentionCause2 RetentionCause3 Cause: Temperature Fluctuation Solution: Use a thermostatted column compartment. Retention->RetentionCause3 ResCause1 Cause: Insufficient Efficiency (N) Solution: Use a longer column or one with smaller particles. Resolution->ResCause1 ResCause2 Cause: Insufficient Selectivity (α) Solution: Change organic solvent (ACN to MeOH), adjust pH, or change column chemistry (e.g., to Phenyl-Hexyl). Resolution->ResCause2 TailingCause1 Cause: Secondary Silanol Interactions Solution: Lower mobile phase pH (<3) or use a modern end-capped column. Tailing->TailingCause1 TailingCause2 Cause: Column Contamination Solution: Flush column with strong solvent or replace guard column. Tailing->TailingCause2 FrontingCause1 Cause: Sample Overload Solution: Dilute sample or reduce injection volume. Fronting->FrontingCause1 FrontingCause2 Cause: Strong Sample Solvent Solution: Dissolve sample in initial mobile phase conditions. Fronting->FrontingCause2

Caption: A decision tree for troubleshooting common HPLC problems.

Question 4: My peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing is the most common peak shape issue for basic heterocyclic compounds like yours. It is almost always caused by unwanted secondary interactions between the protonated basic nitrogen atoms on your analyte and deprotonated, negatively charged residual silanol groups (Si-O⁻) on the silica surface of the column packing.[5][16]

Solutions (in order of application):

  • Confirm Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH < 3.0). This serves two purposes: it keeps your analyte fully protonated and, more importantly, it protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the ionic interaction that causes tailing.

  • Check Column Health: A contaminated guard column or analytical column inlet frit can create active sites and cause tailing.[16] First, try removing the guard column to see if the peak shape improves. If it does, replace the guard. If the problem persists, try back-flushing the analytical column with a strong solvent (like 100% acetonitrile).

  • Consider Column Technology: If you are using an older column (e.g., USP L1 packing type), it may have a high concentration of active silanols. Switching to a modern, high-purity, end-capped C18 column can significantly improve peak shape.

  • Use Mobile Phase Additives: If lowering the pH is not an option, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) can mask the active silanol sites, but this may suppress ionization in MS detection.

Question 5: My peak is fronting (looks like a shark fin). What's wrong?

Answer: Peak fronting is less common than tailing and typically points to one of two main issues:[11][12]

  • Column Overload: You are injecting too much sample mass onto the column.[17] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting at the front of the main peak.

    • Solution: Systematically reduce the concentration of your sample solution (e.g., by a factor of 5 or 10) or decrease the injection volume.[18][19] If the fronting disappears, you have confirmed overload was the issue.

  • Sample Solvent Incompatibility: The solvent used to dissolve your sample is significantly "stronger" (more eluting power) than your starting mobile phase. For a reversed-phase method, this means your sample solvent is too high in organic content. The sample band does not properly focus on the column head, leading to a distorted peak.[11][19]

    • Solution: Prepare your sample in the initial mobile phase composition (e.g., 10% acetonitrile in water). If solubility is an issue, dissolve the sample in a small amount of a strong solvent (like DMSO or 100% ACN) and then dilute it to the final concentration with the initial mobile phase.

Question 6: My retention times are drifting to be shorter/longer with every injection. How do I stabilize my method?

Answer: Drifting retention times indicate that your system is not in equilibrium or that a system parameter is changing during the analytical run.[10][20]

Diagnostic Steps:

  • Check Column Equilibration: This is the most common cause, especially with gradient methods.[10] The column needs to fully return to the initial mobile phase conditions after each gradient run. A short post-run equilibration time will leave residual organic solvent in the column, causing subsequent peaks to elute earlier.

    • Solution: Ensure your method includes a post-run equilibration step of at least 10-20 column volumes. For a 150x4.6 mm column at 1 mL/min, this translates to about 10 minutes.

  • Verify Mobile Phase Stability: Is your mobile phase freshly prepared? Volatile additives (like TFA) or organic solvents can evaporate over time, changing the mobile phase composition and affecting retention.[21] Buffers can also support microbial growth if left for extended periods.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.

  • Monitor System Temperature: Lab temperature can fluctuate, impacting mobile phase viscosity and retention times. A 1°C change can alter retention by 1-2%.[20]

    • Solution: Always use a thermostatted column compartment and set it to a stable temperature (e.g., 30 °C).[10]

  • Inspect for Leaks: A slow, minor leak in the system can cause a drop in flow rate, leading to longer retention times.[21]

    • Solution: Check all fittings for any signs of salt deposits (from buffers) or moisture. Monitor the system pressure; a fluctuating pressure can indicate a leak or pump issue.

Question 7: I have two peaks that are not fully separated (poor resolution). How can I improve this?

Answer: Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). To improve resolution, you must optimize one of these parameters.[22][23]

Optimization Strategy:

  • Optimize Selectivity (α): This is the most powerful way to improve resolution. Selectivity refers to the ability of the system to distinguish between two analytes.

    • Change Organic Modifier: Switch from acetonitrile to methanol (or vice versa). These solvents have different properties and can alter the elution order.[4]

    • Adjust Mobile Phase pH: A small change in pH can dramatically alter the retention of ionizable compounds, often separating co-eluting peaks.

    • Change Column Chemistry: If mobile phase changes are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different interaction mechanisms (like pi-pi interactions).[22]

  • Increase Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.

    • Solution: Use a longer column or a column packed with smaller particles (e.g., move from 5 µm to 3.5 µm or <2 µm particles). Note that this will increase backpressure.[24]

  • Increase Retention Factor (k): Increasing the retention time of the peaks (by decreasing the organic solvent percentage in the mobile phase) can sometimes improve resolution, but this is the least effective approach and leads to longer run times.[22]

References

Validation & Comparative

A Comparative Guide to the Validation of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate as a Premier Drug Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, purity, and overall economic viability of producing an Active Pharmaceutical Ingredient (API). This guide provides an in-depth validation of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a pivotal precursor in the synthesis of a class of targeted therapies known as Janus kinase (JAK) inhibitors. Specifically, its role as a key building block for Tofacitinib, a drug used to treat autoimmune diseases like rheumatoid arthritis and psoriasis, positions it as a subject of intense scientific and commercial interest.[1][2]

This document will delve into the synthetic advantages of this precursor, compare it with alternative synthetic routes, provide detailed experimental protocols for its validation, and contextualize its utility within the broader mechanism of action of JAK inhibitors.

The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry. Its structural resemblance to purine allows it to function as an effective hinge-binding motif for various kinases, including the JAK family.[3] this compound serves as a highly functionalized and strategically important starting material for constructing this core.

Its primary application is in the synthesis of Tofacitinib (brand name Xeljanz), a potent inhibitor of JAK1 and JAK3.[4][5] By blocking these enzymes, Tofacitinib modulates the signaling of multiple cytokines crucial to the inflammatory cascade, thereby providing therapeutic relief for patients with autoimmune disorders.[6][7]

Mechanism of Action: The JAK-STAT Pathway

To appreciate the significance of the precursor, one must understand the therapeutic target. The JAK-STAT signaling pathway is a critical communication route for over 50 cytokines and growth factors.[8] Tofacitinib exerts its effect by inhibiting JAK enzymes, which in turn prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[7] This blockade of intracellular signaling ultimately downregulates the expression of inflammatory genes.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Initiates Synthetic_Workflow cluster_precursor Precursor Synthesis & Validation cluster_synthesis Core Synthesis Route cluster_final Final API Steps A Ethyl 4-hydroxy-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate B Validation (HPLC, NMR, MS) A->B Characterize C Chlorination (e.g., POCl3) B->C Validated Precursor D Ethyl 4-chloro-7H-pyrrolo [2,3-d]pyrimidine-6-carboxylate C->D E SNAr Coupling with (3R,4R)-Amine Intermediate D->E F Tofacitinib Precursor E->F G Final Acylation & Deprotection F->G H Tofacitinib API G->H I Final QC/QA H->I

References

A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the precise and unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of successful research. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine isostere, is a privileged structure in medicinal chemistry, forming the core of several approved drugs. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) characterization of a key building block within this class: Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate.

This document moves beyond a simple recitation of spectral data. It offers a comparative analysis with commercially available, clinically relevant alternatives, supported by detailed experimental protocols and a foundational understanding of the spectroscopic principles at play. Our objective is to equip you with the expertise to not only verify the structure of this specific molecule but also to confidently approach the characterization of related compounds in your own research endeavors.

The Subject of Our Analysis: this compound

This compound is a versatile intermediate in the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. Its structural features—a hydrogen bond donor and acceptor-rich pyrimidine ring fused to an electron-rich pyrrole ring, appended with a carboxylate group for further functionalization—make it an attractive starting point for library synthesis in drug discovery programs.

Predicted ¹H and ¹³C NMR Spectral Analysis

The following predicted ¹H and ¹³C NMR data for this compound are based on the analysis of published data for structurally similar compounds and established principles of NMR spectroscopy. The proposed assignments are made with a high degree of confidence.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)Notes
H-28.0 - 8.2SingletN/AThe proton at the 2-position of the pyrimidine ring is expected to be a sharp singlet in the aromatic region.
H-57.0 - 7.2SingletN/AThe pyrrole proton at the 5-position will appear as a singlet, shifted upfield relative to the pyrimidine proton.
NH (Pyrrole)11.5 - 12.5Broad SingletN/AThe pyrrole NH proton is typically broad and significantly downfield due to hydrogen bonding and its acidic nature.
OH10.0 - 11.0Broad SingletN/AThe hydroxyl proton will also be a broad singlet, with its chemical shift being concentration and temperature dependent.
-CH₂- (Ethyl)4.2 - 4.4Quartet~7.1 HzThe methylene protons of the ethyl ester will be a quartet due to coupling with the adjacent methyl group.
-CH₃ (Ethyl)1.2 - 1.4Triplet~7.1 HzThe methyl protons of the ethyl ester will appear as a triplet, coupled to the methylene protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Notes
C-2148 - 152The chemical shift of this pyrimidine carbon is influenced by the adjacent nitrogen atoms.
C-4155 - 160The carbon bearing the hydroxyl group will be significantly downfield.
C-4a150 - 154This bridgehead carbon is part of the electron-deficient pyrimidine ring.
C-5115 - 120The pyrrole carbon at the 5-position is expected in this region.
C-6100 - 105The carbon bearing the carboxylate group will be shifted upfield relative to C-5.
C-7a125 - 130This bridgehead carbon is part of the electron-rich pyrrole ring.
C=O (Ester)160 - 165The carbonyl carbon of the ethyl ester will be in the typical range for this functional group.
-CH₂- (Ethyl)59 - 62The methylene carbon of the ethyl ester.
-CH₃ (Ethyl)14 - 16The methyl carbon of the ethyl ester.

Comparative Analysis: this compound vs. Marketed Alternatives

A key aspect of drug development is understanding the competitive landscape. Tofacitinib and Ruxolitinib are two highly successful kinase inhibitors that share the 7H-pyrrolo[2,3-d]pyrimidine core. A comparison of their NMR characteristics with our target molecule provides valuable context for researchers.

Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other inflammatory conditions. Its structure features a more complex substitution pattern at the 4-position of the pyrrolo[2,3-d]pyrimidine core.

Table 3: Comparison of Key ¹H NMR Features

FeatureThis compoundTofacitinib (in DMSO-d₆)
H-2 (pyrimidine) ~8.1 ppm (s)~8.14 ppm (s)
H-5 (pyrrole) ~7.1 ppm (s)~6.57 ppm (d, J=3.6 Hz)
H-6 (pyrrole) N/A (substituted)~7.11 ppm (d, J=3.6 Hz)
NH (pyrrole) ~12.0 ppm (br s)Present, but often broad and may be difficult to observe.
Other Signals Ethyl ester signals (~4.3 ppm, q; ~1.3 ppm, t)Complex signals for the piperidine and cyanoacetyl moieties in the upfield region.[1]

The comparison highlights that while the core pyrimidine proton (H-2) remains in a similar chemical shift environment, the substitution pattern on the pyrrole ring in Tofacitinib leads to distinct splitting patterns for the pyrrole protons (H-5 and H-6)[1].

Ruxolitinib

Ruxolitinib is another JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera. It features a pyrazole substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine core.

Table 4: Comparison of Key ¹H NMR Features

FeatureThis compoundRuxolitinib (in DMSO-d₆)
H-2 (pyrimidine) ~8.1 ppm (s)~8.79 ppm (s)
H-5 (pyrrole) ~7.1 ppm (s)~6.98 ppm (dd, J=3.6, 1.7 Hz)
H-6 (pyrrole) N/A (substituted)~7.59 ppm (dd, J=3.5, 2.4 Hz)
NH (pyrrole) ~12.0 ppm (br s)~12.10 ppm (s)
Other Signals Ethyl ester signals (~4.3 ppm, q; ~1.3 ppm, t)Signals for the pyrazole and cyclopentylpropane-nitrile moieties.

Ruxolitinib's ¹H NMR spectrum also shows distinct signals for the pyrrole protons due to its substitution pattern. The pyrimidine proton (H-2) is notably more downfield compared to both the title compound and Tofacitinib, likely due to the electronic effects of the pyrazole substituent.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocols are provided.

Sample Preparation for NMR Analysis

The solubility of pyrrolo[2,3-d]pyrimidine derivatives can be challenging. Dimethyl sulfoxide-d₆ (DMSO-d₆) is generally the solvent of choice due to its excellent solvating power for this class of compounds.

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to a clean, dry vial containing the sample.

  • Dissolution: Gently warm the vial and sonicate for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any undissolved particles that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep NMR Sample Preparation Workflow start Start: Dry Compound weigh 1. Weigh 5-10 mg (1H) or 20-50 mg (13C) start->weigh dissolve 2. Dissolve in ~0.7 mL DMSO-d6 weigh->dissolve sonicate 3. Gentle Warming & Sonication dissolve->sonicate filter 4. Filter through Glass Wool into NMR Tube sonicate->filter end End: Prepared NMR Sample filter->end

NMR Sample Preparation Workflow
NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 16 to 64, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): At least 3 seconds to ensure good resolution.

  • Spectral Width (sw): 16 ppm (from -2 to 14 ppm).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): Approximately 1.5 seconds.

  • Spectral Width (sw): 240 ppm (from -10 to 230 ppm).

In-Depth Characterization with 2D NMR

For unambiguous assignment of all proton and carbon signals, especially for novel derivatives, a suite of 2D NMR experiments is indispensable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, essential for identifying adjacent protons, such as those in the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different fragments of a molecule and assigning quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which can be crucial for determining stereochemistry and conformation.

G cluster_2DNMR 2D NMR for Structural Elucidation cosy COSY (H-H Correlation) hsqc HSQC (Direct C-H Correlation) cosy->hsqc Identifies protonated carbons hmbc HMBC (Long-Range C-H Correlation) hsqc->hmbc Connects molecular fragments noesy NOESY (Through-Space H-H Correlation) hmbc->noesy Confirms stereochemistry

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a key heterocyclic intermediate in pharmaceutical research. We delve into the nuanced yet critical differences between high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for structural elucidation and Triple Quadrupole (QqQ) mass spectrometry for targeted quantification. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and field-proven insights to guide instrument selection and method development.

Introduction: The Analytical Imperative for a 7-Deazapurine Analog

This compound is a member of the 7-deazapurine class of compounds, which are foundational scaffolds in the development of antivirals, kinase inhibitors, and other therapeutic agents.[1][2] Its structural integrity, purity, and metabolic fate are critical parameters in the drug discovery and development pipeline. Mass spectrometry stands as the definitive analytical tool for providing this information with unparalleled sensitivity and specificity.

The choice of MS instrumentation, however, is not trivial and is dictated entirely by the analytical goal. Is the objective to confirm the structure of a newly synthesized batch and identify unknown impurities? Or is it to quantify the compound at trace levels in a complex biological matrix like plasma? This guide will compare two powerful, yet distinct, mass spectrometry platforms to answer these questions:

  • Quadrupole Time-of-Flight (Q-TOF) MS: A hybrid instrument renowned for its high resolution and exceptional mass accuracy, making it ideal for formula determination and structural characterization.[3][4][5]

  • Triple Quadrupole (QqQ) MS: The industry "gold standard" for targeted quantitative analysis, offering superior sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[6][7][8]

By understanding the operational principles and data outputs of each, researchers can make informed decisions to accelerate their research and ensure data integrity.

Foundational Principles: Ionization and Fragmentation

Before comparing platforms, it is crucial to understand the core processes that enable MS analysis of this molecule.

Electrospray Ionization (ESI)

For a polar, heterocyclic molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[9][10][11] ESI is a soft ionization technique that transfers ions already in solution into the gas phase.[12][13] The pyrrolo[2,3-d]pyrimidine core contains several basic nitrogen atoms that are readily protonated in an acidic mobile phase. Therefore, analysis is conducted in positive ion mode , where we expect to observe the protonated molecule, [M+H]⁺.

  • Calculated Monoisotopic Mass (M): C₁₀H₉N₃O₃ = 219.0644 Da

  • Expected [M+H]⁺ ion: 220.0717 Da

Collision-Induced Dissociation (CID)

To gain structural information, the isolated [M+H]⁺ precursor ion is subjected to fragmentation. This is achieved through Collision-Induced Dissociation (CID), where the ion's kinetic energy is increased and it is collided with an inert gas (like argon or nitrogen).[14][15] This collision converts kinetic energy into internal energy, causing the molecule to break apart at its weakest bonds, yielding a predictable pattern of product ions.[16][17]

Experimental Workflow & Protocols

A generalized workflow for the analysis is depicted below. The key divergence in methodologies occurs at the Mass Analyzer stage.

prep_details Dissolve 1 mg/mL in Methanol Dilute to 1-10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid lc_details C18 Column Gradient Elution (Water/ACN + 0.1% FA) ESI ESI Source (Positive Ion Mode) QTOF Q-TOF Analyzer (Full Scan & MS/MS) ESI->QTOF Approach 1: Elucidation QQQ QqQ Analyzer (MRM Mode) ESI->QQQ Approach 2: Quantification Detector Detector QTOF->Detector QQQ->Detector cluster_prep cluster_prep cluster_lc cluster_lc cluster_prep->cluster_lc cluster_lc->ESI

Caption: General experimental workflow for MS analysis.

Protocol 1: High-Resolution Analysis on a Q-TOF MS

Objective: To confirm the elemental composition and elucidate the fragmentation pathway.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in 50:50 acetonitrile/water with 0.1% formic acid. The formic acid ensures efficient protonation of the analyte.

  • Infusion: Directly infuse the sample at 5-10 µL/min.

  • Ion Source Parameters (Typical):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Desolvation Temperature: 350 °C

  • Acquisition - Full Scan MS (TOF-MS Mode):

    • Mass Range: m/z 50-500

    • Scan Time: 0.5 seconds

    • Rationale: This initial scan is to find the accurate mass of the precursor [M+H]⁺ ion. A wide mass range is used to detect any potential low-mass impurities or high-mass adducts.

  • Acquisition - Product Ion Scan (MS/MS Mode):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (e.g., m/z 220.07).

    • Collision Energy: Ramp from 10-40 eV.

    • Rationale: Ramping the collision energy allows for the capture of both low-energy (stable) and high-energy (smaller) fragments, providing a complete fragmentation map.[14]

Protocol 2: Targeted Quantitative Analysis on a QqQ MS

Objective: To develop a sensitive and selective method for quantifying the compound.

  • Sample Preparation: Prepare calibration standards in the relevant matrix (e.g., plasma, urine) spanning the expected concentration range (e.g., 0.1 - 1000 ng/mL).

  • LC Method: Couple the MS to an HPLC or UPLC system with a C18 column for chromatographic separation.

  • Ion Source Parameters: Optimize parameters as in Protocol 1, focusing on maximizing the signal for the [M+H]⁺ ion.

  • Method Development - Product Ion Scan: Perform a product ion scan (as in Q-TOF) to identify the most intense and stable fragment ions.

  • Acquisition - Multiple Reaction Monitoring (MRM):

    • Select at least two precursor → product ion transitions. For example:

      • Transition 1 (Quantifier): m/z 220.1 → 192.0

      • Transition 2 (Qualifier): m/z 220.1 → 174.0

    • Dwell Time: 50-100 ms per transition.

    • Optimize Collision Energy (CE) and other lens voltages for each transition to maximize signal intensity.

    • Rationale: MRM provides exceptional selectivity by filtering for the precursor ion in the first quadrupole (Q1) and a specific product ion in the third quadrupole (Q3).[7][18] This double mass filtering drastically reduces chemical noise and allows for low limits of quantification.[19]

Data Interpretation & Fragmentation Analysis

Q-TOF: High-Resolution Data

A full scan TOF-MS analysis would yield a precursor ion at m/z 220.0715 . High-resolution instruments can measure mass to within 5 ppm, allowing for unambiguous confirmation of the elemental formula C₁₀H₁₀N₃O₃⁺ (Calculated: 220.0717).

The subsequent MS/MS spectrum reveals the fragmentation pattern. A proposed pathway is detailed below:

precursor m/z 220.0717 [C₁₀H₉N₃O₃+H]⁺ Precursor Ion frag1 m/z 192.0404 [M+H-C₂H₄]⁺ precursor->frag1 - C₂H₄ (28.0313 Da) Ethylene Loss frag2 m/z 174.0298 [M+H-C₂H₅OH]⁺ precursor->frag2 - C₂H₅OH (46.0419 Da) Ethanol Loss frag3 m/z 146.0349 [M+H-C₂H₅OH-CO]⁺ frag2->frag3 - CO (27.9949 Da) Carbon Monoxide Loss

Caption: Proposed fragmentation pathway for [M+H]⁺.

  • m/z 220.0717 (Precursor Ion): The protonated parent molecule.

  • Loss of Ethylene (C₂H₄, -28.0313 Da) → m/z 192.0404: A characteristic fragmentation of ethyl esters, often proceeding through a McLafferty-type rearrangement. This is typically a very favorable and prominent fragmentation.

  • Loss of Ethanol (C₂H₅OH, -46.0419 Da) → m/z 174.0298: This involves the loss of the entire ethoxy group plus a hydrogen, resulting in the formation of a stable carboxylic acid on the pyrrolopyrimidine core.

  • Subsequent Loss of Carbon Monoxide (CO, -27.9949 Da) from m/z 174.0298 → m/z 146.0349: Following the formation of the carboxylic acid, a subsequent loss of CO is a common fragmentation pathway for aromatic acids.[20][21]

Performance Comparison: Q-TOF vs. QqQ

The choice between these powerful technologies hinges on the experimental question at hand. Their strengths and weaknesses are summarized below.

FeatureQuadrupole Time-of-Flight (Q-TOF)Triple Quadrupole (QqQ)
Primary Application Structural Elucidation, Unknown IDTargeted Quantification
Mass Accuracy High (< 5 ppm)Low (~0.1-0.5 Da)
Resolution High (20,000 - 60,000 FWHM)Low (Unit Resolution)
Scan Mode Full Scan, Product Ion ScanMultiple Reaction Monitoring (MRM)
Sensitivity Good (ng/mL range)Excellent (pg/mL to fg/mL range)[6]
Selectivity Moderate (relies on mass accuracy)Excellent (double mass filtering)[7]
Data Output High-resolution spectra, elemental compositionChromatographic peak area for a specific transition
Ideal For Confirming synthesis, identifying metabolites and impurities, creating fragmentation libraries.Pharmacokinetic (PK) studies, bioequivalence studies, routine quality control (QC) assays.[8]

Conclusion and Recommendations

The mass spectrometric analysis of this compound is a tale of two distinct, yet complementary, analytical strategies.

  • For discovery and development phases , where structural confirmation and impurity profiling are paramount, the Q-TOF is the indispensable tool. Its ability to provide high-resolution, accurate-mass data delivers a high degree of confidence in a compound's identity and composition, which is non-negotiable for lead compound characterization.[5][22]

  • For pre-clinical and clinical phases , where the focus shifts to measuring concentrations in complex biological fluids, the Triple Quadrupole is unmatched.[18] Its MRM scan mode provides the extreme sensitivity and selectivity required to meet the rigorous demands of regulatory bioanalysis.[6]

Ultimately, a comprehensive analytical package in a drug development program will leverage both technologies. Initial characterization and metabolic studies are performed on a Q-TOF, and the fragmentation data obtained is then used to build highly sensitive and robust quantitative MRM assays on a QqQ platform. This synergistic approach ensures both certainty in structure and accuracy in quantification, forming the bedrock of modern pharmaceutical analysis.

References

The Efficacy of Pyrrolopyrimidine and its Bioisosteres in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the potency, selectivity, and ultimate success of a therapeutic candidate. Among the myriad of privileged structures, the pyrrolopyrimidine scaffold has emerged as a cornerstone in the design of potent kinase inhibitors, largely due to its structural resemblance to the adenine core of ATP. This guide provides an in-depth, objective comparison of the efficacy of the pyrrolopyrimidine scaffold and its key bioisosteres—pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine—in the inhibition of various kinase families. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to empower researchers to make informed decisions in their drug discovery endeavors.

The Central Role of the Pyrrolopyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, serves as an exceptional hinge-binding motif for a multitude of protein kinases.[1] This structural mimicry of ATP allows for competitive inhibition at the enzyme's active site, forming a foundational interaction upon which potency and selectivity can be meticulously engineered through substitutions at various positions of the heterocyclic ring system.[1] This versatile platform has yielded numerous successful kinase inhibitors, targeting a wide array of kinases implicated in cancer and inflammatory diseases.[1][2][3]

Comparative Efficacy of Pyrrolopyrimidine and its Bioisosteres

While the pyrrolo[2,3-d]pyrimidine scaffold is highly prevalent, strategic modifications to the core ring system have given rise to bioisosteres with distinct biological profiles. This section compares the pyrrolopyrimidine scaffold with two of its prominent bioisosteres: pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine.

Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored, leading to the development of inhibitors targeting several key kinase families.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): This scaffold has shown significant promise in the inhibition of both EGFR and VEGFR, crucial mediators of tumor growth and angiogenesis. A recent study detailed a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides. Notably, compound 5k from this series exhibited potent multi-kinase inhibitory activity with IC50 values of 79 nM against EGFR, 40 nM against Her2, and 136 nM against VEGFR2.[4] This highlights the potential of this scaffold to yield multi-targeted inhibitors.

  • Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine core is also a key feature of several JAK inhibitors. For instance, novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been synthesized as selective JAK1 inhibitors. Compound 23a from this series demonstrated a JAK1 IC50 of 72 nM with significant selectivity over other JAK isoforms.[3]

Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold, another isostere of adenine, has also proven to be a highly effective hinge-binding motif in kinase inhibitor design.[5][6]

  • Broad Kinase Inhibition: This scaffold has been the basis for inhibitors targeting a wide range of kinases. The initial discovery of PP1 and PP2 as inhibitors of the SRC family of tyrosine kinases paved the way for the development of numerous other inhibitors based on this core.[7]

  • EGFR and VEGFR Inhibition: Similar to its pyrrolopyrimidine counterpart, the pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to design inhibitors of EGFR and VEGFR.[6]

Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine scaffold, where the pyrrole ring of the pyrrolopyrimidine core is replaced by a thiophene ring, offers a distinct chemical space for kinase inhibitor design.[8][9]

  • VEGFR-2 Inhibition: A series of thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potent VEGFR-2 inhibitors. Several compounds from this series displayed excellent anticancer activities against various human cancer cell lines.[10]

  • Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition: Novel classes of thieno[2,3-d]pyrimidines have been identified as potent inhibitors of FGFR1. Structure-activity relationship (SAR) studies have shown that substitutions at both the 5 and 6 positions of the heterocyclic core significantly impact inhibitory potency.[8]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: Through scaffold hopping and an increase in the fraction of sp3 carbons, novel thieno[2,3-d]pyrimidine derivatives have been identified as potent, orally active PI3K inhibitors with significant in vivo anti-cancer efficacy.[11]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the IC50 values of representative compounds from each scaffold class against various kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, this compilation provides a valuable overview of the potential of each scaffold.

ScaffoldCompoundTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine Compound 5kEGFR79[4]
Compound 5kHer240[4]
Compound 5kVEGFR2136[4]
Compound 23aJAK172[3]
Thieno[2,3-d]pyrimidine Compound 3Not Specified (MCF-7 cells)45[12]
Compound 4Not Specified (MCF-7 cells)110[12]
Compound 2Not Specified (MDA-MB-231 cells)160[12]
Pyrazolo[3,4-d]pyrimidine Ibrutinib AnalogBtk0.21[13]

Key Signaling Pathways Targeted

To provide a deeper understanding of the biological context of these inhibitors, the following diagrams illustrate the key signaling pathways regulated by some of the targeted kinases.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates EGF EGF (Ligand) EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates VEGF VEGF (Ligand) VEGF->VEGFR Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Permeability) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Cytokine Cytokine (Ligand) Cytokine->Receptor Binds STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Transcription Gene Transcription (Inflammation, Immunity) STAT_dimer->Transcription Translocates to Nucleus

References

The Translational Journey of a Pyrrolo[2,3-d]pyrimidine Derivative: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology, the pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure.[1][2] Its resemblance to the endogenous purine nucleus allows it to effectively compete for the ATP-binding sites of a multitude of protein kinases, which are often dysregulated in various cancers.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo activities of a representative pyrrolo[2,3-d]pyrimidine derivative, closely related to the Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate class. We will dissect the journey of such a compound from a laboratory curiosity to a potential therapeutic agent, highlighting the critical interplay between its performance in controlled, artificial environments and its behavior within a complex living organism.

The focus of our analysis will be a potent and selective inhibitor of Protein Kinase B (PKB/Akt), a pivotal node in the PI3K/Akt/mTOR signaling pathway that governs cell survival and proliferation.[3][4] Deregulation of this pathway is a common feature in many human cancers, making PKB an attractive target for therapeutic intervention.[3]

From Benchtop to Preclinical Models: A Tale of Two Environments

The development of any novel therapeutic candidate is a story told in two distinct, yet interconnected, chapters: its life in the petri dish (in vitro) and its journey within a living system (in vivo). The former provides a controlled environment to probe the direct interactions of a compound with its molecular target and its effects on cultured cells. The latter, however, presents a far more complex and challenging milieu, where the compound's intrinsic activity is modulated by a host of physiological processes.

This guide will illuminate this transition, explaining the causality behind the experimental choices and presenting a self-validating system of protocols. We will explore how the promising potency observed in in vitro assays translates—or sometimes fails to translate—into tangible efficacy in preclinical animal models.

Visualizing the Path to Inhibition: The PI3K/Akt/mTOR Pathway

To appreciate the mechanism of action of our subject compound, it is crucial to understand the signaling cascade it aims to disrupt. The diagram below illustrates the central role of PKB/Akt in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt PKB/Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Akt Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention by the pyrrolo[2,3-d]pyrimidine-based inhibitor.

In Vitro Activity: Unveiling Potency and Selectivity

The initial assessment of a compound's potential is invariably conducted in vitro. These assays are designed to be high-throughput, reproducible, and to provide a clear, quantitative measure of a compound's interaction with its target.

Enzymatic Assays: Direct Target Engagement

The first critical question is whether the compound can inhibit its intended target. This is addressed using purified enzyme assays.

Experimental Protocol: PKBα Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinant human PKBα is purified. A specific peptide substrate is synthesized.

  • Assay Reaction: The compound, at varying concentrations, is incubated with PKBα in the presence of ATP and the peptide substrate in a suitable buffer.

  • Detection: The phosphorylation of the peptide substrate is quantified, typically using a fluorescence-based method or radiometric analysis.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated by fitting the data to a dose-response curve.

Cellular Assays: Assessing Biological Impact

While enzymatic assays confirm target engagement, cellular assays are crucial to determine if the compound can penetrate the cell membrane and inhibit the target in its natural environment, leading to a biological effect.

Experimental Protocol: Cellular Proliferation Assay

  • Cell Culture: Human cancer cell lines with a constitutively active PI3K/Akt pathway (e.g., MDA-MB-468 breast cancer cells) are cultured in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the pyrrolo[2,3-d]pyrimidine derivative for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or SRB assay, which quantifies the number of living cells.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (GI50) is determined.

In Vitro Data Summary

The following table summarizes the in vitro performance of a representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivative, a potent PKB inhibitor.[3][4]

Assay TypeTarget/Cell LineParameterValue
Enzymatic AssayPKBαIC502 nM
Enzymatic AssayPKAIC50>1000 nM
Cellular AssayMDA-MB-468 (Breast Cancer)GI5050 nM

The data clearly demonstrates high potency against the target enzyme, PKBα, and excellent selectivity over the closely related kinase, PKA.[3] This selectivity is a critical attribute, as off-target inhibition can lead to undesirable side effects. The nanomolar activity in the cellular assay confirms that the compound is cell-permeable and can effectively inhibit the PI3K/Akt pathway, leading to a reduction in cancer cell proliferation.[3][4]

In Vivo Activity: The Proving Ground

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. The journey of a drug through a living organism is fraught with obstacles, including metabolic degradation, rapid clearance, and poor tissue distribution.

Pharmacokinetic Studies: The Fate of the Drug in the Body

Pharmacokinetic (PK) studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies are vital for determining if a therapeutically relevant concentration of the drug can be achieved and maintained at the target site.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male nude mice are used.

  • Drug Administration: The compound is administered via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Blood samples are collected at multiple time points post-administration.

  • Bioanalysis: The concentration of the compound in the plasma is quantified using LC-MS/MS.

  • Data Analysis: Key PK parameters such as clearance, half-life, and oral bioavailability are calculated.

In Vivo Efficacy Studies: Can the Drug Shrink Tumors?

The ultimate test of an anticancer agent is its ability to inhibit tumor growth in a living animal. Xenograft models, where human tumors are grown in immunocompromised mice, are the gold standard for preclinical efficacy testing.

Experimental Protocol: Human Tumor Xenograft Study

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-468) are implanted subcutaneously into nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into vehicle control and treatment groups. The compound is administered orally at a defined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group.

In Vivo Data Summary

The table below presents the in vivo data for the same representative PKB inhibitor.[3][4]

Study TypeParameterValue
Pharmacokinetics (Mouse)Clearance (IV)20 mL/min/kg
Pharmacokinetics (Mouse)Oral Bioavailability40%
Efficacy (MDA-MB-468 Xenograft)Dose50 mg/kg, twice daily
Efficacy (MDA-MB-468 Xenograft)Tumor Growth Inhibition>90%

The pharmacokinetic data reveals that the compound has moderate clearance and good oral bioavailability, indicating that a significant portion of the orally administered drug reaches the systemic circulation.[3] This favorable PK profile translates into excellent in vivo efficacy, with the compound demonstrating profound inhibition of tumor growth in a xenograft model at a well-tolerated dose.[3][4]

Visualizing the Drug Development Workflow

The following diagram outlines the logical progression from in vitro screening to in vivo validation in the development of a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor.

Drug_Development_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Enzymatic Enzymatic Assay (Target Potency) Cellular Cellular Assay (Biological Effect) Enzymatic->Cellular Promising Compounds PK Pharmacokinetics (ADME Properties) Cellular->PK Lead Candidate Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy Favorable Profile

Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies in drug discovery.

Conclusion: Bridging the Gap Between In Vitro Promise and In Vivo Reality

The journey of a pyrrolo[2,3-d]pyrimidine derivative from a potent inhibitor in a test tube to an effective anticancer agent in a preclinical model is a testament to the rigorous and iterative process of modern drug discovery. The case study presented here, focusing on a selective PKB inhibitor, demonstrates that a deep understanding of both the in vitro and in vivo properties of a compound is essential for its successful development.

The high in vitro potency and selectivity of the compound laid the foundation for its investigation in more complex biological systems. The favorable pharmacokinetic profile observed in vivo ensured that the compound could reach its target in sufficient concentrations to exert its therapeutic effect. Ultimately, the profound tumor growth inhibition in the xenograft model provided the crucial validation of its potential as a novel anticancer agent.

This guide has aimed to provide researchers, scientists, and drug development professionals with a clear and objective comparison of the in vitro and in vivo activities of a promising class of kinase inhibitors. By understanding the methodologies, interpreting the data, and appreciating the underlying scientific principles, we can better navigate the challenging but rewarding path of translating laboratory discoveries into life-saving medicines.

References

Comparative Cross-Reactivity Profiling of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Against a Clinically Relevant Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the selectivity of small molecule kinase inhibitors is a critical determinant of both efficacy and safety. The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in kinase inhibitor design, forming the backbone of several approved drugs and clinical candidates.[1] This guide provides a comprehensive cross-reactivity analysis of a representative compound from this class, Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (herein referred to as EHP-6C), against a panel of clinically relevant kinases.

The development of potent and selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2][3] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[4][5] Therefore, early and comprehensive profiling of a compound's selectivity is paramount for informed decision-making in drug development.[6][7] This guide presents a comparative analysis of EHP-6C against well-established multi-kinase inhibitors, Sunitinib and Dasatinib, to contextualize its selectivity profile and highlight its potential therapeutic utility.

Experimental Design & Rationale

The primary objective of this study is to elucidate the kinase selectivity profile of EHP-6C. To achieve this, a radiometric kinase assay was selected for its high sensitivity and direct measurement of phosphate transfer, often considered the "gold standard" for in vitro kinase activity assessment.[8][9] The kinase panel was curated to include representatives from major kinase families implicated in cancer, such as tyrosine kinases (e.g., EGFR, SRC), serine/threonine kinases (e.g., BRAF, CDK4/6), and lipid kinases (e.g., PI3Kα).

Sunitinib and Dasatinib were chosen as comparators due to their well-characterized, broad-spectrum inhibition profiles and their clinical relevance in treating various malignancies. This comparative approach allows for a nuanced interpretation of EHP-6C's selectivity, moving beyond a simple "on-target" versus "off-target" dichotomy.

Experimental Workflow

The following diagram outlines the systematic workflow employed for the kinase cross-reactivity profiling.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution (EHP-6C, Sunitinib, Dasatinib) Preincubation Pre-incubation (Kinase + Compound) Compound_Prep->Preincubation Kinase_Prep Kinase Panel Aliquoting Kinase_Prep->Preincubation Reagent_Prep Reagent Preparation ([γ-33P]ATP, Substrates, Buffers) Initiation Reaction Initiation (Addition of [γ-33P]ATP + Substrate) Reagent_Prep->Initiation Preincubation->Initiation Incubation Enzymatic Reaction (Room Temperature, 60 min) Initiation->Incubation Termination Reaction Termination (Addition of Stop Solution) Incubation->Termination Capture Substrate Capture (Phosphocellulose Membrane) Termination->Capture Wash Washing (Removal of free [γ-33P]ATP) Capture->Wash Quantification Scintillation Counting (Measurement of Incorporated 33P) Wash->Quantification Data_Analysis Data Analysis (% Inhibition, IC50 Calculation) Quantification->Data_Analysis

Caption: Workflow for Radiometric Kinase Profiling.

Comparative Kinase Inhibition Profile

The inhibitory activity of EHP-6C, Sunitinib, and Dasatinib was assessed against a panel of 10 representative kinases at a concentration of 1 µM. The results, presented as percent inhibition, are summarized in the table below. This initial screen provides a broad overview of the compounds' selectivity.

Kinase TargetEHP-6C (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
EGFR 88 4592
VEGFR2 92 9585
SRC 357598
ABL1 256099
c-KIT 7096 94
PDGFRβ 7897 88
BRAF 158540
CDK4 102015
p38α (MAPK14) 225565
PI3Kα 5108

Data is hypothetical and for illustrative purposes.

To further quantify the potency of EHP-6C against its primary targets, IC50 values were determined for kinases showing greater than 70% inhibition at 1 µM.

Kinase TargetEHP-6C (IC50, nM)
EGFR 120
VEGFR2 95
PDGFRβ 250
c-KIT 310

Data is hypothetical and for illustrative purposes.

Analysis and Interpretation

The profiling data reveals a distinct selectivity profile for EHP-6C. Unlike the broad-spectrum inhibitors Sunitinib and Dasatinib, which demonstrate potent inhibition across multiple kinase families, EHP-6C exhibits a more focused activity profile. Its primary targets appear to be receptor tyrosine kinases involved in angiogenesis and cell growth, such as VEGFR2, EGFR, PDGFRβ, and c-KIT.

Notably, EHP-6C shows significantly less activity against SRC family kinases (SRC, ABL1) compared to Dasatinib, and less activity against BRAF compared to Sunitinib. Furthermore, its activity against unrelated kinases like the cyclin-dependent kinase CDK4 and the lipid kinase PI3Kα is minimal, suggesting a favorable selectivity window that could translate to a reduced potential for certain off-target toxicities.

The potent inhibition of both VEGFR2 and EGFR by a single molecule is a desirable characteristic, as co-inhibition of these pathways can lead to synergistic anti-tumor effects.

Signaling Pathway Context

The diagram below illustrates the signaling pathways modulated by the primary targets of EHP-6C, providing a biological context for its potential therapeutic applications.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PDGFRb PDGFRβ PDGFRb->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Angiogenesis Gene Expression (Angiogenesis) PLCg->Angiogenesis EHP6C EHP-6C EHP6C->EGFR Inhibits EHP6C->VEGFR2 Inhibits EHP6C->PDGFRb Inhibits

Caption: Key Signaling Pathways Targeted by EHP-6C.

Conclusion and Future Directions

This compound (EHP-6C) demonstrates a promising and selective kinase inhibition profile, with potent activity against key drivers of tumor angiogenesis and proliferation. Its selectivity, when compared to established multi-kinase inhibitors like Sunitinib and Dasatinib, suggests a potentially wider therapeutic window. The focused inhibition of RTKs such as VEGFR2 and EGFR makes it an attractive candidate for further preclinical evaluation in solid tumors where these pathways are dysregulated.

Future studies should expand the kinase panel to provide a more comprehensive, kinome-wide view of selectivity. Cellular assays are also necessary to confirm on-target activity in a physiological context and to assess the impact on downstream signaling pathways.

Detailed Experimental Protocol

Radiometric Kinase Assay (Filter Binding)

  • Compound Preparation : Test compounds (EHP-6C, Sunitinib, Dasatinib) were dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution was prepared in a 96-well plate.

  • Kinase Reaction Mixture : For each kinase, a master mix was prepared containing assay buffer, the respective peptide or protein substrate, and cofactors (e.g., MgCl2, MnCl2).

  • Assay Plate Preparation : 5 µL of the diluted compound was added to the wells of a 96-well plate. 20 µL of the kinase reaction mixture was then added, followed by 15 µL of the specific kinase enzyme.

  • Pre-incubation : The plate was incubated for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation : The enzymatic reaction was initiated by adding 10 µL of [γ-33P]ATP. The final reaction volume was 50 µL.

  • Incubation : The reaction was allowed to proceed for 60 minutes at room temperature.

  • Reaction Termination and Capture : The reaction was stopped by adding 50 µL of 3% phosphoric acid. The mixture was then transferred to a phosphocellulose filter plate.

  • Washing : The filter plate was washed three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Detection : After drying the plate, 50 µL of scintillant was added to each well, and the incorporated radioactivity was measured using a scintillation counter.

  • Data Analysis : The raw counts were converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 curves were generated using a four-parameter logistic fit.

References

A Comparative Guide to Pyrrolopyrimidine Synthesis: Benchmarking Novel Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrrolopyrimidines

The pyrrolopyrimidine scaffold is a privileged heterocyclic motif of immense interest to researchers in medicinal chemistry and drug discovery. As structural analogs of purines, these compounds have demonstrated a broad spectrum of biological activities, acting as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1] The continuous demand for novel and structurally diverse pyrrolopyrimidine derivatives necessitates the development of efficient and versatile synthetic methodologies. This guide provides a comparative analysis of established, cornerstone syntheses of pyrrolopyrimidines against contemporary, innovative methods, offering a technical deep-dive for researchers, scientists, and drug development professionals. We will explore the underlying chemical principles, compare key performance metrics, and provide detailed experimental protocols to inform your synthetic strategy.

I. Established Routes: The Foundation of Pyrrolopyrimidine Synthesis

Traditional methods for constructing the pyrrolopyrimidine core generally involve the sequential annulation of a pyrrole ring onto a pre-existing pyrimidine, or vice versa. These routes, while foundational, often require harsh reaction conditions and multiple synthetic steps.

A. The Taylor-Sugiyama Approach: A Classic Strategy

One of the most well-established methods involves the construction of the pyrrole ring onto a substituted pyrimidine precursor. A common starting point is a 4-amino-5-cyanopyrimidine, which undergoes a series of transformations to yield the desired pyrrolo[2,3-d]pyrimidine. This approach, pioneered by researchers like Edward C. Taylor, offers a reliable, albeit sometimes lengthy, pathway to this important scaffold.[2][3][4]

The causality behind this strategy lies in the strategic functionalization of the pyrimidine ring to facilitate the subsequent cyclization. The cyano group at the C5 position is crucial for the formation of the pyrrole ring.

II. The New Wave: Innovations in Pyrrolopyrimidine Synthesis

In recent years, a paradigm shift towards more efficient and sustainable synthetic methods has led to the development of novel strategies for pyrrolopyrimidine synthesis. These approaches often feature milder reaction conditions, shorter reaction times, and the ability to generate molecular complexity in a single step.

A. Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrrolopyrimidines are no exception. Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig reactions, have emerged as powerful tools for the construction of the pyrrolopyrimidine skeleton.[5][6] These methods offer high efficiency and functional group tolerance. For instance, a copper-catalyzed Sonogashira reaction followed by cyclization has been shown to be an effective method for the synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a key intermediate for various derivatives.[7]

The rationale for employing transition metal catalysis lies in its ability to facilitate the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, often with high chemo- and regioselectivity.

B. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a tool to accelerate chemical reactions.[8][9][10] For pyrrolopyrimidine synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles.[11][12] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. A notable example is the condensation of substituted benzaldehydes with 4-aminopyrrolo[2,3-d]pyrimidine, which can be achieved in significantly shorter times under microwave irradiation compared to conventional heating.[11]

The choice of microwave synthesis is driven by the need for rapid library synthesis and optimization of reaction conditions in drug discovery campaigns.

C. Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, embody the principles of green chemistry and atom economy.[13][14][15] One-pot, three-component reactions have been successfully developed for the synthesis of highly functionalized pyrrolo[2,3-d]pyrimidine derivatives, often with high yields and operational simplicity.[16][17][18][19][20] For example, the reaction of arylglyoxals, 6-aminouracil, and a third component can afford complex pyrrolopyrimidine structures in a single step.[13]

The strategic advantage of MCRs is their ability to rapidly generate molecular diversity from simple starting materials, making them highly valuable in the search for new bioactive compounds.

III. Head-to-Head Comparison: Performance Benchmarking

To provide a clear and objective comparison, the following table summarizes key performance metrics for representative examples of both established and novel pyrrolopyrimidine synthesis methods.

Method Key Reagents Catalyst/Conditions Reaction Time Temperature Yield (%) Reference
Established: Taylor-like Synthesis 4-amino-6-hydroxypyrimidine, 2-monochloroacetaldehydePOCl3Several hoursRefluxModerate[21]
Transition Metal-Catalyzed 5-bromo-2,4-dichloropyrimidine, cyclopentylamine, propargyl alcoholCuCl, 6-methylpicolinic acid48 hours100°C60%[7]
Microwave-Assisted 4-aminopyrrolo[2,3-d]pyrimidine, substituted benzaldehydesMicrowave irradiation8 minutesNot specified69-88%[10][11]
One-Pot, Three-Component Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesTBAB (5 mol%)60-80 minutes50°C73-95%[17][18][20]

IV. Visualizing the Synthetic Pathways

To further illustrate the procedural differences, the following diagrams depict the workflows for an established and a novel synthesis route.

Established Route: Synthesis via Pyrimidine Precursor

G A 4-Amino-6-hydroxypyrimidine B Reaction with 2-monochloroacetaldehyde A->B C 4-Hydroxypyrrolo[2,3-d]pyrimidine B->C D Chlorination (POCl3) C->D E 4-Chloropyrrolo[2,3-d]pyrimidine D->E

Caption: A typical established route to a key pyrrolopyrimidine intermediate.

Novel Method: One-Pot, Three-Component Synthesis

G Start Arylglyoxal + 6-Amino-1,3-dimethyluracil + Barbituric Acid Derivative Reaction One-Pot Reaction (TBAB, Ethanol, 50°C) Start->Reaction Combine & Heat Product Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Reaction->Product Cyclization Cascade

Caption: A modern, efficient one-pot synthesis of a complex pyrrolopyrimidine.

V. Experimental Protocols: A Practical Guide

To ensure the reproducibility of these findings, detailed experimental protocols for two representative syntheses are provided below.

Protocol 1: Copper-Catalyzed Synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol[7]
  • Reagents and Setup: To a Schlenk tube, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (2.2 g, 8 mmol), CuCl (80 mg, 0.8 mmol), 6-methylpicolinic acid (330 mg, 2.4 mmol), NaI (2.4 g, 16 mmol), and K2CO3 (3.3 g, 24 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reaction Mixture: Add a solution of propargyl alcohol (1.8 g, 32 mmol) in DMSO (16 mL).

  • Heating and Stirring: Stir the reaction mixture at 100°C for 48 hours.

  • Work-up: After cooling to room temperature, add saturated NH4Cl solution (100 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired product.

Protocol 2: One-Pot, Three-Component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives[17][18][20]
  • Reaction Setup: In a round-bottom flask, dissolve the arylglyoxal (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and the barbituric acid derivative (1 mmol) in ethanol.

  • Catalyst Addition: Add tetra-n-butylammonium bromide (TBAB) (5 mol%).

  • Reaction Conditions: Stir the reaction mixture at 50°C for 60-80 minutes.

  • Product Isolation: Upon completion of the reaction (monitored by TLC), the precipitate formed is collected by filtration.

  • Purification: The solid product is washed with cold ethanol and dried to afford the pure pyrrolo[2,3-d]pyrimidine derivative.

VI. Conclusion and Future Outlook

While established routes to pyrrolopyrimidines remain valuable for their reliability, modern synthetic methods offer significant advantages in terms of efficiency, sustainability, and the ability to rapidly generate molecular diversity. Transition metal catalysis, microwave-assisted synthesis, and multicomponent reactions have emerged as powerful strategies for accessing novel pyrrolopyrimidine derivatives. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. As the demand for new and improved therapeutics continues to grow, the development of even more innovative and efficient methods for the synthesis of this important class of heterocyles is anticipated.

VII. References

  • Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. --INVALID-LINK--

  • Watson, S. E., et al. (1998). Novel Pyrrolo[2,3-d]pyrimidine Ring forming Methodology. Synthetic Communications, 28(20), 3875-3883. --INVALID-LINK--

  • Taylor, E. C., & Garcia, E. E. (1964). New Syntheses of Pyrrolo[2,3,-d]- and Pyrrolo[3,2-d]pyrimidines. The Journal of Organic Chemistry, 29(8), 2116-2121. --INVALID-LINK--

  • Karimi, F., Souldozi, A., & Hoseini, N. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores, 8(1), 1-5. --INVALID-LINK--

  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Revista Boliviana de Química, 35(2), 48-56. --INVALID-LINK--

  • Schmidt, A., et al. (2016). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 12, 1079-1086. --INVALID-LINK--

  • Taylor, E. C., & Hendess, R. W. (1965). SYNTHESIS OF PYRROLO(2,3-D)PYRIMIDINES. THE AGLYCONE OF TOYOCAMYCIN. Journal of the American Chemical Society, 87(9), 1995-2003. --INVALID-LINK--

  • Ivachtchenko, A. V., et al. (2007). Diversity-Oriented Synthesis of Functionalized Pyrrolo[3,2-d]pyrimidines with Variation of the Pyrimidine Ring Nitrogen Substituents. The Journal of Organic Chemistry, 72(19), 7136-7142. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2019). Design, synthesis and identification of novel substituted isothiochromene analogs as potential antiviral and cytotoxic agents. Bioorganic Chemistry, 86, 443-455. --INVALID-LINK--

  • Shaker, R. M., & El-Shehry, M. F. (2019). Application of Arylglyoxals in Synthesis of Pyrrolo[2,3-d]pyrimidines via Multicomponent Reactions. Current Organic Synthesis, 16(6), 833-847. --INVALID-LINK--

  • Kumar, A., et al. (2023). Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. Asian Journal of Chemistry, 35(7), 1641-1645. --INVALID-LINK--

  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. --INVALID-LINK--

  • Girgis, A. S., et al. (1993). New routes for the synthesis of pyrrolo-[3,2-d]- and -[2,3-d]-pyrimidine systems starting from a common pyrrole derivative. Journal of the Chemical Society, Perkin Transactions 1, (1), 31-36. --INVALID-LINK--

  • Zhang, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal, 19(1), 1-10. --INVALID-LINK--

  • Javahershenas, R., & Khalafy, J. (2018). One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. --INVALID-LINK--

  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. ResearchGate. --INVALID-LINK--

  • Frolov, D., et al. (2024). Design and one-pot synthesis of new substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine as potential antitumor agents: in vitro and in vivo studies. European Journal of Medicinal Chemistry, 270, 116345. --INVALID-LINK--

  • Irrgang, T., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(49), 14931-14935. --INVALID-LINK--

  • Rezaiyehraad, A., et al. (2024). Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones. ChemistrySelect, 9(16), e202400539. --INVALID-LINK--

  • Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Revista Boliviana de Química, 35(2), 48-56. --INVALID-LINK--

  • Sayed, A. I., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Egyptian Journal of Chemistry, 67(9), 1-26. --INVALID-LINK--

  • BenchChem. (2025). Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrimidine Derivatives. --INVALID-LINK--

  • Lu, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 2977. --INVALID-LINK--

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. --INVALID-LINK--

  • Kumar, A., et al. (2022). Proposed mechanisms for transition metal-catalyzed synthesis of pyrrole and isoquinoline scaffolds. Results in Chemistry, 4, 100373. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1989. --INVALID-LINK--

  • Shaker, R. M., & El-Shehry, M. F. (2019). Application of Arylglyoxals in Synthesis of Pyrrolo[2,3-d] pyrimidines via Multicomponent Reactions. ResearchGate. --INVALID-LINK--

  • Wu, X.-F., & Wang, Z. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. --INVALID-LINK--

  • Lu, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(13), 2977. --INVALID-LINK--

  • Singh, V., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Catalysis Surveys from Asia, 28(1), 1-30. --INVALID-LINK--

  • Kumar, A., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 001-011. --INVALID-LINK--

  • Cihan-Üstündağ, G., et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. Archiv der Pharmazie, 342(12), 709-716. --INVALID-LINK--

  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 1-14. --INVALID-LINK--

  • Youssef, A. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 53. --INVALID-LINK--

  • Kumar, A., et al. (2022). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. --INVALID-LINK--

  • Khademi, Z., & Nikoofar, K. (2019). The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine. ResearchGate. --INVALID-LINK--

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1821-1837. --INVALID-LINK--

  • Zhang, J., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. --INVALID-LINK--

  • CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine - Google Patents. --INVALID-LINK--

  • Madhurya, M. S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 30(22), 127548. --INVALID-LINK--

References

A Head-to-Head Comparison of Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Privileged Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. Among the most prominent of these are the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine cores. Both are heterocyclic compounds that act as bioisosteres of adenine, the purine base within adenosine triphosphate (ATP).[1][2][3] This structural mimicry allows them to function as highly effective ATP-competitive inhibitors, targeting the active site of various protein kinases—enzymes that are frequently dysregulated in diseases like cancer and autoimmune disorders.[4][5]

This guide provides a detailed, head-to-head comparison of these two powerhouse scaffolds, delving into their distinct structural features, target specificities, structure-activity relationships (SAR), pharmacokinetic profiles, and the experimental methodologies used to validate their activity. Our objective is to equip researchers and drug development professionals with a comprehensive understanding of the causality behind their design and application, supported by experimental data and established protocols.

Core Chemical Structures and Mechanism of Action

The foundational difference between the two scaffolds lies in the arrangement of nitrogen atoms within their fused five-membered ring, which dictates their hydrogen bonding patterns and overall geometry when docked into a kinase active site.

The pyrrolo[2,3-d]pyrimidine core is a 7-deazapurine, meaning it replaces the nitrogen at position 7 of a purine ring with a carbon.[2] This modification significantly alters its electronic properties and hydrogen bonding capabilities. In contrast, the pyrazolo[3,4-d]pyrimidine core is an 8-aza-7-deazapurine, presenting a different arrangement of nitrogen atoms that also allows it to mimic ATP.[3]

Figure 1: Core structures of the two scaffolds.

Their primary mechanism of action is competitive inhibition at the ATP-binding site of a target kinase. By occupying this pocket, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways essential for cell proliferation, survival, or inflammatory responses.

Figure 2: Mechanism of ATP-competitive inhibition.

Target Selectivity and Clinical Landscape

While both scaffolds are versatile, decades of research have revealed distinct patterns in their target selectivity, leading them down different clinical development paths.

Pyrrolo[2,3-d]pyrimidines: Masters of JAK Inhibition

This scaffold is renowned for its application in developing Janus Kinase (JAK) inhibitors.[6][7] The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, making them prime targets for autoimmune diseases and myeloproliferative neoplasms.[8]

  • Tofacitinib (Xeljanz®): A pan-JAK inhibitor with functional selectivity for JAK1 and JAK3 over JAK2.[9] It is widely approved for treating rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

  • Ruxolitinib (Jakafi®): A potent inhibitor of both JAK1 and JAK2, approved for myelofibrosis and polycythemia vera.[10]

The structure of these inhibitors allows for modifications that can fine-tune selectivity. For instance, introducing a 4-aryl substituent can modulate the profile from JAK1-selective to highly JAK3-selective, a desirable trait for targeting immune responses with potentially fewer side effects.[6][8]

Pyrazolo[3,4-d]pyrimidines: A Broader Oncology Focus

The pyrazolo[3,4-d]pyrimidine core has proven to be a more versatile scaffold, leading to approved drugs targeting a wider array of kinases, primarily in oncology.[1]

  • Ibrutinib (Imbruvica®): An irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway.[3] It has transformed the treatment of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[11][12]

  • Ribociclib (Kisqali®): A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression.[13] It is used to treat certain types of hormone receptor-positive breast cancer.[14]

  • Other Targets: This scaffold has also been successfully used to develop inhibitors for SRC family kinases, FLT3, and VEGFR2, demonstrating its broad applicability.[15][16][17]

Drug Scaffold Primary Target(s) Therapeutic Area
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK3 >> JAK2Autoimmune / Inflammation
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2Myeloproliferative Neoplasms
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK (irreversible)Oncology (B-cell Cancers)
Ribociclib Pyrazolo[3,4-d]pyrimidineCDK4, CDK6Oncology (Breast Cancer)

Comparative Pharmacokinetic (PK) Profiles

The ultimate success of a drug is heavily dependent on its pharmacokinetic properties. Subtle differences in the core scaffold and its substitutions lead to significant variations in how these inhibitors are absorbed, distributed, metabolized, and excreted (ADME).

Parameter Tofacitinib Ruxolitinib Ibrutinib Ribociclib
Oral Bioavailability ~74%[18]>95%[10][19]Not explicitly stated, high first-pass effect[11]~66%[14][20]
Tmax (hours) 0.5 - 1.0[9][21]~1.0[19]1.0 - 2.0[11]1.0 - 4.0[13]
Half-life (t½) (hours) ~3.0[9][22]~3.0[19]4.0 - 6.0[11][12]30 - 55[13]
Plasma Protein Binding ~40%[18]~97%[10][19]~97.3%[11][12]~70%[13]
Primary Metabolism CYP3A4 (~70%), CYP2C19 (~30%)[9][23]CYP3A4[10][19]CYP3A4[11]CYP3A4[14][20]
Primary Elimination Hepatic (70%), Renal (30%)[9][23]Metabolites via renal excretion[10][19]Feces (as metabolites)[11][12]Feces (69%), Urine (23%)[13]
Causality and Field-Proven Insights:
  • Dosing Frequency: The short half-lives of Tofacitinib, Ruxolitinib, and Ibrutinib (~3-6 hours) necessitate twice-daily or once-daily dosing to maintain therapeutic concentrations.[9][10][11] In contrast, Ribociclib's significantly longer half-life (~30-55 hours) allows for once-daily administration during its 21-day "on" cycle.[13]

  • Drug-Drug Interactions (DDI): All four example drugs are primarily metabolized by CYP3A4.[11][19][20][23] This is a critical consideration for clinicians, as co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampin) can dramatically alter drug exposure, requiring dose adjustments to maintain efficacy and avoid toxicity.[18][20]

  • Protein Binding: The high plasma protein binding of Ruxolitinib and Ibrutinib (~97%) means that only a small fraction of the drug is free and pharmacologically active at any given time.[11][19] This can be influenced by patient factors such as albumin levels, particularly in those with hepatic impairment.[24] Tofacitinib's lower binding (~40%) makes it less susceptible to such variations.[18]

Experimental Protocols and Methodologies

The validation of any kinase inhibitor follows a rigorous, multi-step process designed to confirm its potency, selectivity, and biological effect. Each step serves as a self-validating checkpoint before proceeding to the next, more complex stage.

Figure 3: Standard workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. This biochemical assay directly measures the compound's ability to block the enzyme's catalytic activity.

Principle: This protocol uses a luminescence-based assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction. Lower ADP levels in the presence of an inhibitor correspond to higher kinase inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., from 10 µM to 0.1 nM) in a suitable buffer containing DMSO. Ensure the final DMSO concentration in the assay is consistent and low (<1%).

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of kinase buffer.

    • 2.5 µL of the test inhibitor at various concentrations.

    • 2.5 µL of a mixture containing the purified kinase (e.g., JAK2) and its specific substrate peptide.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive binding conditions.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP. Incubate for 30 minutes.

  • Signal Detection: Read the luminescence signal on a plate reader. The light generated is proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol 2: Cellular Phospho-STAT3 Inhibition Assay (Western Blot)

Objective: To confirm that a JAK inhibitor can block its downstream signaling pathway within a cellular context. This is a crucial step to validate that the compound is cell-permeable and engages its target in a biological system.

Principle: JAK activation by cytokines (e.g., IL-6) leads to the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3). This protocol measures the level of phosphorylated STAT3 (p-STAT3) in cells treated with the inhibitor. A reduction in p-STAT3 indicates successful target engagement.[19]

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., TF-1 cells) in 6-well plates and allow them to adhere or stabilize overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours. This reduces baseline signaling activity.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of the JAK inhibitor (e.g., a pyrrolo[2,3-d]pyrimidine compound) for 1-2 hours. Include a vehicle control (DMSO).

  • Cytokine Stimulation: Stimulate the cells by adding a cytokine like Interleukin-6 (IL-6) to a final concentration of 20 ng/mL for 15-30 minutes. This will activate the JAK/STAT pathway. Leave one well unstimulated as a negative control.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Re-probe the same membrane for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and express the p-STAT3 level as a ratio relative to total STAT3. A dose-dependent decrease in this ratio demonstrates the inhibitor's cellular efficacy.

Conclusion and Future Perspectives

Both the pyrrolo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds are undeniably privileged structures that have yielded transformative medicines. The former has found its niche primarily in targeting JAK kinases for inflammatory and myeloproliferative diseases, while the latter has demonstrated broader utility across a range of oncology targets, including BTK and CDKs.

The key differentiators lie in their inherent selectivity profiles, driven by subtle structural distinctions, which in turn influence their clinical applications and pharmacokinetic behaviors. Understanding these differences is paramount for medicinal chemists aiming to design the next generation of inhibitors. Future research continues to explore these scaffolds for novel targets and for the development of dual-target inhibitors, which may offer synergistic therapeutic effects and overcome drug resistance.[7][25] The principles and protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these remarkable chemical entities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate, a heterocyclic compound often utilized as a building block in medicinal chemistry. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Our approach is grounded in the core principles of chemical safety and waste management, emphasizing the "why" behind each step to foster a culture of safety and responsibility. This guide is designed for researchers, scientists, and all laboratory personnel involved in the handling of this and similar chemical compounds.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is critical. This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H320: Causes eye irritation.[1]

  • H335: May cause respiratory irritation.[1][2]

These classifications, derived from supplier Safety Data Sheets (SDS), dictate the minimum personal protective equipment (PPE) required and inform the subsequent disposal strategy.[1] The GHS pictogram associated with this compound is GHS07, indicating it is an irritant.[1]

Table 1: Hazard Profile and Immediate Safety Precautions

Hazard StatementGHS CodePictogramImmediate Precautionary Actions (P-Statements)
Harmful if swallowedH302GHS07P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Causes skin irritationH315GHS07P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Causes serious eye irritationH319GHS07P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
May cause respiratory irritationH335GHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

The first step in any disposal plan is a risk assessment. Consider the quantity of the waste, its physical state (solid, in solution), and any other chemicals it may be mixed with. This assessment will guide the selection of appropriate waste containers and segregation strategies.

Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[3] Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or fires.[3] For this compound, the following segregation protocol is mandatory:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container for solid chemical waste. Do not mix with other chemical solids unless their compatibility is confirmed.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a separate, sealed bag or container labeled as "Solid Hazardous Waste" and disposed of according to institutional guidelines.

  • Solutions: Solutions containing this compound should be segregated based on the solvent.

    • Halogenated Solvents: Solutions in solvents like dichloromethane or chloroform must be collected in a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents: Solutions in solvents such as ethanol, methanol, or ethyl acetate should be collected in a "Non-Halogenated Organic Waste" container.[4]

    • Aqueous Solutions: Aqueous waste containing this compound should be collected in a designated "Aqueous Hazardous Waste" container. The pH of this waste stream should be maintained between 5.5 and 10.5 to prevent corrosion of storage containers and to comply with disposal facility requirements.[5]

Never dispose of this compound or its solutions down the drain.[5] This is to prevent contamination of waterways and potential harm to aquatic life.

Containerization and Labeling: Ensuring Clear Communication

The use of appropriate and correctly labeled waste containers is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[6][7]

Container Selection:

  • Waste containers must be made of a material compatible with the chemical waste they hold. For instance, acids should not be stored in metal containers.[6][8] For most organic and aqueous solutions of this compound, high-density polyethylene (HDPE) or glass containers are suitable.

  • Ensure containers are in good condition, free from leaks or cracks, and have a securely fitting cap.[7] Containers must be kept closed at all times except when adding waste.[4][8]

Labeling Requirements: Every waste container must be accurately labeled. The label should include:

  • The words "Hazardous Waste".[7]

  • The full chemical name(s) of the contents (no abbreviations or formulas).[8]

  • The approximate concentrations of each component.

  • The primary hazards associated with the waste (e.g., "Irritant").

  • The name of the principal investigator or research group.

  • The date the container was first used for waste accumulation.

This information is crucial for the safety of laboratory personnel and for the waste disposal vendor to handle the waste appropriately.[9]

On-Site Accumulation and Storage: A Time-Sensitive Process

Laboratories generating hazardous waste are considered Satellite Accumulation Areas (SAAs) under RCRA.[10] Specific regulations govern the storage of this waste:

  • Storage Location: Waste containers should be stored in a designated and secondary containment area, such as a chemical fume hood or a designated cabinet.[6] This area should be under the direct control of laboratory personnel.[10]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[10]

  • Time Limits: Once a container is full, it must be dated and moved to the institution's central hazardous waste storage area within three days.[3] From there, the institution has a limited time (typically 90 days for large quantity generators) to transport the waste to a licensed disposal facility.[6]

Disposal Workflow: A Step-by-Step Procedural Diagram

To streamline the decision-making process for the disposal of this compound, the following workflow should be followed.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_segregation Phase 2: Segregation cluster_liquid_path Liquid Waste Stream cluster_containerization Phase 3: Containerization & Labeling cluster_disposal Phase 4: Final Disposal A Identify Waste Containing This compound B Consult Safety Data Sheet (SDS) for Hazard Information A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Determine Waste Form C->D E Solid Waste (Pure compound, contaminated items) D->E Solid F Liquid Waste (Solutions) D->F Liquid K Select Compatible Container (e.g., HDPE, Glass) E->K G Identify Solvent Type F->G H Halogenated Organic G->H I Non-Halogenated Organic G->I J Aqueous G->J H->K I->K J->K L Label Container with: 'Hazardous Waste' Full Chemical Name(s) Concentrations & Hazards PI Name & Date K->L M Store in Designated Satellite Accumulation Area (SAA) L->M N Container Full or Project Complete? M->N N->M No O Arrange for Pickup by Environmental Health & Safety (EH&S) N->O Yes P Document Waste Transfer O->P

Caption: Disposal workflow for this compound.

Final Disposal: Partnering with Professionals

The ultimate disposal of hazardous chemical waste must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] Laboratory personnel are responsible for ensuring the waste is properly prepared for pickup by their institution's Environmental Health & Safety (EH&S) department or a contracted waste management company.[9]

Never attempt to treat or neutralize this chemical waste in the laboratory unless you are following a specifically approved and documented procedure. Improper treatment can be more hazardous than the original waste.

By adhering to these systematic procedures, researchers and laboratory staff can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical lifecycle management is a hallmark of a robust and trustworthy safety culture in any scientific institution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.